Product packaging for Angiopeptin(Cat. No.:)

Angiopeptin

Cat. No.: B12286003
M. Wt: 1098.3 g/mol
InChI Key: UGVPPRZHXAMSJP-SCTWWAJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Angiopeptin is a useful research compound. Its molecular formula is C54H71N11O10S2 and its molecular weight is 1098.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H71N11O10S2 B12286003 Angiopeptin

Properties

Molecular Formula

C54H71N11O10S2

Molecular Weight

1098.3 g/mol

IUPAC Name

(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide

InChI

InChI=1S/C54H71N11O10S2/c1-29(2)45(54(75)63-44(28-77)53(74)65-46(30(3)66)47(57)68)64-49(70)40(14-8-9-21-55)59-51(72)42(25-35-26-58-39-13-7-6-12-37(35)39)61-50(71)41(24-31-16-19-36(67)20-17-31)60-52(73)43(27-76)62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67,76-77H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1

InChI Key

UGVPPRZHXAMSJP-SCTWWAJVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N

Origin of Product

United States

Foundational & Exploratory

Angiopeptin mechanism of action in smooth muscle cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of Angiopeptin in Vascular Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a synthetic octapeptide analog of somatostatin, has demonstrated significant potential in the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration. These cellular processes are fundamental to the pathophysiology of neointimal hyperplasia, which leads to restenosis following vascular interventions like angioplasty. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its cytostatic effects on VSMCs. The primary mechanism is initiated by binding to somatostatin receptor subtype 2 (sst2), triggering a G-protein-mediated cascade that inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and ultimately induces cell cycle arrest. A secondary mechanism involves the activation of the protein tyrosine phosphatase SHP-1, which further contributes to the anti-proliferative signal. This guide details these signaling pathways, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams to facilitate a deeper understanding for research and development applications.

Core Signaling Pathways

This compound's anti-proliferative effect on VSMCs is primarily mediated through two interconnected signaling pathways following its binding to cell surface receptors.

Primary Mechanism: G-Protein-Coupled Receptor (GPCR) Signaling

The canonical pathway for this compound's action involves its function as an agonist at somatostatin receptors, which are G-protein-coupled.

  • Receptor Binding: this compound preferentially binds to somatostatin receptor subtype 2 (sst2), and to a lesser extent sst5, on the plasma membrane of VSMCs.[1][2]

  • G-Protein Activation: Receptor-ligand binding activates a pertussis toxin-sensitive inhibitory G-protein (Gαi).[3]

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[3]

  • cAMP Reduction: This inhibition leads to a significant decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4]

  • PKA Inactivation: Reduced cAMP levels lead to decreased activation of cAMP-dependent Protein Kinase A (PKA).[4][5]

  • Cell Cycle Arrest: The reduction in PKA activity is a critical node that leads to G1 phase cell cycle arrest. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. Specifically, elevated cAMP (which is counteracted by this compound) is known to suppress VSMC proliferation by downregulating cyclin D1 expression and inhibiting cyclin-dependent kinase 4 (CDK4) activation.[6][7] Therefore, the this compound-induced decrease in cAMP relieves this suppression, ultimately halting progression from the G1 to the S phase of the cell cycle.

Angiopeptin_GPCR_Signaling This compound GPCR Signaling Pathway This compound This compound sst2 sst2 Receptor This compound->sst2 Binds ATP ATP Gi Gi-Protein sst2->Gi Activates cAMP cAMP AC Adenylyl Cyclase Gi->AC Inhibits PKA PKA CyclinD1_CDK4 Cyclin D1 / CDK4 ATP->cAMP Converts cAMP->PKA Activates PKA->CyclinD1_CDK4 Promotes Activity G1_S_Transition G1-S Phase Transition PKA->G1_S_Transition Inhibits (via p27Kip1) CyclinD1_CDK4->G1_S_Transition Promotes

Caption: this compound's primary signaling pathway in VSMCs.

Secondary Mechanism: Protein Tyrosine Phosphatase (PTP) Activation

Concurrent with the GPCR pathway, this compound stimulates a tyrosine phosphatase-mediated signaling cascade that contributes to its anti-mitogenic effects.

  • Receptor Association: The sst2 receptor is constitutively associated with the cytoplasmic protein tyrosine phosphatase SHP-1 (Src homology region 2 domain-containing phosphatase-1).[8]

  • SHP-1 Activation: Upon this compound binding to sst2, SHP-1 dissociates from the receptor and is activated.[8] This activation is dependent on the Gi-protein.[8]

  • Dephosphorylation of Mitogenic Signals: Activated SHP-1 dephosphorylates key tyrosine residues on intracellular proteins that are part of growth factor signaling pathways. Studies have shown that somatostatin and this compound decrease the amount of phosphorylated tyrosine residues in VSMCs, an effect that precedes the inhibition of proliferation.[6] While the exact substrates in VSMCs are not fully elucidated, SHP-1 is known to act as a negative regulator of mitogenic signaling cascades, thereby suppressing growth signals initiated by factors like Platelet-Derived Growth Factor (PDGF) or basic Fibroblast Growth Factor (bFGF).

Angiopeptin_PTP_Signaling This compound PTP Signaling Pathway This compound This compound sst2_SHP1 sst2-SHP-1 (Inactive Complex) This compound->sst2_SHP1 Mitogenic_Substrate_P Mitogenic Substrate (Phosphorylated) SHP1_active SHP-1 (Active) sst2_SHP1->SHP1_active Activates & Dissociates Mitogenic_Substrate Mitogenic Substrate (Dephosphorylated) SHP1_active->Mitogenic_Substrate_P Dephosphorylates Proliferation Cell Proliferation Mitogenic_Substrate_P->Mitogenic_Substrate Mitogenic_Substrate_P->Proliferation Promotes Mitogenic_Substrate->Proliferation Inhibits

Caption: this compound's SHP-1 mediated signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro models. The following tables summarize key data points regarding its binding affinity, potency, and functional effects.

Table 1: this compound Receptor Affinity and Anti-Proliferative Potency

Parameter Cell/Receptor Type Value Notes Source
pIC₅₀ Rat sst2 Receptor 8.08 ± 0.24 Inhibition of bFGF-stimulated re-growth. [1][2]
pIC₅₀ Human sst2 Receptor 8.69 ± 0.25 Partial agonist activity (44.6% max inhibition). [1][2]
pIC₅₀ Rat sst5 Receptor 8.60 ± 0.16 Partial agonist activity (57.7% max inhibition). [1][2]
pIC₅₀ Rat Aortic VSMC > 7 (approx.) Weak agonist activity; inhibition only at >100 nM. [1]
IC₅₀ sst2 Receptor 0.26 nM Weak partial agonist. [9]

| IC₅₀ | sst5 Receptor | 6.92 nM | Weak partial agonist. |[9] |

pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher value indicates greater potency.

Table 2: Functional Effects of this compound on VSMCs

Effect Measured Conditions Result Source
Inhibition of Migration Rat Aortic SMCs, 100 nM this compound 70% inhibition [3]
Inhibition of cAMP Rat Aortic SMCs, 30 nM this compound 35% inhibition of forskolin-stimulated accumulation [3]
Inhibition of DNA Synthesis Porcine Coronary Artery, 48.1 nM this compound 36.7% inhibition of ³H-thymidine incorporation [10]

| Inhibition of DNA Synthesis | Porcine Coronary Artery, 96.2 nM this compound | 48.3% inhibition of ³H-thymidine incorporation |[10] |

Experimental Protocols

The following protocols provide a framework for key experiments used to characterize the mechanism of action of this compound.

Protocol: VSMC Proliferation Assay via [³H]-Thymidine Incorporation

This assay directly measures DNA synthesis and is a gold standard for assessing cell proliferation.[11]

Objective: To quantify the inhibitory effect of this compound on mitogen-stimulated VSMC proliferation.

Materials:

  • Vascular Smooth Muscle Cells (e.g., rat aortic)

  • SMC growth medium (e.g., DMEM with 10% FBS)

  • SMC basal medium (serum-free)

  • Mitogen (e.g., bFGF or PDGF, 10-20 ng/mL)

  • This compound (various concentrations, e.g., 1 nM to 1 µM)

  • [³H]-Thymidine (1 µCi/mL)

  • Trichloroacetic acid (TCA), ice-cold

  • Sodium hydroxide (NaOH), 0.5 M

  • Scintillation fluid and counter

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Plate VSMCs in 96-well plates at a density of 5,000-10,000 cells/well in complete growth medium and allow them to adhere for 24 hours.

  • Quiescence: To synchronize the cells in the G0/G1 phase, replace the growth medium with serum-free basal medium and incubate for 24-48 hours.

  • Treatment: Replace the medium with fresh basal medium containing the desired mitogen (e.g., bFGF) and varying concentrations of this compound. Include control wells with mitogen only (positive control) and basal medium only (negative control). Incubate for 18-24 hours.

  • Radiolabeling: Add [³H]-Thymidine (1 µCi/mL) to each well and incubate for an additional 4-6 hours. This allows the radioactive nucleoside to be incorporated into newly synthesized DNA.[10][11]

  • Cell Lysis and Precipitation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold 10% TCA to each well to precipitate DNA and protein. Incubate on ice for 30 minutes.

    • Aspirate the TCA and wash the precipitate twice with ice-cold 5% TCA.

  • Solubilization: Add 100 µL of 0.5 M NaOH to each well to solubilize the DNA.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add 4-5 mL of scintillation fluid, and measure the radioactivity using a scintillation beta-counter.

  • Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage inhibition of proliferation for each this compound concentration relative to the positive control (mitogen only).

Experimental_Workflow Workflow for [3H]-Thymidine Proliferation Assay start Start step1 1. Seed VSMCs in 96-well plates start->step1 step2 2. Synchronize cells by serum starvation (24-48h) step1->step2 step3 3. Treat cells with Mitogen (e.g., bFGF) +/- this compound (18-24h) step2->step3 step4 4. Pulse-label with [3H]-Thymidine (4-6h) step3->step4 step5 5. Wash and precipitate DNA with ice-cold TCA step4->step5 step6 6. Solubilize DNA with NaOH step5->step6 step7 7. Quantify radioactivity via scintillation counting step6->step7 end End step7->end

Caption: Experimental workflow for a VSMC proliferation assay.

Discussion and Relevance

The dual-mechanism of this compound—inhibiting the pro-proliferative adenylyl cyclase/cAMP pathway while simultaneously activating the anti-proliferative SHP-1 phosphatase pathway—makes it a potent inhibitor of VSMC growth. It is important to note that while effective in animal models, the clinical efficacy of this compound in humans has been less pronounced.[1][2] This discrepancy may be due to differences in somatostatin receptor subtype expression between species, with human vasculature expressing lower levels of the high-affinity sst2 receptor compared to animal models.[12]

The lack of a direct, significant effect on intracellular calcium signaling distinguishes this compound's mechanism from many other vasoactive agents and underscores its targeted action on proliferative pathways rather than acute contractile processes. The data and protocols presented herein provide a robust framework for further investigation and development of somatostatin analogues as potential therapeutics for preventing vascular restenosis.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Angiopeptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiopeptin, a synthetic cyclic octapeptide analogue of somatostatin, has garnered significant interest for its potent anti-proliferative properties, particularly in the context of cardiovascular disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details its mechanism of action, key experimental protocols, and summarizes the quantitative data from preclinical and clinical investigations. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of somatostatin analogues.

Discovery and Rationale

This compound, also known by its development code BIM 23014, emerged from research into the diverse physiological roles of the natural hormone somatostatin. Somatostatin is known to inhibit the release of various hormones, including growth hormone (GH), and has demonstrated anti-proliferative effects. However, its therapeutic utility is limited by a very short biological half-life. This led to the development of more stable synthetic analogues.

The primary rationale for the development of this compound was to create a long-acting somatostatin analogue with a favorable profile for inhibiting the proliferation of vascular smooth muscle cells (VSMCs).[1] This cellular proliferation is a key pathological process in restenosis following percutaneous transluminal coronary angioplasty (PTCA) and in the development of atherosclerosis in vascular grafts.[1] The discovery of this compound was part of a broader effort to synthesize and screen somatostatin analogues for potent and selective biological activities.

Chemical Synthesis

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The synthesis of a cyclic peptide like this compound involves the sequential addition of amino acids to a solid support (resin), followed by cleavage from the resin and cyclization.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Oxidizing agent for disulfide bond formation (e.g., iodine, potassium ferricyanide, or air oxidation)

  • Solvents (DMF, DCM, Diethyl ether)

  • HPLC for purification

  • Mass spectrometer for characterization

Workflow:

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Deprotection cluster_cyclization Cyclization and Purification Resin Rink Amide Resin Coupling1 Couple Fmoc-Thr(tBu)-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Cys(Trt)-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling_n Repeat Coupling/ Deprotection Cycles Deprotection2->Coupling_n Final_Coupling Couple Fmoc-D-2Nal-OH Coupling_n->Final_Coupling Cleavage Cleave from Resin with TFA Cocktail Final_Coupling->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Oxidation Disulfide Bond Formation (Oxidation) Precipitation->Oxidation Purification HPLC Purification Oxidation->Purification Characterization Mass Spectrometry Purification->Characterization

Fig. 1: General workflow for the solid-phase synthesis of this compound.

Protocol Steps:

  • Resin Swelling: The Rink Amide resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Thr(tBu)-OH, is activated using a coupling agent and coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a solution of 20% piperidine in DMF.

  • Sequential Coupling and Deprotection: The subsequent Fmoc-protected amino acids are added sequentially according to the peptide sequence, with a deprotection step after each coupling.

  • Cleavage and Global Deprotection: Once the linear peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Cyclization: The linear peptide is dissolved in a dilute solution to favor intramolecular disulfide bond formation between the two cysteine residues. This can be achieved through air oxidation or by using a mild oxidizing agent.

  • Purification and Characterization: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry.

Mechanism of Action

This compound exerts its biological effects primarily through its interaction with somatostatin receptors (SSTRs), a family of five G-protein coupled receptors (SSTR1-5).

Receptor Binding and Signaling

This compound is reported to primarily interact with the SSTR2 subtype.[3] Binding of this compound to SSTR2 on vascular smooth muscle cells initiates a signaling cascade that inhibits cell proliferation and migration. This is achieved through two main pathways:

  • Inhibition of Growth Factor Signaling: this compound abrogates the increase of growth factors like insulin-like growth factor-1 (IGF-1) that occurs in the vascular wall following injury.[1] IGF-1 is a potent mitogen for VSMCs, and its inhibition is a key component of this compound's anti-proliferative effect.

  • Modulation of Intracellular Signaling: this compound's binding to SSTR2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This modulation of the cAMP pathway plays a role in the inhibition of VSMC migration.

Angiopeptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SSTR2 SSTR2 This compound->SSTR2 Binds IGF1 IGF-1 This compound->IGF1 Inhibits Release AC Adenylyl Cyclase SSTR2->AC Inhibits cAMP cAMP AC->cAMP Converts IGF1R IGF-1 Receptor PI3K PI3K IGF1R->PI3K Activates IGF1->IGF1R Binds ATP ATP PKA PKA cAMP->PKA Activates Proliferation Cell Proliferation & Migration PKA->Proliferation Inhibits Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes

Fig. 2: Simplified signaling pathway of this compound in vascular smooth muscle cells.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro and in vivo studies.

In Vitro Efficacy
Assay TypeCell TypeParameterValueReference
Cell MigrationRat Aortic Smooth Muscle Cells% Inhibition of migration70% at 100 nM[4]
Signal TransductionRat Aortic Smooth Muscle Cells% Inhibition of cAMP accumulation35% at 30 nM[4]
Clinical Efficacy in Restenosis (Pilot Study)

A randomized, double-blind pilot study investigated the effect of a 5-day continuous subcutaneous infusion of this compound (750 µ g/day ) versus placebo in patients undergoing PTCA.[5]

ParameterThis compound GroupPlacebo Groupp-value
Restenosis Rate (≥50% diameter stenosis)12%40%0.003
Late Lumen Loss (mm)0.12 ± 0.460.52 ± 0.640.003
12-Month Clinical Event Rate*25%34%0.30

*Clinical events included death, myocardial infarction, coronary artery bypass grafting, and repeat PTCA.

Key Experimental Protocols

Vascular Smooth Muscle Cell (VSMC) Migration Assay (Boyden Chamber Assay)

This assay is used to quantify the chemotactic effect of substances on VSMCs.

Materials:

  • Boyden chambers with microporous membranes (e.g., 8 µm pore size)

  • Rat aortic smooth muscle cells (RASMCs)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Chemoattractant (e.g., Platelet-Derived Growth Factor - PDGF)

  • This compound

  • Fixing and staining reagents (e.g., methanol, Giemsa stain)

Workflow:

Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Prepare_Chamber Place Chemoattractant in Lower Chamber Place_Membrane Position Microporous Membrane Prepare_Chamber->Place_Membrane Seed_Cells Seed VSMCs in Upper Chamber Place_Membrane->Seed_Cells Incubate Incubate at 37°C Seed_Cells->Incubate Remove_NonMigrated Remove Non-migrated Cells from Top of Membrane Incubate->Remove_NonMigrated Fix_Stain Fix and Stain Migrated Cells on Bottom of Membrane Remove_NonMigrated->Fix_Stain Count_Cells Count Migrated Cells (Microscopy) Fix_Stain->Count_Cells

Fig. 3: Workflow for a VSMC migration assay.

Protocol Steps:

  • Chamber Preparation: The lower compartment of the Boyden chamber is filled with culture medium containing a chemoattractant (e.g., PDGF) and varying concentrations of this compound or vehicle control.

  • Membrane Placement: A microporous membrane is placed between the upper and lower compartments.

  • Cell Seeding: A suspension of VSMCs is placed in the upper compartment.

  • Incubation: The chambers are incubated for a defined period (e.g., 4-6 hours) at 37°C to allow for cell migration.

  • Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: The membrane is fixed in methanol and stained with a suitable dye (e.g., Giemsa) to visualize the migrated cells on the lower surface.

  • Quantification: The number of migrated cells is counted in several high-power fields under a microscope. The percent inhibition of migration is calculated relative to the control.[6]

Conclusion

This compound represents a significant advancement in the development of stable somatostatin analogues with therapeutic potential in cardiovascular diseases. Its ability to inhibit vascular smooth muscle cell proliferation and migration, primarily through the inhibition of the IGF-1 pathway and modulation of cAMP signaling, has been demonstrated in preclinical and early clinical studies. The data presented in this guide underscore the potential of this compound as a therapeutic agent for the prevention of restenosis. Further research is warranted to fully elucidate its binding profile to all somatostatin receptor subtypes and to optimize its clinical application. This technical guide provides a foundational resource for scientists and researchers working on the development of novel anti-proliferative therapies.

References

Angiopep-2: A Technical Guide to Structure and Blood-Brain Barrier Translocation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Angiopep-2, a peptide that has garnered significant attention for its ability to transport therapeutic cargoes across the blood-brain barrier (BBB). We will explore its structure, physicochemical properties, and the molecular mechanisms governing its translocation into the central nervous system (CNS), with a focus on its interaction with the low-density lipoprotein receptor-related protein 1 (LRP1).

Angiopep-2: Structure and Physicochemical Properties

Angiopep-2 is a 19-amino acid synthetic peptide derived from the Kunitz domain, a protein structure found in ligands that bind to LRP1.[1][2] Its unique sequence is optimized for high transcytosis efficiency across the BBB.[3] The positive charge of Angiopep-2 is crucial for its interaction with brain endothelial cells and subsequent transport.[1]

PropertyValueReference
Amino Acid Sequence TFFYGGSRGKRNNFKTEEY[2][3][4]
One-Letter Code TFFYGGSRGKRNNFKTEEY[5]
Molecular Formula C₁₀₄H₁₅₀N₂₉O₃₁[5]
Molecular Weight ~2301.48 Da[5]
Mechanism of Action LRP1-mediated transcytosis[3][6]
Key Binding Domain The SRGKRN domain is critical for LRP1 binding.[2]

The LRP1-Mediated Transcytosis Pathway

The primary mechanism for Angiopep-2's entry into the brain is receptor-mediated transcytosis (RMT) via the LRP1 receptor.[3] LRP1 is highly expressed on the endothelial cells that form the BBB, as well as on glioma cells, making Angiopep-2 a dual-targeting agent for brain tumors.[2][7]

The process can be summarized in the following steps:

  • Binding: Angiopep-2 in the bloodstream binds to the LRP1 receptor on the luminal surface of brain capillary endothelial cells.[2] This interaction is saturable, indicating a specific receptor-mediated process.[1][8]

  • Internalization: The Angiopep-2/LRP1 complex is internalized into the endothelial cell via endocytosis, forming an intracellular vesicle.[1][2]

  • Transcytosis: The vesicle is transported across the cytoplasm of the endothelial cell.

  • Exocytosis: The vesicle fuses with the abluminal membrane, releasing Angiopep-2 into the brain parenchyma.[9]

This transport mechanism bypasses the tight junctions of the BBB and is not affected by P-glycoprotein efflux pumps.[6][10]

G cluster_0 Blood Vessel Lumen cluster_1 Brain Endothelial Cell (BBB) cluster_2 Brain Parenchyma Angiopep Angiopep-2 LRP1_surface LRP1 Receptor Angiopep->LRP1_surface 1. Binding Vesicle Endocytic Vesicle (Angiopep-2 + LRP1) LRP1_surface->Vesicle 2. Internalization (Endocytosis) Angiopep_released Angiopep-2 Vesicle->Angiopep_released 3. Transcytosis & 4. Exocytosis Neuron Neuron / Glial Cell Angiopep_released->Neuron Target Cell Uptake

Diagram 1: LRP1-mediated transcytosis of Angiopep-2 across the BBB.

Quantitative Transport and Binding Data

The interaction between Angiopep-2 and LRP1, as well as its transport efficiency, has been quantified in several studies. These parameters are critical for designing effective drug delivery strategies.

ParameterValueCell Line / ModelCommentsReference
Apparent Affinity (Km) 313 nMRBE4 (rat brain endothelial)Kinetic parameter for transport.[1]
Apparent Affinity (Km) 330 nMRBE4 (rat brain endothelial)Determined from uptake of [¹²⁵I]-Angiopep-2.[11]
Maximal Velocity (Vmax) 1.3 pmol/10⁶ cells/minRBE4 (rat brain endothelial)Maximum rate of uptake.[11]
Binding Affinity (KD) 0.053 nM (unmodified mAb)U87ΔEGFR-LucBaseline affinity of an anti-EGFR mAb.[12]
Binding Affinity (KD) 0.115 nMU87ΔEGFR-LucAffinity of a homogeneously conjugated anti-EGFR mAb-Ang2.[12]
Binding Affinity (KD) 0.122 nMU87ΔEGFR-LucAffinity of a heterogeneously conjugated anti-EGFR mAb-Ang2.[12]

Key Experimental Protocols

Verifying the BBB translocation of Angiopep-2 and its conjugates involves specialized in vitro and in situ models.

In Vitro BBB Transcytosis Assay

This assay measures the passage of Angiopep-2 across a monolayer of brain endothelial cells, mimicking the BBB.

Objective: To quantify the rate and extent of Angiopep-2 transport across a cellular barrier.

Methodology:

  • Cell Culture: Brain capillary endothelial cells (e.g., hCMEC/D3, bEnd.3, or RBE4) are seeded onto the porous membrane of a Transwell™ insert, which is placed in a multi-well plate.

  • Monolayer Formation: Cells are cultured until they form a confluent monolayer with robust tight junctions. The integrity of the monolayer is typically verified by measuring Transendothelial Electrical Resistance (TEER).

  • Application: Angiopep-2, often labeled with a fluorescent dye (e.g., Alexa488) or radioisotope (e.g., ¹²⁵I), is added to the medium in the upper (apical) chamber, which represents the "blood" side.

  • Sampling: At various time points, samples are collected from the medium in the lower (basolateral) chamber, representing the "brain" side.

  • Quantification: The concentration of the labeled Angiopep-2 in the basolateral samples is measured using a fluorometer, gamma counter, or other appropriate detector.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the transport rate.

Competition Studies: To confirm LRP1 involvement, the assay can be repeated in the presence of known LRP1 ligands, such as Receptor-Associated Protein (RAP) or α2-macroglobulin.[2][10] A significant reduction in Angiopep-2 transport indicates competitive binding to LRP1.

G A Seed brain endothelial cells on Transwell™ insert B Culture cells to form a confluent monolayer A->B C Verify monolayer integrity (Measure TEER) B->C D Add labeled Angiopep-2 to apical (blood) side C->D E Incubate at 37°C D->E F Collect samples from basolateral (brain) side at timed intervals E->F G Quantify labeled Angiopep-2 (e.g., fluorescence) F->G H Calculate Apparent Permeability (Papp) G->H

Diagram 2: Experimental workflow for an in vitro BBB transcytosis assay.
In Situ Brain Perfusion

This in vivo technique provides a more physiologically relevant assessment of BBB transport by maintaining the brain's natural microenvironment.

Objective: To measure the initial rate of Angiopep-2 uptake into the brain from the vasculature.

Methodology:

  • Animal Preparation: An animal (typically a rat or mouse) is anesthetized. The common carotid artery is surgically exposed and cannulated.

  • Perfusion: The animal's natural blood supply to the brain is temporarily replaced by a perfusion buffer containing a known concentration of radiolabeled Angiopep-2 (e.g., [¹²⁵I]-Angiopep-2). The perfusion is carried out for a short duration (e.g., 10 minutes).[11]

  • Washout: Following the perfusion of Angiopep-2, a washout buffer is perfused to remove any peptide remaining in the cerebral vasculature.

  • Sample Collection: The animal is euthanized, and the brain is collected. Brain samples are weighed and analyzed.

  • Quantification: The amount of radioactivity in the brain tissue is measured using a gamma counter.

  • Analysis: The brain volume of distribution (Vd) is calculated, which represents the extent of peptide uptake into the brain parenchyma. A higher Vd compared to a non-transported control indicates efficient BBB translocation.[11]

Conclusion

Angiopep-2 is a highly effective vector for delivering therapeutics to the central nervous system. Its well-defined structure, characterized by a specific 19-amino acid sequence, facilitates high-affinity binding to the LRP1 receptor. The subsequent receptor-mediated transcytosis allows Angiopep-2 and its conjugated cargoes to efficiently cross the blood-brain barrier. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for researchers and drug developers aiming to leverage this powerful platform for the treatment of neurological diseases.

References

An In-Depth Technical Guide to the Interaction of Angiopeptin with Somatostatin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the synthetic octapeptide angiopeptin and the five subtypes of the somatostatin receptor (SSTR1-5). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on binding affinities, signaling pathways, and the experimental methodologies used to elucidate these interactions.

Introduction to Somatostatin Receptors and this compound

Somatostatin is a naturally occurring cyclic peptide hormone that regulates a wide array of physiological processes by binding to a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). These receptors are distributed throughout the central nervous system and various peripheral tissues, where they mediate inhibitory effects on hormone secretion, cell proliferation, and neurotransmission.[1][2] The diverse expression patterns and signaling capabilities of SSTR subtypes make them attractive targets for therapeutic intervention in a variety of diseases, including neuroendocrine tumors, acromegaly, and cancer.[3]

This compound, also known as BIM-23014, is a synthetic, long-acting octapeptide analog of somatostatin.[4] It has been investigated for its potential therapeutic effects, particularly its ability to inhibit myointimal proliferation, which is relevant in the context of restenosis following angioplasty and transplant arteriosclerosis.[5] Understanding the precise nature of this compound's interaction with each SSTR subtype is critical for elucidating its mechanism of action and for the development of more selective and efficacious therapeutic agents.

Quantitative Analysis of this compound-SSTR Interaction

The binding affinity of this compound for the different somatostatin receptor subtypes has been characterized using various experimental approaches. The following tables summarize the available quantitative data, providing a clear comparison of its interaction profile.

Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes

Receptor SubtypeParameterValue (nM)Assay TypeReference
hSSTR2IC500.26Radioligand Binding Assay[6]
hSSTR5IC506.92Radioligand Binding Assay[6]

Table 2: Functional Activity of this compound at Human and Rat Somatostatin Receptors

ReceptorSpeciesParameterValue (pIC50 / pKB)Assay TypeReference
SSTR2HumanpIC508.69 ± 0.25Cell Proliferation Assay[7]
SSTR5HumanpKB10.4 ± 0.3Cell Proliferation Assay[7]
SSTR2RatpIC508.08 ± 0.24Cell Proliferation Assay[7]
SSTR5RatpIC508.60 ± 0.16Cell Proliferation Assay[7]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration. pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist.

Somatostatin Receptor Signaling Pathways

Upon activation by an agonist, somatostatin receptors couple to inhibitory G-proteins (Gi/o) to initiate a cascade of intracellular signaling events. The primary downstream effectors include adenylyl cyclase, ion channels, and mitogen-activated protein kinases (MAPK).

Inhibition of Adenylyl Cyclase

A hallmark of SSTR activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors, resulting in the inhibition of hormone secretion and cell proliferation.

Gs_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR SSTR Gi Gi SSTR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA PKA cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Response Leads to Somatostatin Somatostatin/ This compound Somatostatin->SSTR Binds

SSTR-mediated inhibition of adenylyl cyclase.
Modulation of Ion Channels

SSTR activation can also lead to the modulation of various ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting hyperpolarization of the cell membrane and decreased Ca2+ influx contribute to the inhibitory effects on hormone and neurotransmitter release.

ion_channel_modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR SSTR Gi Gi SSTR->Gi Activates K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Ca_channel Ca2+ Channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Gi->K_channel Activates Gi->Ca_channel Inhibits Inhibition Inhibition of Exocytosis Hyperpolarization->Inhibition Ca_influx->Inhibition Somatostatin Somatostatin/ This compound Somatostatin->SSTR Binds

SSTR-mediated modulation of ion channels.
Activation of Mitogen-Activated Protein Kinase (MAPK) and Phosphatases

Somatostatin receptors can also signal through the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. The activation of specific phosphatases, such as SHP-1 and SHP-2, is also a key event in SSTR-mediated signaling, contributing to the anti-proliferative effects of somatostatin and its analogs.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR SSTR Gi Gi SSTR->Gi Activates SHP SHP-1/SHP-2 Gi->SHP Activates Ras Ras/Raf SHP->Ras Modulates MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis ERK->Cell_Cycle_Arrest Leads to Somatostatin Somatostatin/ This compound Somatostatin->SSTR Binds

SSTR-mediated activation of the MAPK pathway.

Experimental Protocols

The quantitative data presented in this guide were obtained through specific experimental methodologies. Below are detailed protocols for the key assays used to characterize the interaction of this compound with somatostatin receptors.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing SSTR subtype Incubate Incubate membranes, radioligand, and this compound at defined temperature and time Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [125I]-Somatostatin) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of this compound Competitor_Prep->Incubate Filtration Separate bound from free radioligand via vacuum filtration Incubate->Filtration Scintillation Quantify radioactivity on filters using a scintillation counter Filtration->Scintillation Analysis Plot data and calculate IC50 and Ki values Scintillation->Analysis

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human somatostatin receptor subtype of interest (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of the cell membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-somatostatin-14 or a subtype-selective radiolabeled analog).

    • Add varying concentrations of unlabeled this compound (competitor).

    • To determine non-specific binding, add a high concentration of unlabeled somatostatin to a set of control wells.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma or beta counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

    • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of cells, which can be an indicator of its agonist or antagonist activity at a receptor that regulates cell growth.

Experimental Workflow:

proliferation_assay_workflow cluster_plating Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed cells expressing SSTR subtype in a 96-well plate Incubate_Initial Allow cells to adhere and grow Seed_Cells->Incubate_Initial Add_Growth_Factor Add a growth factor (e.g., bFGF) to stimulate proliferation Incubate_Initial->Add_Growth_Factor Add_this compound Add varying concentrations of this compound Add_Growth_Factor->Add_this compound Incubate_Treatment Incubate for a defined period (e.g., 48-72 hours) Add_this compound->Incubate_Treatment Add_Reagent Add a proliferation reagent (e.g., MTT, XTT) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate to allow for color development Add_Reagent->Incubate_Reagent Read_Absorbance Measure absorbance using a microplate reader Incubate_Reagent->Read_Absorbance Analyze_Data Plot absorbance vs. concentration and calculate pIC50 or pKB Read_Absorbance->Analyze_Data

Workflow for a cell proliferation assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human or rat somatostatin receptor subtype of interest.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Cell Treatment:

    • Induce cell proliferation by adding a growth factor, such as basic fibroblast growth factor (bFGF).

    • Simultaneously, treat the cells with a range of concentrations of this compound.

    • For antagonist activity assessment, co-incubate the cells with a fixed concentration of an agonist (e.g., somatostatin) and varying concentrations of this compound.

    • Include appropriate controls (cells with growth factor alone, cells with agonist alone, and untreated cells).

    • Incubate the plates for a period that allows for significant cell proliferation (e.g., 48-72 hours).

  • Measurement of Proliferation:

    • Add a proliferation reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Solubilize the formazan crystals with a detergent solution.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of inhibition of growth factor-stimulated proliferation for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • For agonist or partial agonist activity, fit the data to a sigmoidal dose-response curve to determine the pIC50 value.

    • For antagonist activity, determine the concentration of this compound that causes a rightward shift in the agonist dose-response curve and calculate the pKB value.

Conclusion

This technical guide has provided a detailed examination of the interaction between this compound and the five somatostatin receptor subtypes. The quantitative data clearly demonstrates this compound's selectivity for SSTR2 and SSTR5, where it exhibits partial agonist and antagonist properties, respectively. The elucidation of the downstream signaling pathways of SSTRs provides a framework for understanding the cellular consequences of this interaction. The detailed experimental protocols offer a practical guide for researchers seeking to further investigate the pharmacology of this compound and other somatostatin analogs. A thorough understanding of these fundamental interactions is essential for the rational design and development of novel therapeutics targeting the somatostatin receptor system for a range of clinical applications.

References

Angiopoietin's Impact on Endothelial Cell Adhesion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of angiopoietins on endothelial cell adhesion, a critical process in angiogenesis, inflammation, and vascular homeostasis. The document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.

Quantitative Effects of Angiopoietins on Endothelial Cell Adhesion

The influence of angiopoietins on endothelial cell adhesion is multifaceted, with different members of the family exhibiting distinct and sometimes opposing effects. The following tables summarize the quantitative data available on the impact of Angiopoietin-1 (Ang-1), Angiopoietin-2 (Ang-2), and Angiopoietin-like 4 (ANGPTL4) on endothelial cell adhesion.

Table 1: Effect of Angiopoietin-1 on Leukocyte Adhesion to Endothelial Cells

Experimental SystemTreatmentEffect on Leukocyte AdhesionQuantitative DataReference
Diabetic Mice Retinal VasculatureIntravenous Adenovirus expressing Ang-1 (Ad-Ang1)Reduced leukocyte adhesion62.8% reduction in arterioles, 68.7% in venules, and 54.6% in capillaries after 72 hours.[1][1]
Diabetic Rat Retinal VasculatureIntravitreal injection of Ang-1Dose-dependent inhibition of leukocyte adhesionStatistically significant inhibition in arterioles, venules, and capillaries.[1][1]
Human Umbilical Vein Endothelial Cells (HUVECs)Pre-treatment with Ang-1 followed by VEGF stimulationReduced VEGF-induced leukocyte adhesionAng-1 suppressed VEGF-induced expression of ICAM-1, VCAM-1, and E-selectin.[2][3][2][3]

Table 2: Effect of Angiopoietin-like 4 (ANGPTL4) on Endothelial Cell Adhesion

Cell TypeSubstrateEffect of ANGPTL4Quantitative DataReference
Human Umbilical Vein Endothelial Cells (HUVECs)Conditioned Extracellular Matrix (ECM) from ANGPTL4-transfected cellsDecreased adhesion32.7% ± 16.7% decrease in adhesion compared to control ECM.
Human Umbilical Vein Endothelial Cells (HUVECs)Purified immobilized ANGPTL4Dose-dependent decrease in adhesionUp to 39.5% ± 9.7% decrease in adhesion at 5 µg/mL ANGPTL4.
Human Umbilical Artery Endothelial Cells (HUAECs)Purified immobilized ANGPTL4Decreased adhesion52.4% ± 5.7% decrease in adhesion compared to control.
Human Microvascular Endothelial Cells (HMEC-1)Purified immobilized ANGPTL4Decreased adhesion28.4% ± 8.2% decrease in adhesion compared to control.

Note on Angiopoietin-2: The role of Angiopoietin-2 (Ang-2) in endothelial cell adhesion is context-dependent. It can act as an antagonist to Ang-1, promoting endothelial destabilization and potentially increasing adhesion in certain inflammatory or angiogenic settings.[4] However, it can also induce Tie2 phosphorylation and angiogenesis in a sustained manner, suggesting a more complex role than simple antagonism.[5][6] In Tie2-negative endothelial cells, Ang-2 can bind to integrins and promote migration and sprouting.[7][8]

Signaling Pathways in Angiopoietin-Mediated Endothelial Cell Adhesion

The effects of angiopoietins on endothelial cell adhesion are mediated by a complex interplay of signaling pathways, primarily involving the Tie2 receptor and integrins.

Angiopoietin-Tie2 Signaling Pathway

Ang-1 is the primary agonist for the Tie2 receptor, a tyrosine kinase expressed predominantly on endothelial cells. Activation of Tie2 by Ang-1 initiates a signaling cascade that promotes endothelial cell survival, vessel maturation, and stabilization of cell-cell junctions, which in turn reduces leukocyte adhesion.

Angiopoietin_Tie2_Signaling Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Binds and Activates PI3K PI3K Tie2->PI3K Recruits and Activates Akt Akt PI3K->Akt Activates NFkB_inhibition Inhibition of NF-κB Akt->NFkB_inhibition Junction_Stabilization Stabilization of Cell-Cell Junctions Akt->Junction_Stabilization Adhesion_Molecule_Downregulation Downregulation of ICAM-1, VCAM-1, E-selectin NFkB_inhibition->Adhesion_Molecule_Downregulation Leukocyte_Adhesion_Inhibition Inhibition of Leukocyte Adhesion Junction_Stabilization->Leukocyte_Adhesion_Inhibition Adhesion_Molecule_Downregulation->Leukocyte_Adhesion_Inhibition

Angiopoietin-1/Tie2 signaling pathway leading to inhibition of leukocyte adhesion.
Angiopoietin-Integrin Signaling and Crosstalk with Tie2

Recent evidence highlights the importance of integrin-mediated signaling in the endothelial response to angiopoietins, particularly Ang-2. Integrins can act as receptors for angiopoietins, and there is significant crosstalk between Tie2 and integrin signaling pathways.[9][10]

Angiopoietin_Integrin_Signaling cluster_membrane Cell Membrane Ang2 Angiopoietin-2 Integrin Integrin (e.g., α5β1) Ang2->Integrin Binds and Activates Tie2 Tie2 Receptor Ang2->Tie2 Antagonizes Ang-1 binding (context-dependent) Integrin->Tie2 Crosstalk FAK FAK Integrin->FAK Activates Endothelial_Destabilization Endothelial Destabilization Tie2->Endothelial_Destabilization Rac1 Rac1 FAK->Rac1 Activates Cell_Migration Cell Migration & Sprouting Rac1->Cell_Migration

Angiopoietin-2/Integrin signaling and its crosstalk with the Tie2 receptor.

Experimental Protocols

In Vitro Leukocyte-Endothelial Cell Adhesion Assay

This protocol provides a general framework for quantifying the adhesion of leukocytes to a monolayer of endothelial cells in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Leukocytes (e.g., human peripheral blood mononuclear cells or a monocytic cell line like THP-1)

  • Leukocyte culture medium

  • Fluorescent dye (e.g., Calcein-AM)

  • 96-well black, clear-bottom tissue culture plates

  • Recombinant angiopoietins (Ang-1, Ang-2) and other stimulating agents (e.g., VEGF, TNF-α)

  • Wash buffer (e.g., PBS with 0.1% BSA)

  • Fluorescence plate reader

Procedure:

  • Endothelial Cell Monolayer Preparation:

    • Seed HUVECs into a 96-well plate at a density that will result in a confluent monolayer within 24-48 hours.

    • Culture the cells in endothelial cell growth medium at 37°C and 5% CO2.

  • Treatment of Endothelial Cells:

    • Once confluent, replace the medium with fresh medium containing the desired concentrations of angiopoietins or control vehicle.

    • Incubate for the desired period (e.g., 4-24 hours) to allow for changes in adhesion molecule expression.

    • In some experiments, a pro-inflammatory stimulus (e.g., VEGF or TNF-α) can be added for the last few hours of incubation.

  • Leukocyte Labeling:

    • Incubate leukocytes with a fluorescent dye like Calcein-AM according to the manufacturer's instructions (e.g., 1 µM for 30 minutes at 37°C).

    • Wash the labeled leukocytes twice with serum-free medium to remove excess dye.

    • Resuspend the labeled leukocytes in the appropriate assay medium.

  • Adhesion Assay:

    • Remove the treatment medium from the endothelial cell monolayer and wash gently with wash buffer.

    • Add the fluorescently labeled leukocyte suspension to each well (e.g., 1 x 10^5 cells/well).

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for adhesion.

  • Washing and Quantification:

    • Gently wash the wells 2-3 times with wash buffer to remove non-adherent leukocytes.

    • After the final wash, add a defined volume of wash buffer or lysis buffer to each well.

    • Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485/520 nm for Calcein-AM).

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the number of adherent leukocytes.

    • Compare the fluorescence readings of treated wells to control wells to determine the percentage of inhibition or stimulation of adhesion.

Experimental Workflow for Assessing Angiopoietin Effects

The following diagram illustrates a typical experimental workflow for investigating the impact of angiopoietins on endothelial cell adhesion.

Experimental_Workflow Cell_Culture 1. Endothelial Cell Culture (e.g., HUVECs) Treatment 2. Treatment with Angiopoietins (Ang-1, Ang-2, ANGPTL4) Cell_Culture->Treatment Adhesion_Assay 3. Leukocyte Adhesion Assay or ECM Adhesion Assay Treatment->Adhesion_Assay Molecular_Analysis Parallel Molecular Analysis (Western Blot, qPCR for adhesion molecules) Treatment->Molecular_Analysis Quantification 4. Quantification (Fluorescence, Microscopy, etc.) Adhesion_Assay->Quantification Analysis 5. Data Analysis (% Adhesion, Statistical Significance) Quantification->Analysis Molecular_Analysis->Analysis

A generalized experimental workflow for studying angiopoietin effects on endothelial adhesion.

Conclusion

The angiopoietin family of growth factors plays a pivotal role in modulating endothelial cell adhesion. Angiopoietin-1, through the Tie2 signaling pathway, generally promotes endothelial stability and reduces leukocyte adhesion, highlighting its potential as an anti-inflammatory agent. Conversely, Angiopoietin-2 and ANGPTL4 can disrupt endothelial adhesion, with Ang-2's effects being highly dependent on the cellular context and the interplay with integrin signaling. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting angiogenesis and inflammatory vascular diseases. Further research is warranted to fully elucidate the complex and sometimes contradictory roles of these proteins in regulating the intricate process of endothelial cell adhesion.

References

An In-depth Technical Guide on the Cellular Uptake Mechanisms of Angiopep-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiopep-2, a 19-amino acid peptide (TFFYGGSRGKRNNFKTEEY), has emerged as a promising vector for drug delivery to the central nervous system (CNS).[1][2] Its ability to traverse the formidable blood-brain barrier (BBB) is primarily attributed to receptor-mediated transcytosis (RMT), a sophisticated biological process. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of Angiopep-2, with a focus on its interaction with the low-density lipoprotein receptor-related protein 1 (LRP1). We delve into the experimental evidence, present quantitative data in a structured format, detail key experimental protocols, and visualize the involved pathways to offer a thorough resource for researchers in the field.

The Core Mechanism: LRP1-Mediated Transcytosis

The principal mechanism governing the passage of Angiopep-2 across the BBB is receptor-mediated transcytosis, orchestrated by the LRP1 receptor.[3][4][5] LRP1 is a large, single-pass transmembrane receptor that is highly expressed on the endothelial cells of the brain capillaries, as well as on various other cell types, including glioma cells.[1][5][6] This dual expression profile makes Angiopep-2 an attractive ligand for targeted drug delivery to brain tumors.[1][2]

The transcytosis process can be broken down into several key steps:

  • Binding: Angiopep-2, circulating in the bloodstream, binds to the LRP1 receptor on the apical (luminal) membrane of the brain endothelial cells.[1][7]

  • Endocytosis: This binding event triggers the internalization of the Angiopep-2/LRP1 complex into the endothelial cell via clathrin-mediated endocytosis.[8] The plasma membrane invaginates to form clathrin-coated vesicles containing the ligand-receptor complex.

  • Vesicular Trafficking: The newly formed vesicles are transported across the cytoplasm of the endothelial cell.

  • Exocytosis: The vesicles fuse with the basolateral (abluminal) membrane, releasing Angiopep-2 into the brain parenchyma.[1][7] Angiopep-2 can then detach from the receptor and interact with target cells within the brain, such as neurons and glial cells.[4]

Competition studies have shown that the uptake of Angiopep-2 can be inhibited by other LRP1 ligands, such as activated α2-macroglobulin, confirming the central role of this receptor.[3] Furthermore, fluorescently labeled Angiopep-2 has been observed to co-localize with LRP1 on brain endothelial cell monolayers.[3]

Visualizing the LRP1-Mediated Transcytosis Pathway

LRP1_Mediated_Transcytosis cluster_endothelial_cell Brain Endothelial Cell Angiopep2 Angiopep-2 Binding Binding Angiopep2->Binding 1. Apical_Membrane Apical Membrane Basolateral_Membrane Basolateral Membrane LRP1_apical LRP1 Receptor LRP1_apical->Binding Endocytosis Clathrin-Mediated Endocytosis Binding->Endocytosis 2. Vesicle Transport Vesicle Endocytosis->Vesicle 3. Exocytosis Exocytosis Vesicle->Exocytosis 4. LRP1_basolateral LRP1 Receptor Exocytosis->LRP1_basolateral Angiopep2_brain Angiopep-2 Exocytosis->Angiopep2_brain

Caption: LRP1-mediated transcytosis of Angiopep-2 across the BBB.

Beyond the Primary Pathway: Other Endocytic Mechanisms

While LRP1-mediated transcytosis is the predominant pathway, evidence suggests the involvement of other endocytic mechanisms in the cellular uptake of Angiopep-2, particularly when it is conjugated to nanoparticles. Studies using endocytosis inhibitors have revealed that in addition to clathrin-mediated endocytosis, caveolae-mediated endocytosis may also play a role.[8]

Inhibition of clathrin-mediated endocytosis with chlorpromazine significantly reduces the uptake of Angiopep-2-functionalized nanoparticles.[8] Interestingly, inhibiting caveolae-mediated endocytosis with nystatin also leads to a reduction in uptake, especially for nanoparticles with a high density of Angiopep-2 on their surface.[8] This suggests that the physicochemical properties of the Angiopep-2 conjugate can influence the internalization route. Macropinocytosis, another form of endocytosis, appears to be less involved, as inhibitors like amiloride have a minimal effect on uptake.[8]

Experimental Workflow for Investigating Endocytosis Pathways

Endocytosis_Inhibition_Workflow Start Start: Brain Endothelial Cells (e.g., hCMEC/D3) Pre_incubation Pre-incubation with Endocytosis Inhibitors Start->Pre_incubation Inhibitors Chlorpromazine (Clathrin) Nystatin (Caveolae) Amiloride (Macropinocytosis) Pre_incubation->Inhibitors Incubation Incubation with Fluorescent Angiopep-2 Nanoparticles Pre_incubation->Incubation Wash Wash to remove unbound nanoparticles Incubation->Wash Analysis Quantify Cellular Uptake (e.g., Flow Cytometry, Confocal Microscopy) Wash->Analysis Conclusion Determine Contribution of each Pathway Analysis->Conclusion

Caption: Workflow for endocytosis inhibition experiments.

Quantitative Insights into Angiopep-2 Uptake

The efficiency of Angiopep-2-mediated delivery is influenced by several quantitative parameters, including its binding affinity to LRP1 and the density of the peptide on carrier nanoparticles.

ParameterValue/RangeCell Line/ModelMethodReference
Angiopep-2 Coupling Efficiency to Nanoparticles ~31%Polymeric polymersomesMicro-bicinchoninic acid assay[9]
Average Angiopep-2 Molecules per Nanoparticle 159.9Polymeric polymersomes (~123 nm)Calculation based on coupling efficiency[9]
320 - 2067Polymeric nanoparticles (~100 nm)Nanoparticle Tracking Analysis and quantification[10]
Drug Loading Content (DLC) in Ang-PS-DOX 7.94% ± 0.17%Doxorubicin-loaded polymersomesSpectrophotometry[9]
Drug Encapsulation Efficiency (EE) in Ang-PS-DOX 95.0% ± 1.6%Doxorubicin-loaded polymersomesSpectrophotometry[9]
Inhibition of Nanoparticle Uptake by Chlorpromazine Strong reduction with increasing Ang-2 densityhCMEC/D3 cellsFlow cytometry[8]
Inhibition of Nanoparticle Uptake by Nystatin Significant reduction at high Ang-2 densitieshCMEC/D3 cellsFlow cytometry[8]
In vitro BBB Model (TEER value) ~300 Ω cm²Co-culture of bEnd.3 cells and astrocytesTransendothelial electrical resistance measurement[11]

Ang-PS-DOX refers to Angiopep-2-conjugated polymersomes loaded with doxorubicin.

Detailed Experimental Protocols

Cellular Uptake Assay using Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled Angiopep-2 or its conjugates into cells.

  • Cell Culture: Plate brain endothelial cells (e.g., bEnd.3 or hCMEC/D3) or glioma cells (e.g., U87) in 12-well plates at a suitable density and allow them to adhere overnight.[11]

  • Incubation: Treat the cells with fluorescently labeled Angiopep-2 or Angiopep-2-conjugated nanoparticles at various concentrations for a defined period (e.g., 1-4 hours) at 37°C.[11][12]

  • Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound particles.

  • Cell Detachment: Detach the cells from the plate using a suitable enzyme (e.g., trypsin-EDTA).

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized material.

In Vitro Blood-Brain Barrier Transcytosis Assay (Transwell Model)

This assay assesses the ability of Angiopep-2 and its conjugates to cross a cell monolayer mimicking the BBB.

  • Model Setup: Seed brain endothelial cells on the microporous membrane of a Transwell insert. The inserts are placed in a multi-well plate, creating two compartments: an upper (apical) and a lower (basolateral) chamber. Allow the cells to form a confluent and tight monolayer, which can be verified by measuring the transendothelial electrical resistance (TEER).[11]

  • Treatment: Add the Angiopep-2 conjugate to the apical chamber.

  • Sampling: At various time points, collect samples from the basolateral chamber.

  • Quantification: Quantify the amount of the Angiopep-2 conjugate that has crossed the monolayer into the basolateral chamber using a suitable analytical method (e.g., fluorescence spectroscopy for labeled compounds, HPLC, or ELISA).

Co-localization Studies using Confocal Microscopy

This technique visualizes the intracellular trafficking of Angiopep-2 and its association with specific organelles.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with fluorescently labeled Angiopep-2.

  • Organelle Staining: After incubation, fix the cells and stain specific organelles using fluorescent markers. For example, LysoTracker can be used to label lysosomes.[13]

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.

  • Analysis: Analyze the images to determine the degree of co-localization between the fluorescent Angiopep-2 and the organelle markers, which provides insights into the intracellular fate of the peptide.

Dual Targeting: A Key Advantage of Angiopep-2

A significant advantage of Angiopep-2 is its ability to not only cross the BBB but also to target glioma cells, which also overexpress LRP1.[1][2] This dual-targeting capability enhances the therapeutic efficacy of conjugated drugs by increasing their accumulation at the tumor site. This has been demonstrated in numerous studies where Angiopep-2-modified nanoparticles carrying chemotherapeutic agents have shown superior anti-tumor effects in animal models of glioblastoma compared to their non-targeted counterparts.[1][9]

Logical Relationship of Angiopep-2 Dual Targeting

Dual_Targeting_Logic Angiopep2 Angiopep-2 LRP1 LRP1 Receptor Angiopep2->LRP1 Binds to BBB_Endothelial BBB Endothelial Cells LRP1->BBB_Endothelial Overexpressed on Glioma_Cells Glioma Cells LRP1->Glioma_Cells Overexpressed on BBB_Penetration BBB Penetration BBB_Endothelial->BBB_Penetration Leads to Tumor_Uptake Tumor Cell Uptake Glioma_Cells->Tumor_Uptake Leads to Therapeutic_Effect Enhanced Therapeutic Effect BBB_Penetration->Therapeutic_Effect Tumor_Uptake->Therapeutic_Effect

Caption: Dual targeting mechanism of Angiopep-2.

Conclusion and Future Directions

Angiopep-2 has been firmly established as a potent brain-targeting ligand that primarily utilizes LRP1-mediated transcytosis to cross the blood-brain barrier. Its dual-targeting ability for both the BBB and glioma cells makes it an invaluable tool in the development of therapies for central nervous system disorders, particularly brain cancer. While clathrin-mediated endocytosis is the main internalization route, the contribution of other pathways, such as caveolae-mediated endocytosis, especially for nanoparticle formulations, warrants further investigation.

Future research should focus on optimizing the design of Angiopep-2-based drug delivery systems. This includes fine-tuning the density of Angiopep-2 on nanocarriers to maximize BBB penetration and tumor uptake, as well as exploring the potential of combining Angiopep-2 with other targeting moieties to further enhance specificity and efficacy. A deeper understanding of the intracellular trafficking and fate of Angiopep-2 conjugates will also be crucial for designing next-generation brain-penetrating therapeutics.

References

A Technical Guide to the Pharmacokinetics and Biodistribution of Angiopeptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic profile and biodistribution of Angiopeptin, a long-acting octapeptide analogue of somatostatin. It also explores the related peptide, Angiopep-2, known for its ability to traverse the blood-brain barrier. This guide is intended for professionals in the fields of pharmacology, drug development, and biomedical research, offering detailed experimental insights and quantitative data to support further investigation and application.

Pharmacokinetics of this compound

This compound's in vivo behavior is characterized by rapid absorption and elimination, with its pharmacokinetic profile fitting a two-compartment model.[1] Studies in rat models have been pivotal in elucidating its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Distribution

Following subcutaneous administration in rats, this compound is absorbed quickly, reaching peak plasma levels within 10-15 minutes.[1] The kinetics after subcutaneous injection closely mirror those of intravenous administration, indicating efficient absorption into the systemic circulation.[1] Distribution is also rapid, with the highest concentrations observed in the liver.[1]

Metabolism and Excretion

This compound exhibits minimal to no hepatic metabolism.[1] Analysis of blood, urine, feces, and bile samples using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) has not revealed the presence of any metabolites.[1] The primary route of elimination is through biliary excretion into the feces, with approximately 10% of the drug excreted in the urine.[1] The peptide has also been detected in saliva.[1]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound derived from studies in rats.

ParameterAdministrationValueSpeciesReference
Plasma Half-Life (t½) Intravenous (IV)1.98 - 2.5 hoursRat[1]
Subcutaneous (SC)2.6 - 2.9 hoursRat[1]
Peak Plasma Level (Cmax) Subcutaneous (SC)25 ± 4.1 ng/mLRat[1]
Time to Peak (Tmax) Subcutaneous (SC)10 - 15 minutesRat[1]
Primary Excretion Route IV and SCFeces (via bile)Rat[1]
Urinary Excretion IV and SC~10%Rat[1]
Experimental Protocol: In Vivo Pharmacokinetic Analysis

The characterization of this compound's pharmacokinetics typically involves the following experimental steps, based on established preclinical methodologies.[1][2][3]

  • Animal Model: Male Sprague-Dawley rats are commonly used.[1][2] Animals are housed under standard conditions with controlled light-dark cycles, temperature, and humidity.[3]

  • Drug Administration: this compound, often radiolabeled with isotopes like ¹⁴C or ¹²⁵I for tracking, is administered as a single dose via intravenous (e.g., tail vein) or subcutaneous injection.[1]

  • Sample Collection: Blood samples are collected at predetermined time points following administration.[2] Urine and feces are collected over a specified period to assess excretion pathways.[1]

  • Analytical Methods: Plasma concentrations of this compound are quantified using techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The presence of metabolites is assessed using HPLC and TLC.[1]

  • Data Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to fit a suitable compartmental model (e.g., a two-compartment model) and calculate key parameters like half-life, clearance, and volume of distribution.[1][4]

G cluster_protocol Experimental Workflow: Pharmacokinetic Study A Animal Model Selection (e.g., Sprague-Dawley Rat) B Drug Administration (IV or SC Injection) A->B C Serial Sampling (Blood, Urine, Feces) B->C D Sample Processing (Plasma Separation) C->D E Analytical Quantification (RIA, LC-MS, HPLC) D->E F Pharmacokinetic Modeling & Parameter Calculation E->F

Workflow for a preclinical pharmacokinetic study.

Biodistribution of this compound

Biodistribution studies are essential to understand the tissue and organ localization of a drug, providing insights into its potential sites of action and toxicity.

Tissue Distribution Profile

Following systemic administration in rats, this compound distributes rapidly, with the liver showing the highest concentration of the peptide.[1] The half-lives in the liver and bile are short, consistent with its primary route of excretion through the biliary system.[1]

Experimental Protocol: Ex Vivo Biodistribution Analysis

Detailed biodistribution is determined by measuring the concentration of the drug in various tissues at different time points post-administration.[5]

  • Animal Model and Administration: Similar to pharmacokinetic studies, a relevant animal model (e.g., mouse or rat) is selected.[5] A radiolabeled version of this compound is administered, typically intravenously, to ensure systemic circulation.

  • Tissue Harvesting: At designated time points, animals are euthanized, and key organs and tissues (e.g., liver, kidneys, spleen, brain, heart, lungs) are harvested, weighed, and rinsed.[5]

  • Radioactivity Measurement: The amount of radioactivity in each tissue sample is measured using a gamma counter or liquid scintillation counter.[2] This data, along with the total injected dose, is used to calculate the percentage of the injected dose per gram of tissue (%ID/g).[5]

  • Data Interpretation: The %ID/g values provide a quantitative measure of drug distribution, highlighting tissues with high uptake.

Angiopep-2: A Related Peptide for Brain Targeting

While this compound is a somatostatin analogue, a related family of peptides known as Angiopeps has been developed for drug delivery, particularly across the blood-brain barrier (BBB).[6] Angiopep-2, a 19-amino-acid peptide, is the most well-characterized of this family.[7]

Mechanism of Blood-Brain Barrier Transport

Angiopep-2 leverages receptor-mediated transcytosis to cross the BBB.[6] It binds to the low-density lipoprotein receptor-related protein-1 (LRP-1), which is highly expressed on the endothelial cells of brain capillaries.[8][9] This binding event triggers the internalization of the Angiopep-2 peptide, its transport across the endothelial cell, and subsequent release into the brain parenchyma.[6] This mechanism allows Angiopep-2 to act as a shuttle, carrying conjugated therapeutic agents into the central nervous system.[10] LRP-1 is also overexpressed on glioma cells, making Angiopep-2 a dual-targeting ligand for both the BBB and brain tumors.[8]

G cluster_BBB LRP-1 Mediated Transcytosis of Angiopep-2 Blood Bloodstream (Angiopep-2) LRP1 LRP-1 Receptor Blood->LRP1 Binding Vesicle Endocytic Vesicle LRP1->Vesicle Receptor-Mediated Endocytosis Endo Brain Endothelial Cell (BBB) Brain Brain Parenchyma (Angiopep-2 Released) Vesicle->Brain Transcytosis & Exocytosis

LRP-1 mediated transcytosis of Angiopep-2 across the BBB.

Signaling and Mechanism of Action

This compound's therapeutic effects stem from its activity as a somatostatin analogue.[11]

Anti-proliferative Effects

This compound is a potent inhibitor of myointimal migration and proliferation.[11] This action is particularly relevant in the context of vascular injury, such as that occurring after angioplasty or in organ transplantation.[11][12] The mechanism is believed to involve the inhibition of growth factors, notably insulin-like growth factor (IGF-I), which are upregulated in the vascular wall following injury.[11] By binding to somatostatin receptors, this compound can abrogate these pro-proliferative signals.[11]

G cluster_pathway This compound's Inhibitory Signaling Pathway This compound This compound SSR Somatostatin Receptors This compound->SSR Binds IGF1 IGF-I & other Growth Factors SSR->IGF1 Inhibits Injury Vascular Injury Injury->IGF1 Stimulates Proliferation Myointimal Migration & Proliferation IGF1->Proliferation Promotes

This compound's inhibitory signaling pathway.

References

Angiopep-2: A Technical Guide to a Kunitz-Domain Derived Brain Shuttle and its Aprotinin Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Angiopep-2, a synthetic peptide vector engineered to ferry therapeutic payloads across the formidable blood-brain barrier (BBB). We will delve into its molecular sequence, its direct lineage from the Kunitz domain of aprotinin, the mechanisms governing its transport into the central nervous system, and the experimental methodologies used to validate its function. This document is intended to serve as a comprehensive resource for researchers leveraging this peptide for brain-targeted drug delivery.

Core Concepts: Angiopep-2 and Aprotinin

Angiopep-2 is a 19-amino acid synthetic peptide designed to act as a "Trojan horse," binding to specific receptors on the BBB to gain entry into the brain parenchyma.[1][2] Its discovery was the result of a systematic effort to find aprotinin-derived sequences with enhanced brain penetration capabilities.[3][4] This property makes it a valuable tool for delivering a wide array of therapeutic and diagnostic agents—from small molecules to large biologics and nanoparticles—to treat central nervous system (CNS) disorders like brain tumors, Alzheimer's disease, and Parkinson's disease.[1]

Aprotinin , also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), is a 58-amino acid, naturally occurring polypeptide that acts as a competitive serine protease inhibitor.[5][6] Structurally, it is characterized by a Kunitz domain, a common protein motif found in protease inhibitors.[1] It was the observation that aprotinin, a substrate for the Low-Density Lipoprotein Receptor-related Protein (LRP1), could cross the BBB that prompted the investigation into its constituent domains to develop a more efficient brain shuttle.[1][3] Angiopep-2 was identified as an optimized sequence from this family of peptides with significantly higher transcytosis capacity than its parent molecule, aprotinin.[1][3]

Sequence and Physicochemical Properties

The distinct molecular characteristics of Angiopep-2 and its parent molecule, aprotinin, are foundational to their biological functions.

Angiopep-2

Angiopep-2 is a linear peptide composed of 19 amino acids. Its sequence is critical for its high-affinity binding to the LRP1 receptor.[7]

PropertyValueReference
Amino Acid Sequence (3-Letter) Thr-Phe-Phe-Tyr-Gly-Gly-Ser-Arg-Gly-Lys-Arg-Asn-Asn-Phe-Lys-Thr-Glu-Glu-Tyr[8]
Amino Acid Sequence (1-Letter) TFFYGGSRGKRNNFKTEEY
Molecular Weight ~2301.5 g/mol
Molecular Formula C₁₀₄H₁₄₉N₂₉O₃₁[8]
Purity (Typical) ≥95% (HPLC)
Solubility Soluble in water (up to 1 mg/ml)
Aprotinin (Bovine Pancreatic Trypsin Inhibitor)

Aprotinin is a more complex, globular polypeptide, whose structure is stabilized by three internal disulfide bridges.[5]

PropertyValueReference
Amino Acid Sequence (Mature) Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala[9]
Amino Acid Count 58[5]
Molecular Weight ~6512 Da[5]
Molecular Formula C₂₈₄H₄₃₂N₈₄O₇₉S₇[9]
Structure Monomeric globular protein with a Kunitz-type domain[5]
Disulfide Bridges Cys5-Cys55, Cys14-Cys38, Cys30-Cys51[5]

The Angiopep-2 and Aprotinin Relationship: From Inhibitor to Shuttle

The development of Angiopep-2 is a prime example of rational drug design, leveraging the natural biological interactions of aprotinin. Researchers identified that aprotinin's ability to cross the BBB was mediated by LRP1.[4] By screening analogues of aprotinin's Kunitz domain, Angiopep-2 was engineered to optimize this interaction, resulting in a peptide with superior brain accumulation and transcytosis efficiency compared to the full-length aprotinin protein.[1][3]

G Aprotinin Aprotinin (BPTI) 58 Amino Acids Kunitz Protease Inhibitor Kunitz Kunitz Domain (Region responsible for LRP1 interaction) Aprotinin->Kunitz Contains Screening High-Throughput Screening of 96 Analogues Kunitz->Screening Basis for Angiopep2 Angiopep-2 19 Amino Acids Optimized LRP1 Ligand Screening->Angiopep2 Identified

Caption: Derivation of Angiopep-2 from Aprotinin.

Mechanism of Action: LRP1-Mediated Transcytosis

The core mechanism enabling Angiopep-2 to deliver cargo into the brain is receptor-mediated transcytosis (RMT) via the LRP1 receptor.[2][7] This process allows Angiopep-2 and its conjugated payload to be actively transported across the endothelial cells that form the BBB, rather than passively diffusing through them. The dual expression of LRP1 on both BBB endothelial cells and glioma cells gives Angiopep-2 a dual-targeting advantage for treating brain tumors.[1][7]

The process unfolds in several steps:

  • Binding: Angiopep-2 in the bloodstream binds to LRP1 on the apical (blood-facing) membrane of brain endothelial cells.[2]

  • Endocytosis: This binding triggers the invagination of the cell membrane, forming an endocytic vesicle that engulfs the Angiopep-2/LRP1 complex.[7]

  • Trafficking: The vesicle is transported across the endothelial cell cytoplasm.

  • Exocytosis: The vesicle fuses with the basolateral (brain-facing) membrane, releasing Angiopep-2 and its cargo into the brain parenchyma.[2]

G LRP1-Mediated Transcytosis Across the Blood-Brain Barrier cluster_0 Bloodstream cluster_1 Brain Endothelial Cell cluster_2 Brain Parenchyma AngioDrug Angiopep-2 (Payload Conjugated) LRP1_apical LRP1 Receptor AngioDrug->LRP1_apical 1. Binding Vesicle_form Endocytic Vesicle Formation LRP1_apical->Vesicle_form 2. Endocytosis Vesicle_traffic Vesicular Trafficking Vesicle_form->Vesicle_traffic 3. Trafficking Vesicle_fusion Exocytosis Vesicle_traffic->Vesicle_fusion LRP1_baso LRP1 Receptor Vesicle_fusion->LRP1_baso 4. Release AngioDrug_released Angiopep-2 (Payload Released) Vesicle_fusion->AngioDrug_released

Caption: LRP1-mediated transcytosis pathway.

Experimental Protocols

Validating the efficacy of an Angiopep-2 conjugate requires a series of well-defined in vitro and in vivo experiments.

Protocol: Synthesis and Conjugation of Angiopep-2

Angiopep-2 is typically synthesized using standard solid-phase peptide synthesis (SPPS). For conjugation to drugs or nanoparticles, a cysteine residue is often added to the sequence (e.g., TFFYGGSRGKRNNFKTEEYC ) to provide a reactive thiol group.[10]

Objective: To covalently link Angiopep-2 to a therapeutic agent via a linker.

Methodology:

  • Peptide Synthesis: Synthesize the Angiopep-2 peptide (with or without a C-terminal cysteine) using an automated peptide synthesizer and Fmoc chemistry.

  • Payload Modification: Modify the drug or nanoparticle to introduce a compatible reactive group. For example, introduce a maleimide group to the payload.

  • Conjugation Reaction: React the cysteine-terminated Angiopep-2 with the maleimide-functionalized payload in a suitable buffer (e.g., PBS, pH 7.0-7.5). This forms a stable thioether bond.[7]

  • Purification: Purify the resulting Angiopep-2 conjugate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol: In Vitro BBB Transcytosis Assay

This assay models the BBB to quantify the transport of the conjugate.

Objective: To measure the rate of Angiopep-2 conjugate transport across a cellular model of the BBB.

Methodology:

  • Cell Culture: Culture bovine brain microvascular endothelial cells (BBMVECs) on the porous membrane of a Transwell™ insert until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.

  • Assay Initiation: Add the Angiopep-2 conjugate to the apical (upper) chamber of the Transwell™ system.

  • Sampling: At various time points (e.g., 0, 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

  • Quantification: Analyze the concentration of the conjugate in the basolateral samples using a suitable method (e.g., LC-MS/MS for small molecule conjugates, fluorescence for labeled conjugates, or ELISA for protein conjugates).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the transport rate. As a control, LRP1 inhibitors like Receptor-Associated Protein (RAP) can be used to confirm the transport mechanism.[7]

Protocol: In Vivo Brain Accumulation Study

Animal models are used to confirm that the conjugate reaches the brain after systemic administration.

Objective: To quantify the concentration of the Angiopep-2 conjugate in the brain parenchyma of a live animal model.

Methodology:

  • Animal Model: Use appropriate animal models, such as C57BL/6 mice.

  • Administration: Administer the Angiopep-2 conjugate (often radiolabeled or fluorescently tagged for easy detection) via intravenous (i.v.) injection.[11]

  • Time Points: Sacrifice cohorts of animals at different time points post-injection (e.g., 15, 30, 60 minutes).[11]

  • Brain Perfusion and Harvest: Perfuse the animals with saline to remove blood from the brain vasculature. Carefully harvest the brains.

  • Quantification: Homogenize the brain tissue and quantify the amount of the conjugate using techniques like gamma counting (for radiolabels), fluorescence imaging, or LC-MS/MS.

  • Data Analysis: Calculate the brain uptake, often expressed as the percentage of the injected dose per gram of brain tissue (%ID/g).

G cluster_0 Phase 1: Synthesis & In Vitro Validation cluster_1 Phase 2: In Vivo Evaluation A Synthesis of Angiopep-2 Conjugate B In Vitro BBB Transcytosis Assay (e.g., Transwell) A->B C Cellular Uptake Study (e.g., in Glioma Cells) A->C D Pharmacokinetics (PK) Study in Mice B->D C->D E Brain Accumulation & Biodistribution D->E F Efficacy Study in Orthotopic Brain Tumor Model E->F

Caption: General workflow for evaluating an Angiopep-2 conjugate.

Applications and Clinical Significance

The Angiopep-2 platform has been used to develop numerous drug candidates. The most prominent example is ANG1005 , a conjugate of Angiopep-2 and three paclitaxel molecules.[12][13] ANG1005 was designed to transport paclitaxel into the brain to treat tumors like glioblastoma and brain metastases.[14][15] Clinical trials have demonstrated that ANG1005 can cross the BBB, achieve therapeutic concentrations in brain tumors, and show clinical activity.[12][15]

Conjugate/SystemPayloadTarget DiseaseKey FindingReference
ANG1005 PaclitaxelGlioblastoma, Brain MetastasesDemonstrates transport across the BBB and clinical activity in patients.[12][13][15]
Angiopep-2-Doxorubicin Liposomes DoxorubicinGliomaIncreased glioma targeting and therapeutic effects with reduced toxicity.[1][2]
Angiopep-2-siRNA Nanoparticles siRNA (e.g., against GOLPH3)GliomaEffective delivery of siRNA to glioma cells, inhibiting tumor growth.[1][2]
Angiopep-2-Antibody Conjugates Monoclonal Antibodies (e.g., anti-EGFR)CNS Diseases, Brain TumorsHomogeneous conjugation improves binding affinity and brain accumulation.[16][17]
Angiopep-2-PAPTP PAPTP (Kv1.3 channel inhibitor)Brain TumorsConjugation allows the inhibitor to cross the BBB and reach the brain.[11][14]

Conclusion

Angiopep-2 represents a significant advancement in the field of neurotherapeutics, born from the strategic modification of a naturally occurring protein, aprotinin. Its ability to harness the LRP1-mediated transcytosis pathway provides a versatile and effective solution to the enduring challenge of the blood-brain barrier. By serving as a molecular shuttle, Angiopep-2 enables the delivery of a diverse range of therapeutic agents directly to the CNS. The ongoing development and clinical evaluation of Angiopep-2 conjugates continue to hold immense promise for improving treatment outcomes for patients with debilitating neurological disorders.

References

Methodological & Application

Application Notes and Protocols: Angiopep-2 Conjugation to Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) presents a significant obstacle to the effective delivery of therapeutic agents to the central nervous system. One promising strategy to overcome this barrier is the use of receptor-mediated transcytosis. Angiopep-2, a 19-amino acid peptide, has been extensively studied for its ability to target the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the surface of brain capillary endothelial cells.[1][2] By conjugating Angiopep-2 to the surface of nanoparticles, these drug delivery systems can effectively "hitchhike" across the BBB, enabling the targeted delivery of therapeutic payloads to the brain for the treatment of various neurological disorders, including brain tumors, Alzheimer's disease, and Parkinson's disease.[3][4][5][6][7] This document provides detailed application notes and experimental protocols for the conjugation of Angiopep-2 to nanoparticles and the subsequent evaluation of their drug delivery efficacy.

Signaling Pathway: LRP1-Mediated Transcytosis of Angiopep-2 Conjugated Nanoparticles

The primary mechanism by which Angiopep-2 functionalized nanoparticles cross the blood-brain barrier is through LRP1-mediated transcytosis. The process can be summarized in the following steps:

  • Binding: The Angiopep-2 ligand on the nanoparticle surface specifically binds to the LRP1 receptor on the luminal side of the brain capillary endothelial cells.[8][9][10]

  • Endocytosis: This binding event triggers receptor-mediated endocytosis, leading to the formation of intracellular vesicles containing the nanoparticle-LRP1 complex.

  • Transcytosis: The vesicles are transported across the endothelial cell cytoplasm.

  • Exocytosis: The vesicles fuse with the abluminal membrane of the endothelial cell, releasing the nanoparticles into the brain parenchyma.

This targeted delivery mechanism not only facilitates BBB penetration but can also enhance the uptake of nanoparticles by glioma cells, which also overexpress LRP1.[3][7]

LRP1_Mediated_Transcytosis cluster_blood Blood Vessel Lumen cluster_bcec Brain Capillary Endothelial Cell cluster_brain Brain Parenchyma NP-Ang2 Nanoparticle-Angiopep-2 Conjugate LRP1_luminal LRP1 Receptor NP-Ang2->LRP1_luminal 1. Binding Vesicle Endocytic Vesicle LRP1_luminal->Vesicle 2. Endocytosis LRP1_abluminal LRP1 Receptor Vesicle->LRP1_abluminal 3. Transcytosis NP-Ang2_released Nanoparticle-Angiopep-2 Conjugate LRP1_abluminal->NP-Ang2_released 4. Exocytosis

Caption: LRP1-Mediated Transcytosis of Angiopep-2 Nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of Angiopep-2 Conjugated PLGA-PEG Nanoparticles

This protocol describes the synthesis of poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles with surface-conjugated Angiopep-2 peptides.

Nanoparticle_Synthesis_Workflow Start Start: Prepare Polymers Dissolve Dissolve PLGA-PEG-Maleimide and Drug in Organic Solvent Start->Dissolve Emulsify Emulsify in Aqueous Solution (e.g., PVA) Dissolve->Emulsify Solvent_Evaporation Solvent Evaporation Emulsify->Solvent_Evaporation Collect_NP Collect Nanoparticles (Centrifugation) Solvent_Evaporation->Collect_NP Conjugate Conjugate Angiopep-2-Cys to Maleimide Groups Collect_NP->Conjugate Purify Purify and Characterize Angiopep-2-NP Conjugate->Purify End End: Functionalized Nanoparticles Purify->End

Caption: Workflow for Angiopep-2 Nanoparticle Synthesis.

Materials:

  • PLGA-PEG-Maleimide

  • Drug to be encapsulated

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA)

  • Angiopep-2 with a terminal cysteine residue (Angiopep-2-Cys)

  • Phosphate-buffered saline (PBS)

  • Deionized water

  • Centrifuge

  • Sonicator

  • Lyophilizer

Methodology:

  • Nanoparticle Formulation:

    • Dissolve a specific amount of PLGA-PEG-Maleimide and the therapeutic drug in an organic solvent like dichloromethane.

    • Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).

    • Add the organic phase to the aqueous phase and emulsify using a sonicator to form an oil-in-water emulsion.

    • Stir the emulsion overnight at room temperature to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then resuspend them in a suitable buffer.

  • Angiopep-2 Conjugation:

    • Dissolve Angiopep-2-Cys in a coupling buffer (e.g., PBS at pH 7.4).

    • Add the Angiopep-2 solution to the nanoparticle suspension.

    • Allow the reaction to proceed for a specified time (e.g., 4-12 hours) at room temperature with gentle stirring to facilitate the formation of a stable thioether bond between the maleimide group on the nanoparticle surface and the thiol group of the cysteine residue on Angiopep-2.

    • Separate the Angiopep-2 conjugated nanoparticles from the unreacted peptide by centrifugation.

    • Wash the nanoparticles multiple times with deionized water.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of conjugated Angiopep-2 using a suitable protein assay (e.g., Micro BCA assay).

    • Determine the drug loading content and encapsulation efficiency using techniques like HPLC or UV-Vis spectrophotometry after disrupting the nanoparticles.

Protocol 2: In Vitro Blood-Brain Barrier Transcytosis Assay

This protocol uses a co-culture model of brain endothelial cells (bEnd.3) and astrocytes to evaluate the ability of Angiopep-2 conjugated nanoparticles to cross an in vitro BBB model.

Materials:

  • bEnd.3 cells (mouse brain endothelial cells)

  • Astrocytes

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Fibronectin or other coating matrix

  • Fluorescently labeled nanoparticles (Angiopep-2 conjugated and non-conjugated controls)

  • Fluorescence plate reader

Methodology:

  • Establishment of the In Vitro BBB Model:

    • Coat the apical side of the Transwell inserts with fibronectin.

    • Seed astrocytes on the basolateral side of the inverted Transwell insert.

    • After cell attachment, flip the insert and seed bEnd.3 cells on the apical side.

    • Co-culture the cells for several days until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction formation.

  • Transcytosis Experiment:

    • Replace the medium in the apical and basolateral chambers with fresh, serum-free medium.

    • Add the fluorescently labeled Angiopep-2 conjugated nanoparticles and control nanoparticles to the apical chamber.

    • At predetermined time points (e.g., 2, 4, 6, 24 hours), collect samples from the basolateral chamber.

    • Measure the fluorescence intensity of the samples using a fluorescence plate reader to quantify the amount of nanoparticles that have crossed the endothelial cell monolayer.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to compare the transcytosis efficiency of different nanoparticle formulations.

Protocol 3: In Vivo Biodistribution Study in Mice

This protocol describes a method to assess the biodistribution and brain accumulation of Angiopep-2 conjugated nanoparticles in a mouse model.

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • Nanoparticles labeled with a near-infrared (NIR) fluorescent dye (e.g., Cy5.5 or ICG) or a radionuclide

  • In vivo imaging system (IVIS) or appropriate radioactivity detector

  • Anesthesia

Methodology:

  • Animal Preparation and Injection:

    • Acclimatize the mice to the laboratory conditions.

    • Administer the labeled Angiopep-2 conjugated nanoparticles and control formulations intravenously (e.g., via tail vein injection).

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an IVIS to monitor the biodistribution of the nanoparticles in real-time.

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mice and perfuse with saline to remove blood from the organs.

    • Harvest the major organs (brain, liver, spleen, kidneys, lungs, heart).

    • Image the excised organs using the IVIS to quantify the fluorescence intensity in each organ.

    • Alternatively, if using radiolabeled nanoparticles, measure the radioactivity in each organ using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to compare the brain targeting efficiency of the Angiopep-2 conjugated nanoparticles with the control groups.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Angiopep-2 conjugated nanoparticles.

Table 1: Physicochemical Properties of Angiopep-2 Conjugated Nanoparticles

Nanoparticle TypeCore MaterialAverage Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
PolymersomesPEG-PCL~135Not Reported95.0 ± 1.6 (Doxorubicin)[11]
LiposomesDSPC/PEGNot ReportedNot ReportedNot Reported[12]
DendrimersPAMAMNot ReportedNot Reported57.42 ± 0.8 (Paclitaxel)[13]
Hyaluronic Acid NPCrosslinked HA~300 (post-conjugation)Not ReportedNot Reported[10]

Table 2: In Vitro Cellular Uptake and Transcytosis

Nanoparticle FormulationCell LineAssayResultReference
Ang-PS-DOXC6 glioma cellsCellular UptakeSignificantly higher than non-conjugated PS-DOX[11]
DAA100-Ang-2(1:2)hCMEC/D3 cellsCellular Association~97.8% Cy5-positive cells[5]
ANG-cHANPsU87-MG cellsCellular Uptake71-82% reduction with ATP depletion/LRP-1 competition[10]
Angiopep-2 LiposomesbEnd.3 cellsBindingLRP1-mediated binding[14]

Table 3: In Vivo Brain Accumulation and Therapeutic Efficacy

Nanoparticle FormulationAnimal ModelOutcome MeasureResultReference
Ang-PS-DOXGlioma-bearing ratsSurvival TimeSignificantly prolonged compared to PS-DOX and free DOX[11]
DAA100-Ang-2(1:2)MiceBrain Fluorescence9.1 times higher than control nanoparticles[5]
DTX-loaded An2-SLNMiceBrain Concentration2-fold higher than undecorated nanoparticles[7]
APP@DOXPCNSL xenograft miceSurvival TimeSignificantly prolonged compared to free DOX and non-targeted nanoparticles[15]

References

Application Notes and Protocols: Utilizing Angiopeptin for the Prevention of In-Stent Restenosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In-stent restenosis (ISR), the re-narrowing of a coronary artery after stent implantation, remains a significant challenge in interventional cardiology. The primary underlying mechanism of ISR is neointimal hyperplasia, a process characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs) and the excessive deposition of extracellular matrix. Angiopeptin, a synthetic octapeptide analogue of somatostatin, has emerged as a promising therapeutic agent to mitigate ISR by inhibiting these key cellular events. These application notes provide a comprehensive overview of the use of this compound in preventing in-stent restenosis, including its mechanism of action, experimental protocols from key preclinical and clinical studies, and quantitative data demonstrating its efficacy.

Mechanism of Action

This compound exerts its inhibitory effects on neointimal hyperplasia primarily by targeting vascular smooth muscle cells. As a somatostatin analogue, it is believed to interact with somatostatin receptors on VSMCs, initiating an intracellular signaling cascade that curtails their proliferation and migration.

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

This compound's mechanism of action involves the activation of a pertussis toxin-sensitive G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP is associated with the inhibition of VSMC migration, a critical step in the formation of neointimal hyperplasia.[1]

This compound Signaling Pathway in VSMCs This compound This compound SSTR Somatostatin Receptor This compound->SSTR Binds to Gi_protein Gi Protein SSTR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion VSMC_Migration VSMC Migration Inhibition cAMP->VSMC_Migration Leads to Neointimal_Hyperplasia Inhibition of Neointimal Hyperplasia VSMC_Migration->Neointimal_Hyperplasia Results in Porcine In-Stent Restenosis Model Workflow Start Start: Animal Acclimatization Randomization Randomization of Pigs (n=40) into 4 treatment groups Start->Randomization Stent_Implantation Implantation of Oversized Palmaz-Schatz Stent in Left Anterior Descending Coronary Artery Randomization->Stent_Implantation Treatment_Admin Treatment Administration: - Control (Saline) - Local this compound (200 µg) - Systemic this compound (200 µg/kg via osmotic pump) - Combined Local and Systemic Stent_Implantation->Treatment_Admin Follow_up 4-Week Follow-up Period Treatment_Admin->Follow_up Evaluation Evaluation of Neointimal Reaction: - Quantitative Coronary Angiography - Intravascular Ultrasound - Histology Follow_up->Evaluation End End: Data Analysis Evaluation->End Clinical Trial Protocol for this compound Patient_Selection Patient Selection: Successful PTCA Randomization Randomization (n=112) Double-blind, placebo-controlled Patient_Selection->Randomization Treatment_Initiation Treatment Initiation (Day before PTCA): Continuous subcutaneous infusion of This compound (750 µg/day) or Placebo Randomization->Treatment_Initiation PTCA_Procedure PTCA Procedure Treatment_Initiation->PTCA_Procedure Treatment_Continuation Treatment Continuation (4 days post-PTCA) PTCA_Procedure->Treatment_Continuation Angiographic_Followup Angiographic Follow-up (6 ± 2 months) Treatment_Continuation->Angiographic_Followup Clinical_Followup Clinical Follow-up (12 months) Angiographic_Followup->Clinical_Followup Endpoint_Analysis Endpoint Analysis: - Restenosis Rate - Late Lumen Loss - Clinical Event Rate Clinical_Followup->Endpoint_Analysis

References

Protocol for Angiopep-2 Functionalization of Liposomes for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiopep-2, a 19-amino acid peptide, is a ligand that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2] LRP1 is overexpressed on the endothelial cells of the blood-brain barrier (BBB) and on glioma cells, making Angiopep-2 an effective targeting moiety for drug delivery to the brain.[1][2] Functionalizing liposomes with Angiopep-2 can enhance the transport of therapeutic payloads across the BBB and improve their accumulation in brain tumors.[3] This document provides a detailed protocol for the functionalization of liposomes with Angiopep-2 using the widely employed maleimide-thiol conjugation chemistry via a post-insertion method.

Experimental Protocols

This section details the materials and step-by-step procedures for preparing Angiopep-2 functionalized liposomes.

Materials
  • Lipids:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)

  • Peptide:

    • Angiopep-2 with a C-terminal cysteine residue (Angiopep-2-Cys)

  • Buffers and Reagents:

    • Chloroform

    • Methanol

    • Phosphate-buffered saline (PBS), pH 7.4

    • HEPES buffer (pH 6.5-7.0)

    • TCEP (tris(2-carboxyethyl)phosphine) hydrochloride

    • Sephadex G-50 or similar size-exclusion chromatography column

    • Reagents for phosphorus assay (e.g., Bartlett assay)

    • Deionized water

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes containing a maleimide-functionalized lipid (DSPE-PEG2000-Maleimide) using the thin-film hydration method.

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG2000-Maleimide in a chloroform:methanol (2:1 v/v) solvent mixture. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000-Maleimide).

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Sizing:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Sequentially pass the liposome suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and 100 nm) using a liposome extruder.

Protocol 2: Conjugation of Angiopep-2 to Liposomes via Post-Insertion

This protocol details the conjugation of the thiol-containing Angiopep-2 peptide to the maleimide groups on the surface of the pre-formed liposomes.

  • Activation of Thiol Group on Angiopep-2:

    • Dissolve the Angiopep-2-Cys peptide in a degassed buffer (e.g., HEPES buffer, pH 6.5-7.0).

    • To ensure the cysteine's thiol group is in its reduced, reactive state, add a 2-3 molar excess of TCEP hydrochloride. Incubate for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated Angiopep-2-Cys solution to the maleimide-functionalized liposome suspension. A typical molar ratio of peptide to DSPE-PEG2000-Maleimide is 1:3.

    • Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring, protected from light. The reaction involves the formation of a stable thioether bond between the maleimide group on the liposome and the thiol group on the Angiopep-2 peptide.

  • Purification of Functionalized Liposomes:

    • Remove unconjugated Angiopep-2 from the liposome suspension using size-exclusion chromatography (e.g., a Sephadex G-50 column) with PBS (pH 7.4) as the mobile phase. The larger liposomes will elute first, followed by the smaller, unconjugated peptide.

    • Collect the fractions containing the liposomes.

  • Characterization and Storage:

    • Determine the concentration of liposomes by quantifying the phospholipid content using a phosphorus assay.

    • Characterize the Angiopep-2 functionalized liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Store the purified Angiopep-2 functionalized liposomes at 4°C.

Data Presentation

The following table summarizes typical quantitative data for Angiopep-2 functionalized liposomes from various studies. Note that the specific values can vary depending on the exact lipid composition, preparation method, and Angiopep-2 density.

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Angiopep-2 Molecules per Nanoparticle (approx.)Reference
Angiopep-2-functionalized polymersomes ~135Not ReportedNot Reported~160[4]
Angiopep-2-functionalized nanoparticles 147.1 ± 2.7Not ReportedNot ReportedNot Reported[5]
Angiopep-2-functionalized polymersomes Not ReportedNot ReportedNot ReportedConjugation efficiency of 24%[6]
Angiopep-2-conjugated Doxorubicin-loaded nanoparticles 161.9 ± 24.4< 0.3Not ReportedNot Reported[7]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

LRP1_Mediated_Transcytosis cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain Parenchyma Ang_Lipo Angiopep-2 Liposome LRP1_receptor LRP1 Receptor Ang_Lipo->LRP1_receptor Binding Endosome Endosome LRP1_receptor->Endosome Receptor-Mediated Endocytosis Exocytosis Exocytosis Endosome->Exocytosis Transcytosis Released_Lipo Angiopep-2 Liposome Exocytosis->Released_Lipo Release

Caption: LRP1-mediated transcytosis of Angiopep-2 liposomes across the BBB.

Angiopep2_Liposome_Functionalization_Workflow start Start: Lipid Mixture (DSPC, Cholesterol, DSPE-PEG-Maleimide) thin_film Thin-Film Hydration start->thin_film extrusion Extrusion for Sizing thin_film->extrusion maleimide_lipo Maleimide-Functionalized Liposomes extrusion->maleimide_lipo conjugation Thiol-Maleimide Conjugation (Post-Insertion) maleimide_lipo->conjugation angiopep_prep Angiopep-2-Cys Activation (with TCEP) angiopep_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification final_product Angiopep-2 Functionalized Liposomes purification->final_product characterization Characterization (DLS: Size, PDI, Zeta Potential) final_product->characterization end End characterization->end

Caption: Workflow for Angiopep-2 functionalization of liposomes.

References

Application Notes and Protocols for In Vivo Imaging of Angiopep-2 Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angiopep-2 is a 19-amino acid peptide that has garnered significant attention in the field of drug delivery, particularly for targeting therapeutics to the central nervous system (CNS).[1][2] Its efficacy stems from its high affinity for the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed on the endothelial cells of the blood-brain barrier (BBB) and on various tumor cells, including glioblastoma multiforme (GBM).[1][2][3] This dual-targeting capability allows Angiopep-2-conjugated nanocarriers to shuttle therapeutic payloads across the otherwise impermeable BBB and selectively accumulate at the tumor site through a process called receptor-mediated transcytosis.[4][5][6] In vivo imaging techniques are crucial for visualizing and quantifying the biodistribution, target engagement, and therapeutic efficacy of these targeted drug delivery systems. This document provides detailed protocols and application notes for researchers engaged in the preclinical evaluation of Angiopep-2-mediated drug delivery.

Mechanism of Action: LRP1-Mediated Transcytosis

Angiopep-2's ability to cross the blood-brain barrier is primarily mediated by the LRP1 receptor.[5][7] Upon intravenous administration, Angiopep-2 conjugated nanoparticles bind to LRP1 on the surface of brain capillary endothelial cells. This binding event triggers endocytosis of the nanoparticle-receptor complex. Instead of being degraded in lysosomes, the complex is transported across the endothelial cell cytoplasm and released on the brain side of the barrier, a process known as transcytosis.[3][8] This mechanism allows for the efficient delivery of various therapeutic agents, including small molecule drugs like doxorubicin and paclitaxel, as well as nucleic acids, to brain tumors.[4][9]

LRP1_Transcytosis Angiopep-2/LRP1-Mediated Transcytosis cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma Ang2-NP Angiopep-2 Nanoparticle LRP1_surface LRP1 Receptor Ang2-NP->LRP1_surface Endosome Endosome LRP1_surface->Endosome 1. Binding & Endocytosis LRP1_recycled LRP1 Endosome->LRP1_recycled 3. Receptor Recycling NP_released Angiopep-2 Nanoparticle Endosome->NP_released 2. Transcytosis LRP1_recycled->LRP1_surface Tumor_Cell Glioblastoma Cell (LRP1+) NP_released->Tumor_Cell 4. Tumor Targeting

Mechanism of Angiopep-2 targeted drug delivery across the BBB.

Quantitative Data on Angiopep-2 Targeted Delivery

The modification of nanoparticles with Angiopep-2 has consistently demonstrated enhanced delivery to brain tumors in preclinical models. Below are tables summarizing representative quantitative data from various studies.

Table 1: In Vitro Cellular Uptake

Nanoparticle FormulationCell LineUptake Enhancement (vs. Non-targeted)Reference
Angiopep-2-conjugated PolymersomesU87MG (Glioblastoma)~5-fold increase[9]
Angiopep-2-PAMAM/DNA NPsC6 (Glioma)Significantly higher than non-targeted[2]
Angiopep-2-functionalized CubosomesU87 (Glioblastoma)~3-fold increase in BBB/GBM-on-a-chip[10]

Table 2: In Vivo Brain and Tumor Accumulation

| Nanoparticle Formulation | Animal Model | Ligand-to-Antibody Ratio (LAR) | Brain Accumulation Enhancement (vs. Non-targeted) | Reference | | :--- | :--- | :--- | :--- | | Homogeneous Angiopep-2-mAb Conjugate | Healthy Mice | 4 | More effective accumulation than heterogeneous conjugate |[11][12] | | Angiopep-2-functionalized Cubosomes | N/A | N/A | Significantly enhanced brain accumulation |[10] | | Angiopep-2-PEG-PAMAM/DNA NPs | C6 Glioma Bearing Mice | N/A | Higher distribution at brain tumor sites |[2] |

Experimental Protocols

Protocol 1: Preparation of Angiopep-2-Conjugated Fluorescent Nanoparticles

This protocol provides a general framework for conjugating Angiopep-2 to a pre-formed, fluorescently-labeled nanoparticle system (e.g., liposomes, polymeric nanoparticles).

Materials:

  • Pre-formed nanoparticles with surface functional groups (e.g., NHS-ester, Maleimide)

  • Angiopep-2 peptide with a corresponding reactive group (e.g., N-terminal amine, C-terminal cysteine)

  • Fluorescent dye (e.g., Cy5.5, IRDye 800CW) encapsulated or conjugated to the nanoparticle

  • Reaction Buffer (e.g., PBS or HBS, pH 7.4-8.0)

  • Quenching reagent (e.g., Tris-HCl, Hydroxylamine)

  • Purification system (e.g., size exclusion chromatography (SEC) or dialysis)

Procedure:

  • Nanoparticle Preparation: Synthesize or obtain nanoparticles encapsulating or conjugated with a near-infrared (NIR) fluorescent dye. Ensure the nanoparticles have a reactive functional group on their surface for peptide conjugation.

  • Peptide Solubilization: Dissolve Angiopep-2 in the Reaction Buffer to a desired concentration.

  • Conjugation Reaction: Mix the activated nanoparticles with the Angiopep-2 solution. The molar ratio of peptide to nanoparticle should be optimized based on previous studies or experimental goals.[13] Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching reagent to stop the reaction by capping any unreacted functional groups on the nanoparticle surface.

  • Purification: Remove unconjugated Angiopep-2 and excess reagents using SEC or dialysis against PBS.

  • Characterization:

    • Confirm successful conjugation using techniques like XPS, FTIR, or by quantifying the amount of peptide on the surface.

    • Measure the size and zeta potential of the final Angiopep-2-conjugated nanoparticles using Dynamic Light Scattering (DLS).

    • Determine the fluorescence intensity and confirm that it is not quenched by the conjugation process.[14]

Protocol 2: In Vivo Fluorescence Imaging of Biodistribution

This protocol outlines the procedure for performing in vivo imaging in a mouse model of glioblastoma to assess the biodistribution of Angiopep-2 targeted nanoparticles.

Materials:

  • Tumor-bearing mice (e.g., orthotopic U87MG or C6 glioma models)

  • Angiopep-2-conjugated fluorescent nanoparticles

  • Non-targeted fluorescent nanoparticles (control)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) or similar fluorescence imager

  • Sterile saline or PBS for injection

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the mouse in the imaging chamber and acquire a baseline pre-injection image.

  • Nanoparticle Administration: Inject a defined dose of the Angiopep-2-conjugated fluorescent nanoparticles (typically 100-200 µL) via the tail vein.[2]

  • Longitudinal Imaging: Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1h, 4h, 8h, 24h, 48h).[15] This allows for the assessment of the pharmacokinetic profile.

  • Ex Vivo Organ Imaging: At the final time point, euthanize the mouse. Carefully dissect the major organs (brain, tumor, liver, spleen, kidneys, lungs, heart) and the tumor.

  • Image Acquisition: Arrange the dissected organs in the imaging system and acquire a final fluorescence image.[16] This provides a more sensitive and specific measure of nanoparticle accumulation in each tissue.

  • Control Group: Repeat steps 1-5 with a control group of mice injected with non-targeted fluorescent nanoparticles to demonstrate the specificity of Angiopep-2 targeting.

InVivo_Workflow Experimental Workflow for In Vivo Imaging cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis NP_Prep 1. Prepare Ang2-NP (Fluorescently Labeled) Injection 3. IV Injection of Ang2-NP into Mice NP_Prep->Injection Animal_Model 2. Establish Orthotopic Glioblastoma Model Animal_Model->Injection Live_Imaging 4. Longitudinal In Vivo Imaging (e.g., 1-48h) Injection->Live_Imaging ExVivo 5. Euthanasia & Organ Dissection (Final Timepoint) Live_Imaging->ExVivo Organ_Imaging 6. Ex Vivo Imaging of Organs & Tumor ExVivo->Organ_Imaging ROI_Analysis 7. ROI Analysis on Ex Vivo Images Organ_Imaging->ROI_Analysis Quantification 8. Quantify Fluorescence (Radiant Efficiency) ROI_Analysis->Quantification Biodistribution 9. Calculate % Injected Dose per Gram (%ID/g) Quantification->Biodistribution

Workflow for in vivo imaging of Angiopep-2 targeted nanoparticles.
Protocol 3: Quantitative Analysis of Imaging Data

This protocol describes how to quantify the fluorescence signal from ex vivo organ images to determine the biodistribution of the nanoparticles.

Materials:

  • Ex vivo organ fluorescence images

  • Image analysis software (e.g., Living Image®, ImageJ)

  • Calibration standards (nanoparticles of known concentrations)

  • Weights of each dissected organ

Procedure:

  • Region of Interest (ROI) Definition: Open the ex vivo image file in the analysis software. Draw ROIs around each organ and an area of background.

  • Fluorescence Measurement: The software will calculate the total radiant efficiency (photons/s/cm²/sr)/(µW/cm²) or average radiant efficiency within each ROI.[16]

  • Background Subtraction: Subtract the average background ROI value from each organ's ROI value.

  • Calibration Curve: To convert radiant efficiency to the amount of nanoparticles, a calibration curve is required. This is generated by imaging a series of known concentrations of the fluorescent nanoparticles.[17][18]

  • Quantification of Nanoparticle Amount: Using the calibration curve, convert the radiant efficiency of each organ into the amount (e.g., µg) of nanoparticles.

  • Normalization to Injected Dose: Calculate the percentage of the injected dose (%ID) that accumulated in each organ.

    • %ID = (Amount in Organ / Total Injected Amount) * 100

  • Normalization to Organ Weight: For a more standardized comparison between animals, normalize the %ID to the weight of the organ, expressed as %ID per gram (%ID/g).

    • %ID/g = %ID in Organ / Weight of Organ (g)

  • Data Presentation: Present the final biodistribution data in tables and bar graphs for clear comparison between targeted and non-targeted groups.

Data_Analysis_Flowchart Quantitative Data Analysis Flowchart start Start: Ex Vivo Fluorescence Image draw_roi Draw Regions of Interest (ROIs) on each organ start->draw_roi measure_signal Measure Total Radiant Efficiency in each ROI draw_roi->measure_signal background_subtract Subtract Background Signal measure_signal->background_subtract convert_to_mass Convert Radiant Efficiency to Mass of Nanoparticles using Calibration Curve background_subtract->convert_to_mass calibration Generate Calibration Curve (Radiant Efficiency vs. Concentration) calibration->convert_to_mass calc_id_g Calculate % Injected Dose per Gram of Tissue (%ID/g) convert_to_mass->calc_id_g weigh_organs Weigh Dissected Organs weigh_organs->calc_id_g data_viz Data Visualization (Tables, Graphs) calc_id_g->data_viz end End: Quantitative Biodistribution Data data_viz->end

Flowchart for quantitative analysis of ex vivo imaging data.

References

Application Notes and Protocols: The Role of Angiopeptin and Related Peptides in Modulating Immune Response In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for studying the in vitro immunomodulatory effects of Angiopeptin and the related Angiopoietin family of proteins. This compound, a synthetic somatostatin analog, has demonstrated a role in regulating leukocyte-endothelial interactions. The Angiopoietins, a family of vascular growth factors, exhibit a broader and more complex range of effects on various immune cells. These notes offer insights into their mechanisms of action, quantitative data from in vitro studies, and detailed protocols for replicating and expanding upon this research.

Section 1: this compound

This compound is a long-acting cyclic octapeptide analog of somatostatin.[1] Its primary recognized role in the context of the immune response is the modulation of cell adhesion, a critical step in inflammatory processes.

Mechanism of Action

In vitro studies have shown that this compound can attenuate the immune response by reducing the adhesiveness of endothelial cells for mononuclear cells and also by directly decreasing the adhesiveness of leukocytes.[2][3] This effect is thought to be mediated through the cyclic AMP (cAMP)-dependent protein kinase signal transduction pathway.[2] this compound has been observed to cause a transient decrease in cAMP levels in endothelial cells.[2] Furthermore, its mechanism in vivo is suggested to involve the reduction of growth factors such as insulin-like growth factor I (IGF-I) that are upregulated following immune or mechanical injury.[1]

Data Presentation
ParameterCell TypeTreatmentResultReference
Leukocyte AdhesionRat Heart Endothelial Cells & Rat Leukocytes1 µM this compound on leukocytes for 1, 4, and 24 hoursSignificant reduction in leukocyte adhesion to both unstimulated and IL-1β-activated endothelial cells.[3][3]
Mononuclear Cell AdhesionRat Heart Endothelial CellsThis compoundDecreased basal and interleukin-1β-induced endothelial cell adhesiveness for mononuclear cells.[2][2]
cAMP LevelsRat Heart Endothelial CellsThis compoundTransient decrease in basal and interleukin-1β-induced cyclic AMP levels.[2][2]

Signaling Pathway

Angiopeptin_Signaling This compound This compound SSTR Somatostatin Receptor This compound->SSTR Binds to AC_Inhibition Adenylate Cyclase (Inhibition) SSTR->AC_Inhibition Activates Gi protein cAMP ↓ cAMP AC_Inhibition->cAMP PKA ↓ PKA Activity cAMP->PKA Adhesion_Modulation Modulation of Adhesion Molecules PKA->Adhesion_Modulation Reduced_Adhesion Reduced Leukocyte- Endothelial Adhesion Adhesion_Modulation->Reduced_Adhesion Angiopoietin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang Angiopoietin-1 / Angptl2 Tie2 Tie2 Receptor Ang->Tie2 Binds to PI3K PI3K Tie2->PI3K MAPK MAPK Pathway (ERK, JNK, p38) Tie2->MAPK NFkB_path IκB Kinase Tie2->NFkB_path IkB IκB NFkB_path->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Gene_Expression Gene Transcription NFkB_nuc->Gene_Expression Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Gene_Expression->Cytokines Leads to Experimental_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_assays Downstream Assays Cell_Culture Culture Immune Cells (e.g., Monocytes) Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Stimulation Treat with this compound or Angiopoietin Cell_Seeding->Stimulation Incubation Incubate for Defined Time Points Stimulation->Incubation Adhesion_Assay Leukocyte Adhesion Assay Incubation->Adhesion_Assay ELISA Cytokine Quantification (ELISA) Incubation->ELISA Western_Blot Signaling Pathway Analysis (Western Blot) Incubation->Western_Blot

References

Application Notes and Protocols for Testing Angiopeptin Efficacy in Animal Models of Angioplasty

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to evaluate the efficacy of Angiopeptin in preventing restenosis following angioplasty. Detailed protocols for key experiments are provided, along with a summary of quantitative data from representative studies.

Introduction

Restenosis, the re-narrowing of a blood vessel after an angioplasty procedure, remains a significant clinical challenge. It is primarily driven by neointimal hyperplasia, a process involving the proliferation and migration of vascular smooth muscle cells.[1] this compound, a synthetic octapeptide analog of somatostatin, has shown promise in inhibiting this process.[1][2][3] Animal models are crucial for the preclinical evaluation of therapeutic agents like this compound, providing insights into efficacy, optimal dosage, and delivery mechanisms. The most commonly utilized and well-validated models for this purpose are the porcine coronary artery and rabbit iliac artery models of restenosis.[4][5]

Mechanism of Action

This compound exerts its anti-proliferative effects by binding to somatostatin receptors, which are present on vascular smooth muscle cells. This interaction is thought to interfere with the signaling pathways of various growth factors, such as insulin-like growth factor-I (IGF-I), that are implicated in neointimal hyperplasia following vascular injury.[1] By inhibiting the action of these growth factors, this compound effectively reduces the migration and proliferation of smooth muscle cells, thereby limiting the extent of restenosis.[1]

Signaling Pathway

The proposed signaling pathway for this compound's action on vascular smooth muscle cells is initiated by its binding to somatostatin receptors. This event triggers a cascade of intracellular signals that ultimately inhibit cell proliferation and migration.

Angiopeptin_Signaling_Pathway This compound This compound SSTR Somatostatin Receptor This compound->SSTR GrowthFactor Growth Factors (e.g., IGF-I) GFR Growth Factor Receptor GrowthFactor->GFR AC Adenylyl Cyclase SSTR->AC Inhibition MAPK_Pathway MAPK Pathway GFR->MAPK_Pathway Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->MAPK_Pathway Inhibits Proliferation Cell Proliferation & Migration MAPK_Pathway->Proliferation Promotes Porcine_Model_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Angioplasty Procedure cluster_treatment Treatment Administration cluster_post_procedure Post-Procedure Follow-up cluster_analysis Efficacy Analysis Acclimatization Animal Acclimatization (7-10 days) Fasting Fasting (12 hours) Acclimatization->Fasting Anesthesia Anesthesia Induction & Maintenance Fasting->Anesthesia Access Femoral Artery Access Anesthesia->Access Angiography Baseline Coronary Angiography Access->Angiography Injury Balloon Overstretch Injury (e.g., 1.25:1 balloon-to-artery ratio) Angiography->Injury Stent Stent Implantation Injury->Stent AngiopeptinAdmin This compound Administration (e.g., IM, SC pump) Stent->AngiopeptinAdmin Recovery Post-operative Recovery & Monitoring AngiopeptinAdmin->Recovery FollowUp Follow-up Period (e.g., 28 days) Recovery->FollowUp Euthanasia Euthanasia & Tissue Harvest FollowUp->Euthanasia QCA Quantitative Coronary Angiography (QCA) Euthanasia->QCA Histology Histomorphometric Analysis (Neointimal Area, % Stenosis) Euthanasia->Histology

References

Application Notes and Protocols for Clinical Trial Design of Angiopep-2 Based Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and experimental basis for clinical trials involving Angiopep-2 based therapies. Angiopep-2 is a 19-amino acid peptide that leverages the low-density lipoprotein receptor-related protein 1 (LRP1) to overcome the blood-brain barrier (BBB), offering a promising strategy for treating central nervous system (CNS) diseases, particularly brain tumors.

Introduction to Angiopep-2 and its Mechanism of Action

Angiopep-2 is a synthetic peptide designed to target the LRP1 receptor, which is highly expressed on the endothelial cells of the BBB and overexpressed on various tumor cells, including glioblastoma.[1][2] This dual-targeting capability allows Angiopep-2 to act as a molecular shuttle, facilitating the transport of conjugated therapeutics across the BBB and into the brain parenchyma, where they can exert their effects on CNS tumors.[3] The primary mechanism of transport is receptor-mediated transcytosis (RMT).[2][4] Upon binding to LRP1, the Angiopep-2-drug conjugate is internalized into endothelial cells via endocytosis, transported across the cell, and released into the brain's interstitial fluid.[2]

Signaling Pathway and Drug Delivery Mechanism

The binding of an Angiopep-2-drug conjugate to LRP1 initiates a cascade of events leading to its transport across the BBB and uptake by tumor cells. The subsequent release of the therapeutic payload within the cancer cell leads to its cytotoxic effects.

Angiopep2_Signaling_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain Parenchyma cluster_tumor Tumor Cell Angiopep2_Drug Angiopep-2-Drug Conjugate LRP1_receptor LRP1 Receptor Angiopep2_Drug->LRP1_receptor Binding Endosome Endosome LRP1_receptor->Endosome Receptor-Mediated Endocytosis Released_Drug Released Angiopep-2-Drug Conjugate Endosome->Released_Drug Transcytosis Tumor_LRP1 LRP1 Receptor Released_Drug->Tumor_LRP1 Binding Tumor_Endosome Endosome Tumor_LRP1->Tumor_Endosome Endocytosis Free_Drug Free Drug (e.g., Paclitaxel) Tumor_Endosome->Free_Drug Lysosomal Degradation & Drug Release Microtubule_Disruption Microtubule Disruption & Cell Cycle Arrest Free_Drug->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Angiopep-2 mediated drug delivery across the BBB and into a tumor cell.

Clinical Trial Design for Angiopep-2 Based Therapies

The design of clinical trials for Angiopep-2 based therapies is exemplified by studies on ANG1005, a conjugate of Angiopep-2 and three molecules of the chemotherapeutic agent paclitaxel.[5][6] These trials have primarily focused on patients with brain metastases and recurrent high-grade gliomas.

Phase II Clinical Trial of ANG1005 in Breast Cancer Brain Metastases

A multicenter, open-label Phase II study was conducted to evaluate the efficacy and safety of ANG1005 in adult patients with recurrent brain metastases from breast cancer, with or without leptomeningeal carcinomatosis.[5][7]

Table 1: Summary of Phase II Clinical Trial Design and Outcomes for ANG1005 in Breast Cancer Brain Metastases

ParameterDetails
Drug ANG1005 (Angiopep-2-paclitaxel conjugate)
Patient Population 72 adults with measurable recurrent brain metastases from breast cancer.[5][7]
Dosage and Administration 600 mg/m² administered intravenously every 3 weeks.[5][7]
Primary Endpoint Intracranial objective response rate (iORR) based on CNS RECIST 1.1.[5][7]
Key Efficacy Outcomes Intracranial patient benefit (Stable Disease or better): 77%.[5][7] Extracranial patient benefit: 86%.[5][7] iORR (investigator assessed): 15%.[5][7] iORR (independent review): 8%.[5][7] Median Overall Survival (leptomeningeal carcinomatosis subset, n=28): 8.0 months.[5][7]
Safety Profile Similar to paclitaxel, with myelosuppression being the predominant toxicity.[5][7]
Phase II Clinical Trial of ANG1005 in Recurrent High-Grade Glioma

A Phase II clinical trial (NCT01967810) was conducted to assess the efficacy, safety, and tolerability of ANG1005 in patients with recurrent high-grade glioma (HGG).[8][9][10]

Table 2: Summary of Phase II Clinical Trial Design and Outcomes for ANG1005 in Recurrent High-Grade Glioma

ParameterDetails
Drug ANG1005 (paclitaxel trevatide)
Patient Population 73 patients with recurrent HGG, divided into three arms: recurrent glioblastoma (GBM), bevacizumab-refractory GBM, and anaplastic glioma.[8][9][10]
Dosage and Administration 600 mg/m² administered intravenously.[8][9]
Primary Endpoints Objective Response Rate (ORR) for Arms 1 and 3; Progression-Free Survival at 3 months (PFS3) for Arm 2.[9]
Key Efficacy Outcomes The primary efficacy endpoints were not met.[8][9] Median PFS: 1.4 months across all arms.[9] Median Overall Survival: Arm 1 (GBM): 13.4 months; Arm 2 (Bevacizumab-refractory GBM): 5.8 months; Arm 3 (Anaplastic Glioma): 18.2 months.[9]
Safety Profile Consistent with a taxane toxicity profile, with the most common adverse events being hematologic, alopecia, and fatigue.[9]

Experimental Protocols

The development and preclinical evaluation of Angiopep-2 based therapies involve a series of key experiments to assess their ability to cross the BBB and exert therapeutic effects.

In Vitro Blood-Brain Barrier Transcytosis Assay

This protocol is designed to evaluate the ability of Angiopep-2 conjugated nanoparticles to cross an in vitro model of the BBB.

in_vitro_bbb_workflow cluster_setup Transwell BBB Model Setup cluster_experiment Transcytosis Experiment cluster_analysis Data Analysis seed_astrocytes 1. Seed astrocytes on the bottom of the Transwell plate. seed_endothelial 2. Seed brain endothelial cells (e.g., hCMEC/D3, bEnd.3) on the apical side of the insert. seed_astrocytes->seed_endothelial culture 3. Co-culture until a tight monolayer is formed. seed_endothelial->culture teer_measurement 4. Measure Transendothelial Electrical Resistance (TEER) to confirm barrier integrity. culture->teer_measurement add_nanoparticles 5. Add Angiopep-2 conjugated nanoparticles to the apical chamber. teer_measurement->add_nanoparticles incubate 6. Incubate for a defined period (e.g., 2-24 hours). add_nanoparticles->incubate collect_samples 7. Collect samples from the basolateral chamber at various time points. incubate->collect_samples quantify 8. Quantify the amount of nanoparticles that have crossed the barrier (e.g., via fluorescence or LC-MS/MS). collect_samples->quantify calculate_papp 9. Calculate the apparent permeability coefficient (Papp). quantify->calculate_papp

Caption: Workflow for an in vitro BBB transcytosis assay.

Methodology:

  • Cell Culture: Co-culture brain endothelial cells (e.g., primary porcine brain endothelial cells, hCMEC/D3, or bEnd.3) on the apical side of a Transwell insert and astrocytes on the basolateral side to mimic the BBB.[11][12]

  • Barrier Integrity: Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER). A high TEER value indicates a well-formed barrier.[12]

  • Transcytosis Experiment: Add the Angiopep-2 conjugated therapeutic (e.g., fluorescently labeled nanoparticles) to the apical (blood side) chamber.

  • Sampling: At various time points, collect samples from the basolateral (brain side) chamber.

  • Quantification: Analyze the samples to determine the concentration of the therapeutic that has crossed the endothelial cell layer. This can be done using fluorescence spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), or other appropriate analytical techniques.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the transport rate across the in vitro BBB model.

Conjugation of Angiopep-2 to Nanoparticles

This protocol outlines a general method for conjugating Angiopep-2 to polymeric nanoparticles, such as those made from PLGA-PEG.

Methodology:

  • Nanoparticle Formulation: Prepare nanoparticles (e.g., PLGA-PEG) with a functional group suitable for bioconjugation, such as a maleimide or NHS ester.

  • Peptide Modification: Synthesize Angiopep-2 with a terminal cysteine residue to provide a free thiol group for conjugation to maleimide-functionalized nanoparticles, or utilize the primary amines on the peptide for conjugation to NHS ester-activated nanoparticles.[13]

  • Conjugation Reaction:

    • For maleimide chemistry: Dissolve the maleimide-functionalized nanoparticles and the cysteine-terminated Angiopep-2 in a suitable buffer (e.g., PBS, pH 7.4). Mix the solutions and allow them to react at room temperature for a specified time (e.g., 2-4 hours).

    • For NHS ester chemistry: Activate the carboxyl groups on the nanoparticles with EDC/NHS and then react with the amine groups of Angiopep-2.[14]

  • Purification: Remove unconjugated peptide and other reagents by dialysis or size exclusion chromatography.

  • Characterization: Confirm the successful conjugation and determine the density of Angiopep-2 on the nanoparticle surface using techniques such as NMR, FTIR, and quantification of peptide concentration (e.g., BCA assay).[15] The size and zeta potential of the conjugated nanoparticles should also be characterized.[13]

conjugation_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization np_prep 1. Prepare functionalized nanoparticles (e.g., with maleimide or NHS ester). mixing 3. Mix nanoparticles and Angiopep-2 in a suitable buffer. np_prep->mixing peptide_prep 2. Synthesize or procure modified Angiopep-2 (e.g., with terminal cysteine). peptide_prep->mixing reaction 4. Allow the reaction to proceed (e.g., 2-4 hours at room temperature). mixing->reaction purify 5. Purify the conjugate (e.g., dialysis). reaction->purify characterize 6. Characterize the final product (e.g., size, zeta potential, peptide density). purify->characterize

Caption: Workflow for conjugating Angiopep-2 to nanoparticles.

Conclusion

The clinical development of Angiopep-2 based therapies, particularly ANG1005, has demonstrated the potential of this platform to deliver therapeutics across the BBB and achieve clinical activity in patients with brain malignancies. While the Phase II trial in recurrent high-grade glioma did not meet its primary efficacy endpoints, the study in breast cancer brain metastases showed notable CNS and systemic treatment effects.[7][9] Future research and clinical trial designs will likely focus on optimizing patient selection, combination therapies, and the specific therapeutic payloads conjugated to Angiopep-2 to enhance efficacy in treating CNS diseases. The provided protocols offer a foundation for the preclinical assessment of novel Angiopep-2 based therapeutic candidates.

References

Troubleshooting & Optimization

Angiopeptin Technical Support Center: Overcoming Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Angiopeptin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound, with a focus on understanding and mitigating its off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic, long-acting cyclic octapeptide analog of somatostatin.[1] Its primary on-target effect is the inhibition of myointimal proliferation, which is relevant in the context of restenosis following angioplasty and transplant arteriosclerosis.[1] This is primarily achieved through its binding to somatostatin receptors (SSTRs), leading to the abrogation of the increase in growth factors such as insulin-like growth factor-1 (IGF-I) in the vascular wall following injury.[1]

Q2: What are the known off-target effects of this compound?

The off-target effects of this compound are primarily linked to its binding profile across the five subtypes of somatostatin receptors (SSTR1-5). While it shows selectivity, its interaction with receptors other than the primary target for inhibiting smooth muscle proliferation can lead to unintended physiological responses.

  • Hormonal Regulation: As a somatostatin analog, this compound has the potential to influence the endocrine system. Somatostatin is a known inhibitor of the secretion of various hormones, including growth hormone and insulin.[2] Therefore, off-target activation of SSTRs in endocrine tissues could potentially lead to alterations in hormone levels.

  • Receptor Subtype-Specific Effects: this compound exhibits different affinities for the various SSTR subtypes. It has a high affinity for SSTR2 and SSTR5 but a low affinity for SSTR1 and SSTR4.[1] This differential binding can result in a complex pharmacological profile. For instance, it acts as a partial agonist at the rat SSTR5 receptor but as an antagonist at the human SSTR5 receptor.[3]

Q3: Why do I observe different experimental results with this compound in human cell lines compared to rodent models?

This is a critical and frequently encountered issue. The discrepancy often arises from species-specific differences in the expression patterns of somatostatin receptors. Human blood vessels predominantly express SSTR1, with lower levels of SSTR2 and SSTR4.[1][4] In contrast, rat arteries express SSTR2 and SSTR3.[1] Given this compound's low affinity for SSTR1, its efficacy in human vascular models may be significantly lower than what is observed in rodent models where its primary target, SSTR2, is more abundant.[1] This difference in receptor expression is thought to be a contributing factor to the disappointing results of this compound in some human clinical trials.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected Efficacy in Human Cell Lines or Tissues

Possible Cause: As detailed in FAQ 3, the predominant expression of SSTR1 in human vasculature, for which this compound has low affinity, is a likely cause.[1][4]

Troubleshooting Steps:

  • Confirm Receptor Expression:

    • Experiment: Perform quantitative PCR (qPCR) or Western blotting on your specific human cell line or tissue samples to determine the relative expression levels of all five SSTR subtypes.

    • Expected Outcome: You will likely observe higher levels of SSTR1 and lower levels of SSTR2 compared to rodent models.

  • Use a Positive Control:

    • Experiment: In parallel with this compound, test a non-selective somatostatin analog or a specific SSTR1 agonist.

    • Rationale: This will help to confirm that the signaling pathway downstream of SSTRs is functional in your experimental system.

  • Consider Alternative Models:

    • Strategy: If your research goals allow, consider using a cell line that has been engineered to overexpress human SSTR2 to study the direct effects of this compound on this specific receptor.

Issue 2: Unexplained Hormonal Fluctuations in In Vivo Studies

Possible Cause: Off-target binding of this compound to SSTRs in endocrine organs like the pituitary gland or the pancreas could be modulating hormone secretion.[2]

Troubleshooting Steps:

  • Monitor Key Hormones:

    • Experiment: At baseline and various time points after this compound administration, measure plasma levels of relevant hormones such as growth hormone, insulin, and glucagon using ELISA or other sensitive immunoassays.

  • Dose-Response Analysis:

    • Experiment: Conduct a dose-response study to determine if the observed hormonal effects are dose-dependent. This can help to establish a therapeutic window where on-target effects are maximized and off-target hormonal effects are minimized.

  • Localized Delivery:

    • Strategy: If systemic hormonal effects are a significant concern, consider strategies for localized delivery of this compound to the target tissue, such as using drug-eluting stents or nanoparticle-based delivery systems.

Strategies for Mitigating Off-Target Effects

For researchers aiming to enhance the specificity of this compound's action, several strategies can be employed:

Chemical Modifications

Modifying the peptide structure can improve its pharmacokinetic properties and receptor selectivity.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic size of the peptide, prolonging its circulation half-life and potentially reducing its ability to distribute to non-target tissues.

  • Peptide Stapling: Introducing a synthetic brace can lock the peptide into a specific conformation, which may enhance its binding affinity and selectivity for the target receptor while reducing off-target interactions.

Advanced Drug Delivery Systems

Encapsulating this compound within a delivery vehicle can control its release and direct it to the site of action.

  • Nanoparticles and Liposomes: These carriers can be designed to accumulate in specific tissues through passive targeting (the enhanced permeability and retention effect) or active targeting by functionalizing their surface with ligands that bind to receptors overexpressed at the target site. A well-studied example is the use of Angiopep-2, a modified version of this compound, to functionalize nanoparticles for targeted delivery across the blood-brain barrier.

Quantitative Data Summary

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeSpeciespIC50 / pKB (mean ± SEM)Agonist/Antagonist ActivityReference
hSSTR2Human8.69 ± 0.25 (pIC50)Partial Agonist[3]
hSSTR5Human10.4 ± 0.3 (pKB)Antagonist[3]
rSSTR2Rat8.08 ± 0.24 (pIC50)Agonist[3]
rSSTR5Rat8.60 ± 0.16 (pIC50)Partial Agonist[3]
SSTR1HumanLow Affinity (~1 µM)-[1]
SSTR4HumanLow Affinity (~1 µM)-[1]

pIC50: negative logarithm of the half-maximal inhibitory concentration. pKB: negative logarithm of the dissociation constant of an antagonist.

Table 2: Effect of this compound on Leukocyte Adhesion

ConditionTreatmentAdhering Leukocytes/mm² (mean ± SEM)Reference
Unstimulated Endothelial CellsControl274 ± 12[5]
This compound (1 µM, 1h)188 ± 10[5]
This compound (1 µM, 4h)185 ± 8[5]
This compound (1 µM, 24h)172 ± 3[5]
IL-1β-activated Endothelial CellsControl381 ± 17[5]
This compound (1 µM, 1h)237 ± 8[5]
This compound (1 µM, 4h)254 ± 11[5]
This compound (1 µM, 24h)248 ± 13[5]

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of this compound to different SSTR subtypes expressed in a cell line (e.g., CHO-K1 cells stably transfected with the human SSTR of interest).

Materials:

  • Cell membranes expressing the SSTR subtype of interest

  • Radiolabeled somatostatin analog (e.g., ¹²⁵I-Tyr¹¹-SRIF-14)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1.5 mM CaCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a microplate, add the cell membranes, the radiolabeled ligand at a concentration at or below its Kd, and the different concentrations of unlabeled this compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled somatostatin).

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50, which can then be used to calculate the Ki.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a method to assess the potential cytotoxicity of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., vascular smooth muscle cells)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include control wells with medium only.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot it against the this compound concentration.

Protocol 3: In Vivo Acute Toxicity Study

This protocol provides a general guideline for an acute toxicity study in a rodent model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Rodent model (e.g., mice or rats)

  • This compound solution for injection

  • Vehicle control solution

  • Standard laboratory animal housing and monitoring equipment

Procedure:

  • Acclimate the animals to the laboratory conditions for at least one week.

  • Divide the animals into groups (e.g., one vehicle control group and several this compound dose groups).

  • Administer a single dose of this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal).

  • Observe the animals for clinical signs of toxicity at regular intervals (e.g., immediately after dosing, and at 1, 4, 24, and 48 hours post-dose) and daily thereafter for a period of up to 14 days.

  • Record body weights before dosing and at selected time points throughout the study.

  • At the end of the observation period, euthanize the animals and perform a gross necropsy.

  • Collect major organs for histopathological examination.

  • The data can be used to determine the Maximum Tolerated Dose (MTD) or an approximate LD50.

Visualizations

Angiopeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound SSTR2 SSTR2 (High Affinity) This compound->SSTR2 On-Target SSTR5 SSTR5 (High Affinity) This compound->SSTR5 On/Off-Target SSTR1 SSTR1 (Low Affinity) This compound->SSTR1 Off-Target SSTR4 SSTR4 (Low Affinity) This compound->SSTR4 Off-Target G_protein Gi/o SSTR2->G_protein SSTR5->G_protein SSTR1->G_protein SSTR4->G_protein AC Adenylyl Cyclase G_protein->AC MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Proliferation Inhibition of Cell Proliferation PKA->Proliferation Hormone_Secretion Modulation of Hormone Secretion PKA->Hormone_Secretion MAPK->Proliferation

Caption: this compound signaling pathway and receptor selectivity.

Experimental_Workflow_Troubleshooting cluster_problem Problem cluster_investigation Investigation Workflow cluster_solution Potential Solutions Problem Inconsistent Efficacy: Human vs. Rodent Models Hypothesis Hypothesis: Species-Specific SSTR Expression Problem->Hypothesis Step1 Step 1: Quantify SSTR mRNA/Protein Levels (qPCR / Western Blot) Hypothesis->Step1 Step2 Step 2: Compare Human vs. Rodent Receptor Profiles Step1->Step2 Step3 Step 3: Functional Assay with Receptor-Specific Controls Step2->Step3 Solution1 Use Engineered Cell Lines (e.g., hSSTR2 overexpression) Step3->Solution1 Solution2 Adjust Experimental Model (if applicable) Step3->Solution2 Solution3 Modify this compound for Improved Selectivity Step3->Solution3 Mitigation_Strategies cluster_chem_mod Chemical Modification cluster_delivery Drug Delivery Systems Off_Target This compound Off-Target Effects PEGylation PEGylation Off_Target->PEGylation Stapling Peptide Stapling Off_Target->Stapling Nanoparticles Nanoparticles Off_Target->Nanoparticles Liposomes Liposomes Off_Target->Liposomes Improved_Selectivity Improved Selectivity & Reduced Systemic Exposure PEGylation->Improved_Selectivity Stapling->Improved_Selectivity Nanoparticles->Improved_Selectivity Liposomes->Improved_Selectivity

References

Optimizing Angiopep-2 Density on Nanocarriers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the surface density of Angiopep-2 on nanocarriers. The following information is designed to address specific issues encountered during experimentation and facilitate the development of effective brain-targeting drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the role of Angiopep-2 in nanocarrier-mediated brain delivery?

Angiopep-2 is a 19-amino acid peptide that facilitates the transport of nanocarriers across the blood-brain barrier (BBB).[1][2] It acts as a ligand for the low-density lipoprotein receptor-related protein 1 (LRP1), which is expressed on brain endothelial cells.[1][3][4] The binding of Angiopep-2 to LRP1 initiates receptor-mediated transcytosis, a process that shuttles the nanocarrier across the BBB into the brain parenchyma.[1][5] Notably, LRP1 is also overexpressed on glioma cells, giving Angiopep-2-functionalized nanocarriers a dual-targeting capability for both BBB transport and tumor targeting.[1][2]

Q2: Is a higher density of Angiopep-2 on my nanocarriers always better for BBB penetration?

Not necessarily. The relationship between Angiopep-2 density and BBB penetration is complex and can be influenced by the experimental model used.[6][7][8][9] Some studies have shown that in static 2D cell culture models, a higher Angiopep-2 density correlates with increased association with brain endothelial cells.[6][7][8][9] However, in dynamic models that mimic blood flow, such as Transwell assays and BBB-on-a-chip systems, the results can differ.[6][7][8][9] For instance, some findings suggest that very high densities might negatively impact BBB penetration in a Transwell model, while dynamic BBB-on-a-chip and in vivo models indicate that higher densities can be beneficial.[6][7][8][9] It is crucial to optimize the density for your specific nanocarrier system and validate the results in a physiologically relevant model.

Q3: What are the common challenges encountered when conjugating Angiopep-2 to nanocarriers?

Common challenges include:

  • Low Conjugation Efficiency: This can be due to suboptimal reaction conditions, steric hindrance at higher peptide densities, or issues with the functional groups on the nanocarrier or peptide.[10]

  • Nanoparticle Aggregation: The conjugation process can sometimes lead to nanoparticle aggregation, which affects the stability and in vivo performance of the nanocarriers.[11]

  • Difficulty in Characterization: Accurately quantifying the number of Angiopep-2 molecules per nanoparticle can be challenging and often requires multiple complementary techniques.

  • Steric Hindrance: As more peptides are conjugated to the nanoparticle surface, steric hindrance can prevent further efficient conjugation and may also impact the peptide's ability to bind to its receptor.[10][12]

Troubleshooting Guides

Issue 1: Low Angiopep-2 Conjugation Efficiency
Potential Cause Troubleshooting Step
Suboptimal Reaction pH Ensure the pH of the conjugation buffer is optimal for the specific chemistry being used (e.g., pH 7-8 for many antibody conjugations).[11]
Inactive Functional Groups Verify the activity of the functional groups on both the nanocarrier and the Angiopep-2 peptide. Consider using fresh reagents.
Steric Hindrance At higher feed ratios of Angiopep-2, conjugation efficiency may decrease due to steric hindrance on the nanoparticle surface.[10] Try optimizing the molar feed ratio of the peptide to the nanocarrier.
Impure Reactants Ensure the purity of the Angiopep-2 peptide and the nanocarrier. Impurities can compete in the conjugation reaction.
Incorrect Buffer Composition Avoid buffer additives that can interfere with the conjugation reaction, such as primary amines (e.g., Tris) if you are using NHS chemistry.
Issue 2: Nanoparticle Aggregation During or After Conjugation
Potential Cause Troubleshooting Step
High Nanoparticle Concentration Reduce the concentration of nanoparticles during the conjugation reaction.[11] Sonication can be used to disperse aggregates before starting.[11]
Changes in Surface Charge The conjugation of a charged peptide like Angiopep-2 can alter the zeta potential of the nanoparticles, leading to instability. Measure the zeta potential before and after conjugation to monitor changes.
Suboptimal Buffer Conditions The ionic strength and pH of the buffer can influence nanoparticle stability. Optimize these parameters to maintain colloidal stability.
Issue 3: Inconsistent or Unexpected In Vitro BBB Penetration Results
Potential Cause Troubleshooting Step
Limitations of Static Models 2D static cell culture models may not accurately predict in vivo performance.[6][8] Consider using more physiologically relevant models like a Transwell assay with flow or a BBB-on-a-chip.[6][8]
Receptor Saturation At very high Angiopep-2 densities, you may be observing saturation of the LRP1 receptors on the endothelial cells, which could limit transcytosis.[3]
Non-specific Binding High densities of Angiopep-2 could potentially increase non-specific interactions with the cell surface.[7] Consider using blocking agents like BSA or PEG to reduce non-specific binding in your assays.[11]
Cell Model Variability Ensure the consistent expression of LRP1 on your brain endothelial cell line (e.g., hCMEC/D3).[7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Angiopep-2 functionalized nanocarriers.

Table 1: Physicochemical Properties of Angiopep-2 Conjugated Nanoparticles

Nanoparticle TypeAngiopep-2 Feed Ratio (azido-polymer:Ang-2 DBCO)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DAA1001:0108.4 ± 3.80.12 ± 0.02-2.5 ± 0.5[7]
DAA-Ang-21:0.1110.2 ± 4.10.13 ± 0.01-1.8 ± 0.6[7]
DAA-Ang-21:0.5115.6 ± 5.20.14 ± 0.02-1.2 ± 0.4[7]
DAA-Ang-21:2121.6 ± 6.30.15 ± 0.03-0.8 ± 0.3[7]
ANG-Rg3-NPN/A147.1 ± 2.7N/AN/A[13]

Table 2: Angiopep-2 Conjugation Efficiency and Density

Nanoparticle TypeAngiopep-2 Feed Ratio (azido-polymer:Ang-2 DBCO)Conjugation Efficiency (%)Reference
DAA-Ang-21:0.1~99[10]
DAA-Ang-21:2~58[10]

Experimental Protocols

Protocol 1: Angiopep-2 Conjugation to Azido-Functionalized Polymeric Nanoparticles via Copper-Free Click Chemistry

This protocol is based on the methodology for conjugating DBCO-modified Angiopep-2 to azido-functionalized nanoparticles.[8]

Materials:

  • Azido-functionalized polymeric nanoparticles (e.g., DAA100)

  • DBCO-modified Angiopep-2

  • Phosphate-buffered saline (PBS), pH 7.4

  • Micro-bicinchoninic acid (micro-BCA) protein assay kit

  • Amicon Ultra centrifugal filter units (or similar for purification)

Procedure:

  • Disperse the azido-functionalized nanoparticles in PBS.

  • Prepare a stock solution of DBCO-modified Angiopep-2 in a suitable solvent (e.g., DMSO or water).

  • Add the DBCO-Angiopep-2 solution to the nanoparticle dispersion at various molar feed ratios (e.g., 1:0.1, 1:0.5, 1:1, 1:2 of azido groups to Angiopep-2).

  • Incubate the reaction mixture overnight at room temperature with gentle shaking.

  • Purify the Angiopep-2 conjugated nanoparticles by centrifugation using centrifugal filter units to remove unconjugated peptide. Wash with PBS multiple times.

  • Resuspend the purified nanoparticles in PBS.

  • Determine the conjugation efficiency using a micro-BCA assay to quantify the amount of conjugated peptide.

Protocol 2: In Vitro BBB Transwell Assay

This protocol provides a general method for assessing the BBB penetration of Angiopep-2 functionalized nanocarriers.

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3)

  • Transwell inserts (e.g., 24-well format with 3.0 µm pore size)

  • Cell culture medium

  • Fluorescently labeled Angiopep-2 conjugated nanoparticles

  • Fluorescence plate reader

Procedure:

  • Seed hCMEC/D3 cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).

  • Replace the medium in the apical and basolateral chambers with fresh medium.

  • Add the fluorescently labeled nanoparticles to the apical chamber.

  • At various time points (e.g., 2, 4, 8 hours), collect samples from the basolateral chamber.

  • Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader to determine the amount of nanoparticles that have crossed the endothelial monolayer.

  • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.

Visualizations

Angiopep2_Pathway cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Nanocarrier Angiopep-2 Nanocarrier LRP1 LRP1 Receptor Nanocarrier->LRP1 Binding EndothelialCell Endothelial Cell LRP1->EndothelialCell Receptor-Mediated Transcytosis Brain Brain Cells (e.g., Neurons, Glia) EndothelialCell->Brain Release Troubleshooting_Workflow Start Start: Low Conjugation Efficiency CheckpH Check Reaction pH (Optimal for Chemistry?) Start->CheckpH CheckPurity Verify Reactant Purity (Nanocarrier & Peptide) CheckpH->CheckPurity Yes AdjustpH Adjust pH CheckpH->AdjustpH No OptimizeRatio Optimize Molar Feed Ratio (Address Steric Hindrance) CheckPurity->OptimizeRatio Yes PurifyReactants Purify Reactants CheckPurity->PurifyReactants No VaryRatio Test Different Ratios OptimizeRatio->VaryRatio No Success Successful Conjugation OptimizeRatio->Success Yes AdjustpH->CheckpH PurifyReactants->CheckPurity VaryRatio->OptimizeRatio

References

Angiopeptin Synthesis Scalability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the challenges encountered when scaling up the synthesis of Angiopeptin. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Linear Peptide Incomplete coupling reactions during Solid-Phase Peptide Synthesis (SPPS).- Increase the excess of amino acid and coupling reagents. - Extend the coupling reaction time. - Perform a double coupling for sterically hindered amino acids or problematic sequences. - Use a more efficient coupling reagent such as HBTU or HATU.
Aggregation of the growing peptide chain on the resin.- Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic agent. - Incorporate pseudoproline dipeptides at strategic positions in the sequence to disrupt secondary structure formation. - Perform the synthesis at an elevated temperature.
Side Reactions During Synthesis Formation of deletion sequences due to incomplete coupling.- Implement a capping step with acetic anhydride after each coupling to block unreacted amino groups.
Aspartimide formation at Asp residues.- Use a protecting group for the Asp side chain that is less prone to this side reaction, such as 3-tert-butyl-aspartate.
Diketopiperazine formation at the dipeptide stage.- Choose a resin with high steric hindrance, such as 2-chlorotrityl chloride resin, for the first two amino acids.
Inefficient Cyclization Intermolecular reactions leading to dimerization or polymerization.- Perform the cyclization step at high dilution to favor intramolecular reaction. - On-resin cyclization can also minimize intermolecular reactions due to the pseudo-dilution effect.
Poor reactivity of the N- and C-termini.- Ensure complete deprotection of the terminal groups before initiating cyclization. - Use a highly efficient coupling reagent for the cyclization step.
Difficult Purification of Cyclic Peptide Co-elution of the desired product with closely related impurities.- Optimize the HPLC gradient to improve separation. - Employ a different stationary phase or a multi-dimensional chromatography approach.
Poor solubility of the crude peptide.- Dissolve the crude peptide in a stronger solvent like DMSO or use a solvent mixture for injection into the HPLC.
Low Final Purity Presence of deletion or truncated peptides.- Improve coupling efficiency during SPPS and consider using capping steps.
Racemization of amino acids.- Use coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma.

Frequently Asked Questions (FAQs)

Synthesis and Process Development

  • Q1: What is the most common method for synthesizing this compound? A1: The most common method for synthesizing this compound, a cyclic octapeptide, is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids to a solid support, followed by cleavage and cyclization.

  • Q2: How can aggregation of the peptide chain be minimized during large-scale SPPS of this compound? A2: Aggregation is a significant challenge in peptide synthesis. To minimize it, consider the following strategies:

    • Solvent Choice: Use solvents like NMP, which are better at solvating the growing peptide chain than the more common DMF.

    • Chaotropic Agents: Add salts like LiCl to the reaction mixture to disrupt hydrogen bonding and secondary structure formation.

    • Pseudoproline Dipeptides: Strategically introduce pseudoproline dipeptides into the sequence to act as "structure breakers."[1]

    • Elevated Temperature: Performing the synthesis at a higher temperature can help to disrupt aggregates.

  • Q3: What are the critical parameters to control during the scaling up of this compound synthesis? A3: Key parameters to monitor and control include:

    • Mixing efficiency: Inadequate mixing in large reactors can lead to localized temperature gradients and incomplete reactions.

    • Heat transfer: Exothermic coupling reactions can cause temperature spikes if not managed effectively.

    • Reagent addition rates: Controlled addition of reagents is crucial to prevent side reactions.

    • Resin swelling and integrity: The physical properties of the solid support must be maintained throughout the synthesis.

Purification and Quality Control

  • Q4: What are the main challenges in purifying this compound at a large scale? A4: The primary challenges include:

    • Separation of closely related impurities: Deletion sequences or peptides with minor modifications can be difficult to separate from the final product.

    • Solvent consumption: Preparative HPLC, the standard purification method, consumes large volumes of solvents, which can be costly and environmentally challenging.

    • Product recovery: Losses can occur during chromatography and subsequent processing steps.

  • Q5: What analytical techniques are recommended for quality control of this compound? A5: A combination of techniques is essential:

    • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the final product and identify impurities.

    • Amino Acid Analysis: To verify the amino acid composition of the peptide.

Quantitative Data

The following tables provide illustrative data for this compound synthesis at different scales. Please note that this data is for example purposes, as specific process data for this compound is proprietary and not publicly available.

Table 1: Illustrative Yield and Purity of this compound Synthesis at Different Scales

Scale Crude Yield (%) Purity after Purification (%)
Lab Scale (1 g)60-70>98
Pilot Scale (100 g)50-60>97
Production Scale (1 kg)40-50>97

Table 2: Illustrative Cost of Goods Analysis for this compound Synthesis (per gram)

Cost Component Lab Scale (1 g) Pilot Scale (100 g) Production Scale (1 kg)
Raw Materials (Amino Acids, Resin, Reagents)$200$150$100
Solvents$50$30$15
Labor$100$40$10
Quality Control$30$10$5
Total $380 $230 $130

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor (Fmoc/tBu Strategy)

This protocol outlines the general steps for the manual synthesis of the linear precursor of this compound on a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) using a coupling agent (e.g., HBTU/DIPEA in DMF).

    • Monitor the coupling reaction for completion using a ninhydrin test.

  • Chain Elongation (Repeating Cycles):

    • Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.

    • Washing: Wash the resin with DMF to remove excess piperidine and by-products.

    • Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling agent.

    • Washing: Wash the resin with DMF.

    • Repeat these steps for each amino acid in the this compound sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

2. On-Resin Cyclization and Cleavage

  • Side-Chain Deprotection (for cyclization): Selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., Asp and Lys for a lactam bridge).

  • On-Resin Cyclization:

    • Swell the resin with the linear peptide in DMF.

    • Add a coupling agent (e.g., PyBOP) and a base (e.g., DIPEA) to facilitate the intramolecular cyclization.

    • Allow the reaction to proceed until completion, monitoring by taking small cleavage samples for LC-MS analysis.

  • Cleavage and Global Deprotection:

    • Wash the resin with DMF and then with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

3. Purification by Preparative Reverse-Phase HPLC

  • Sample Preparation: Dissolve the crude this compound in an appropriate solvent (e.g., a mixture of acetonitrile and water with a small amount of TFA).

  • Chromatography:

    • Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Fraction Collection: Collect fractions corresponding to the main peak containing the pure this compound.

  • Analysis: Analyze the collected fractions by analytical HPLC and MS to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Visualizations

This compound Synthesis and Purification Workflow

Angiopeptin_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization_cleavage Cyclization & Cleavage cluster_purification Purification & Isolation Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Elongation Chain Elongation (Cycles) Coupling1->Elongation Deprotection Final N-terminal Deprotection Elongation->Deprotection SideChain_Deprotection Side-Chain Deprotection Deprotection->SideChain_Deprotection Linear Peptide on Resin Cyclization On-Resin Cyclization SideChain_Deprotection->Cyclization Cleavage Cleavage & Global Deprotection Cyclization->Cleavage Dissolution Crude Peptide Dissolution Cleavage->Dissolution Crude Cyclic Peptide HPLC Preparative HPLC Dissolution->HPLC Fraction_Collection Fraction Collection & Analysis HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

This compound's Mechanism of Action: Inhibition of the IGF-1 Signaling Pathway

IGF1_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds and Activates This compound This compound This compound->IGF1R Inhibits Binding PI3K PI3K IGF1R->PI3K Activates Ras Ras IGF1R->Ras Activates Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation

Caption: this compound inhibits the IGF-1 signaling pathway.

References

Technical Support Center: Strategies to Reduce Immunogenicity of Angiopep-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angiopep-2. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the immunogenicity of this peptide.

Frequently Asked Questions (FAQs)

Q1: What is Angiopep-2 and why is its immunogenicity a concern?

A1: Angiopep-2 is a 19-amino acid peptide designed to transport therapeutic agents across the blood-brain barrier (BBB).[1][2] It achieves this by binding to the low-density lipoprotein receptor-related protein-1 (LRP1), which is expressed on brain endothelial cells and glioma cells.[2][3][4] This dual-targeting capability makes it a promising shuttle for delivering drugs to the brain for conditions like glioblastoma.[1][3] However, like many therapeutic peptides, Angiopep-2 can be recognized by the immune system as foreign, leading to the production of anti-drug antibodies (ADAs). This immune response can neutralize the therapeutic effect of Angiopep-2 conjugates, accelerate their clearance from circulation, and potentially cause adverse effects.

Q2: What are the primary strategies to reduce the immunogenicity of Angiopep-2?

A2: The two main strategies to mitigate the immunogenicity of Angiopep-2 are:

  • PEGylation: This involves attaching polyethylene glycol (PEG) chains to the peptide.[5][6] PEGylation can "shield" the antigenic epitopes of Angiopep-2 from immune cells, thereby reducing its immunogenicity.[6][7] It can also improve the peptide's solubility and circulation half-life.[5][6]

  • Amino Acid Substitution: This strategy involves replacing specific amino acids in the Angiopep-2 sequence that are predicted to be major binding sites for T-cell or B-cell receptors. By modifying these immunogenic "hotspots," the peptide can be made less recognizable to the immune system.

Q3: How does PEGylation reduce the immunogenicity of Angiopep-2?

A3: PEGylation creates a hydrophilic cloud around the Angiopep-2 peptide.[6] This steric hindrance can mask the peptide's antigenic determinants, preventing their recognition by immune cells and subsequent activation of an immune response.[7] Additionally, the increased hydrodynamic size of the PEGylated peptide can reduce its clearance by the kidneys, prolonging its circulation time.[6]

Q4: Can PEG itself be immunogenic?

A4: While PEG has long been considered non-immunogenic, studies have shown that it can elicit an immune response, leading to the production of anti-PEG antibodies.[5] The presence of pre-existing or induced anti-PEG antibodies can lead to the rapid clearance of PEGylated therapeutics and, in some cases, hypersensitivity reactions.[5][7] Therefore, it is crucial to assess the potential for anti-PEG immunogenicity when developing PEGylated Angiopep-2 conjugates.

Q5: What should be considered when designing amino acid substitutions for Angiopep-2?

A5: When designing amino acid substitutions, it is critical to balance the reduction of immunogenicity with the preservation of biological activity. The amino acid sequence of Angiopep-2 is optimized for binding to the LRP1 receptor.[3] Any modifications should ideally not disrupt the key residues involved in this interaction. Computational tools can be used to predict immunogenic epitopes and guide the selection of amino acid substitutions that are less likely to be recognized by the immune system while maintaining the peptide's affinity for LRP1.

Troubleshooting Guides

Issue: High levels of anti-Angiopep-2 antibodies detected in vivo.
Possible Cause Troubleshooting Steps
Inherent immunogenicity of the Angiopep-2 sequence. Consider PEGylating the Angiopep-2 conjugate to shield antigenic epitopes.[7]
Investigate amino acid substitutions to remove immunogenic hotspots.
Sub-optimal PEGylation strategy. Optimize the size and number of PEG chains attached to the peptide. A higher degree of PEGylation may be needed for better shielding.
Evaluate different PEGylation chemistries to ensure stable conjugation.
Pre-existing immunity in the animal model. Screen animals for pre-existing antibodies to Angiopep-2 or the conjugated drug before starting the study.
Impure peptide preparation. Ensure high purity of the Angiopep-2 conjugate, as contaminants can act as adjuvants and enhance the immune response.
Issue: Reduced efficacy of Angiopep-2 conjugate in vivo over time.
Possible Cause Troubleshooting Steps
Development of neutralizing antibodies. Measure the levels of neutralizing anti-Angiopep-2 antibodies in the serum.
If neutralizing antibodies are present, consider the immunogenicity reduction strategies mentioned above.
Accelerated clearance due to ADA formation. Perform pharmacokinetic studies to determine if the clearance rate of the conjugate has increased.
Instability of the conjugate. Assess the stability of the Angiopep-2 conjugate in biological fluids.

Experimental Protocols

Protocol 1: General Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Anti-Angiopep-2 Antibodies

This protocol provides a general framework for detecting anti-Angiopep-2 antibodies in serum samples. Optimization of concentrations and incubation times may be required.

Materials:

  • 96-well microtiter plates[8][9]

  • Angiopep-2 peptide

  • Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)[8]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[10]

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Serum samples from treated and control animals

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop Solution (e.g., 2M H2SO4)

  • Plate reader

Procedure:

  • Coating: Dilute Angiopep-2 to 1-2 µg/mL in Coating Buffer and add 100 µL to each well.[8] Incubate overnight at 4°C or for 2 hours at room temperature.[8][9]

  • Washing: Empty the plate and wash three times with 200 µL/well of Wash Buffer.[9][10]

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1 hour at 37°C.[9][10]

  • Washing: Repeat the washing step.

  • Sample Incubation: Dilute serum samples in Blocking Buffer and add 100 µL to the appropriate wells. Incubate for 1-2 hours at 37°C.[8][9]

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[8]

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of substrate to each well and incubate for 15-30 minutes at room temperature, protected from light.[8]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Protocol 2: General Protocol for PEGylation of Angiopep-2

This is a general protocol for PEGylating a peptide like Angiopep-2. The specific PEG reagent and reaction conditions will need to be optimized.

Materials:

  • Angiopep-2 peptide

  • Activated PEG reagent (e.g., NHS-PEG)

  • Reaction Buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolve Angiopep-2 in the Reaction Buffer.

  • Add the activated PEG reagent to the peptide solution at a desired molar ratio.

  • Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours).

  • Quench the reaction by adding an excess of the quenching reagent.

  • Purify the PEGylated Angiopep-2 from unreacted PEG and peptide using a suitable purification method.

  • Characterize the resulting PEGylated peptide to determine the degree of PEGylation.

Quantitative Data Summary

Modification Strategy Effect on Immunogenicity Key Findings Reference
PEGylation of Nanoparticles Reduced immune responsePEGylation of nanoparticles can lead to lower complement activation and dendritic cell activation in vivo.[11]
Dual-Targeting Liposomes Increased CytotoxicityDual-targeting immunoliposomes with Angiopep-2 and anti-CD133 antibody showed a 425-fold increase in cytotoxicity against U87MG glioblastoma stem cells compared to free drug.[12]

Visualizations

G Workflow for Assessing Angiopep-2 Immunogenicity cluster_0 Preparation cluster_1 In Vivo Administration cluster_2 Sample Collection & Analysis cluster_3 Data Interpretation Angiopep-2_Conjugate Prepare Angiopep-2 Conjugate Administration Administer Conjugate to Animals Angiopep-2_Conjugate->Administration Animal_Model Select Animal Model Animal_Model->Administration Blood_Collection Collect Blood Samples Administration->Blood_Collection Serum_Isolation Isolate Serum Blood_Collection->Serum_Isolation ELISA Perform ELISA for Anti-Angiopep-2 Antibodies Serum_Isolation->ELISA Data_Analysis Analyze Antibody Titers ELISA->Data_Analysis Conclusion Assess Immunogenicity Data_Analysis->Conclusion

Caption: Workflow for Assessing Angiopep-2 Immunogenicity.

G General PEGylation Process for Angiopep-2 Angiopep-2 Angiopep-2 Peptide Reaction Conjugation Reaction Angiopep-2->Reaction Activated_PEG Activated PEG Reagent Activated_PEG->Reaction Purification Purification Reaction->Purification PEGylated_Angiopep-2 PEGylated Angiopep-2 Purification->PEGylated_Angiopep-2

Caption: General PEGylation Process for Angiopep-2.

References

Technical Support Center: Enhancing the Therapeutic Index of Angiopeptin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Angiopeptin and its derivatives, such as Angiopep-2. Our goal is to help you overcome common experimental challenges and enhance the therapeutic index of your this compound-based constructs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic cyclic octapeptide that acts as a somatostatin analog.[1] It exhibits a high binding affinity for somatostatin receptors (SSTRs), particularly SSTR-2 and SSTR-5.[2][3] Its therapeutic effects are believed to be mediated through the inhibition of growth factor signaling pathways, such as the insulin-like growth factor (IGF-I) pathway, which in turn suppresses the proliferation and migration of certain cell types like vascular smooth muscle cells.[1] this compound also has demonstrated effects on the cAMP-dependent protein kinase signal transduction pathway.[4]

Q2: What is Angiopep-2 and why is it used for drug delivery?

Angiopep-2 is a 19-amino acid peptide that has been engineered to exhibit high transcytosis capacity across the blood-brain barrier (BBB). It targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed on both brain capillary endothelial cells and glioma cells. This dual-targeting capability makes Angiopep-2 an effective ligand for delivering therapeutic payloads, such as small molecule drugs and biologics, to the brain for the treatment of neurological disorders.

Q3: What are the main challenges in working with this compound-based therapeutics?

Researchers may face several challenges, including:

  • Poor stability: Peptides like this compound can be susceptible to enzymatic degradation, pH instability, and aggregation in aqueous solutions.[5][6][7]

  • Low bioavailability: Due to their physicochemical properties, peptides often have poor membrane permeability and are rapidly cleared from circulation.

  • Systemic toxicity: Off-target effects of the conjugated drug can lead to systemic toxicity, limiting the achievable therapeutic dose.[8][9]

  • Inefficient delivery to the target site: Particularly for central nervous system (CNS) applications, overcoming the blood-brain barrier is a major hurdle.

Troubleshooting Guides

Low Brain/Tumor Uptake of Angiopep-2 Functionalized Nanoparticles

Problem: My Angiopep-2 conjugated nanoparticles are showing low accumulation in the brain or tumor tissue.

Possible Cause Troubleshooting Suggestion
Suboptimal Angiopep-2 Density on Nanoparticles The density of Angiopep-2 on the nanoparticle surface is critical for efficient receptor-mediated transcytosis. Both too low and too high densities can lead to reduced brain uptake. It is recommended to systematically vary the Angiopep-2 density to find the optimal concentration for your specific nanoparticle system.[10][11][12]
Inappropriate Nanoparticle Size or Surface Charge The physicochemical properties of your nanoparticles can significantly impact their in vivo behavior. Aim for a particle size that allows for efficient circulation and tissue penetration. The surface charge should also be optimized to minimize non-specific interactions and clearance by the reticuloendothelial system.
Flow Conditions Affecting Nanoparticle Binding In vivo, nanoparticles are exposed to blood flow, which can affect their interaction with endothelial cells. In vitro static models may not accurately predict in vivo performance. Consider using a microfluidic BBB model to evaluate nanoparticle binding and penetration under flow conditions.[13]
Low LRP1 Expression on Target Cells The efficacy of Angiopep-2 targeting relies on the expression of LRP1 on the target cells. Confirm LRP1 expression levels in your cell model or tumor type.
High Systemic Toxicity of this compound-Drug Conjugates

Problem: I am observing significant off-target toxicity with my this compound-drug conjugate.

Possible Cause Troubleshooting Suggestion
Unstable Linker The linker connecting this compound to the drug may be prematurely cleaved in circulation, leading to systemic release of the cytotoxic payload. Consider using a more stable linker or a linker that is specifically designed to be cleaved in the target microenvironment (e.g., by tumor-specific enzymes).[9]
Non-specific Uptake The conjugate may be taken up non-specifically by healthy tissues. Strategies to reduce non-specific uptake include PEGylation of the nanoparticle carrier to prolong circulation time and reduce clearance by the liver and spleen.
High Drug-to-Peptide Ratio A high drug-to-peptide ratio can increase the overall toxicity of the conjugate. Optimize the conjugation chemistry to achieve a lower, more controlled drug-to-peptide ratio.
Poor Stability of this compound Formulations

Problem: My this compound formulation is showing signs of degradation or aggregation.

Possible Cause Troubleshooting Suggestion
pH Instability The stability of peptides is often pH-dependent. Determine the optimal pH for your this compound formulation through stability studies at different pH values. Use a suitable buffer system to maintain the optimal pH.[6][7]
Enzymatic Degradation Peptides are susceptible to degradation by proteases. To improve stability, consider chemical modifications such as using D-amino acids in place of L-amino acids or PEGylation.[14][15]
Aggregation Hydrophobic interactions can lead to peptide aggregation. Strategies to prevent aggregation include the use of excipients such as polyols, optimizing the ionic strength of the formulation, and avoiding temperature fluctuations.[6]

Quantitative Data Summary

Table 1: Efficacy of this compound in a Porcine Coronary In-Stent Restenosis Model

Treatment GroupAngiography (% diameter stenosis)Intravascular Ultrasound (neointimal volume, mm³)Histology (% area stenosis)
Control (Saline) 50 ± 1758 ± 2769 ± 18
Systemic this compound 25 ± 1723 ± 1041 ± 16
P-value < 0.00010.00020.0016
Data from a study on continuous subcutaneous this compound treatment after stent implantation.[15]

Key Experimental Protocols

Protocol 1: Synthesis of Angiopep-2 Conjugated PLGA Nanoparticles

This protocol describes a common method for synthesizing Angiopep-2 functionalized nanoparticles using PLGA (poly(lactic-co-glycolic acid)).

  • Preparation of PLGA-Maleimide:

    • Synthesize a PLGA polymer with a terminal maleimide group (PLGA-Mal). This can be achieved by reacting the hydroxyl terminus of PLGA with a maleimide-containing linker.

  • Nanoparticle Formulation:

    • Prepare a polymer mixture containing PLGA, a PEGylated PLGA (PLGA-b-PEG), and PLGA-Mal.

    • Use a nanoprecipitation or emulsion-based method to form the nanoparticles.

  • Angiopep-2 Conjugation:

    • Ensure your Angiopep-2 peptide has a terminal cysteine residue with a free thiol group.

    • Dissolve the Angiopep-2 in an aqueous solution.

    • Add the Angiopep-2 solution to the nanoparticle suspension.

    • Allow the maleimide-thiol reaction to proceed under constant stirring for several hours to covalently link the peptide to the nanoparticle surface.[16]

  • Purification and Characterization:

    • Purify the nanoparticles to remove unconjugated peptide and other reagents using methods like dialysis or centrifugation.

    • Characterize the nanoparticles for size, zeta potential, peptide conjugation efficiency, and drug loading (if applicable).

Protocol 2: In Vitro Blood-Brain Barrier Transwell Assay

This assay evaluates the ability of Angiopep-2 functionalized nanoparticles to cross an in vitro model of the BBB.

  • Cell Culture:

    • Culture brain capillary endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert until a confluent monolayer is formed.

  • Treatment:

    • Add your fluorescently labeled Angiopep-2 nanoparticles to the apical chamber.

    • Include control groups such as unconjugated nanoparticles.

  • Sample Collection:

    • At various time points, collect samples from the basolateral chamber.

  • Quantification:

    • Quantify the amount of nanoparticles that have crossed the endothelial cell monolayer by measuring the fluorescence in the basolateral samples.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to assess the BBB penetration efficiency.[11]

Visualizations

Angiopeptin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound SSTR2 SSTR-2 This compound->SSTR2 Binds SSTR5 SSTR-5 This compound->SSTR5 Binds IGF1R IGF-1 Receptor Signaling This compound->IGF1R Inhibits Gi Gi SSTR2->Gi Activates SSTR5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Proliferation Cell Proliferation & Migration PKA->Proliferation Inhibits IGF1R->Proliferation Promotes Experimental_Workflow_Nanoparticle_Synthesis cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_characterization Characterization cluster_application Application start Start: Polymer Selection (PLGA, PLGA-PEG, PLGA-Mal) formulation Nanoparticle Formulation (e.g., Nanoprecipitation) start->formulation conjugation Angiopep-2 Conjugation (Maleimide-Thiol Reaction) formulation->conjugation purification Purification (Dialysis/Centrifugation) conjugation->purification size_zeta Size & Zeta Potential (DLS) purification->size_zeta morphology Morphology (TEM/SEM) purification->morphology efficiency Conjugation Efficiency (HPLC/Assay) purification->efficiency in_vitro In Vitro Studies (e.g., BBB Transwell Assay) purification->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Therapeutic Index low_uptake Low Target Uptake problem->low_uptake high_toxicity High Systemic Toxicity problem->high_toxicity poor_stability Poor Formulation Stability problem->poor_stability optimize_density Optimize Angiopep-2 Density low_uptake->optimize_density modify_nanoparticle Alter Nanoparticle Size/Charge low_uptake->modify_nanoparticle change_linker Modify Linker Chemistry high_toxicity->change_linker pegylation PEGylate Nanoparticles high_toxicity->pegylation optimize_formulation Adjust pH/Buffers poor_stability->optimize_formulation add_excipients Incorporate Stabilizing Excipients poor_stability->add_excipients

References

Technical Support Center: Angiopep-2 Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Angiopep-2 targeted therapies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the development and experimental application of Angiopep-2-based therapeutics.

Issue 1: Low Efficacy or High Variability in Brain/Tumor Targeting

  • Question: We observe poor penetration of our Angiopep-2 conjugated nanoparticles across the blood-brain barrier (BBB) in our in vitro model. What are the potential causes and solutions?

    • Answer: Low BBB penetration is a common challenge. Several factors related to the nanoparticle formulation and the experimental model can contribute:

      • Angiopep-2 Density: The surface density of Angiopep-2 on your nanoparticles is a critical parameter. Contradictory findings exist; some studies show that the highest densities do not always result in the highest brain uptake.[1][2] The relationship between ligand density and BBB penetration can vary significantly between static models (like Transwell assays) and dynamic, flow-based models (like microfluidic chips).[1][3][4] It is crucial to optimize the Angiopep-2 density for your specific nanoparticle system.

      • LRP1 Receptor Expression: The primary mechanism for Angiopep-2 transcytosis is through the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1).[5][6][7] Verify the LRP1 expression levels on your chosen cell line (e.g., hCMEC/D3 for BBB, U87 for glioblastoma).[1][5] LRP1 expression can be upregulated in the acidic and hypoxic tumor microenvironment, which may affect targeting.[8]

      • Nanoparticle Characteristics: Properties such as size, shape, and surface charge can influence BBB transcytosis.[9] Ensure your nanoparticle formulations are consistent between batches.

      • Experimental Model Limitations: Static Transwell models may not fully recapitulate physiological conditions. Studies suggest that blood flow can influence the binding and penetration of Angiopep-2 labeled nanoparticles.[9][10] Consider using a more advanced, dynamic model like a BBB-on-a-chip to evaluate your constructs.[1][3]

  • Question: Our Angiopep-2 conjugate shows good BBB penetration but low accumulation in glioma cells. Why might this be happening?

    • Answer: This issue points towards a "dual-targeting" failure, where the therapy crosses the first barrier (BBB) but fails at the second (tumor cell uptake).

      • Tumor LRP1 Expression: While many glioma cell lines like U87 overexpress LRP1, this can be heterogeneous.[5][11] Confirm LRP1 expression in your specific glioma model.

      • Conjugation Chemistry: The site of Angiopep-2 conjugation to your nanoparticle or drug is crucial. Molecular docking studies suggest that while the energetic interaction with LRP1 is not hindered if specific residues are used for crosslinking, improper conjugation could interfere with binding.[6][12][13] Ensure your conjugation strategy does not block key binding residues of the Angiopep-2 peptide.[14]

      • Drug Release Kinetics: For nanoparticle systems, the therapeutic agent must be released from the carrier to be effective. "Smart" nanodrugs that release their payload in response to the acidic tumor microenvironment can overcome issues of incomplete drug release.[9][11]

Issue 2: Inconsistent or Unreliable Experimental Results

  • Question: We are seeing significant batch-to-batch variability with our Angiopep-2 modified nanoparticles. How can we improve consistency?

    • Answer: Consistency is key for reliable data. Focus on rigorous characterization and standardized protocols.

      • Characterize Each Batch: Thoroughly analyze each new batch of nanoparticles for size, polydispersity, surface charge (zeta potential), and Angiopep-2 conjugation efficiency.[10][15]

      • Peptide Quality and Stability: Use high-purity Angiopep-2. Be aware that L-amino acid-based peptides can be unstable and degrade in circulation.[16][17] Consider using more stable isomers like a retro-inverso D-peptide version of Angiopep-2 if stability is a concern.[17]

      • Standardize Protocols: Ensure all experimental parameters, from cell seeding density in your BBB model to incubation times and flow rates in microfluidic systems, are kept consistent.

  • Question: Our results from a static Transwell BBB model do not correlate with our in vivo findings. What explains this discrepancy?

    • Answer: This is a well-documented challenge. Static models often fail to predict in vivo performance due to the absence of physiological shear stress.[1][4]

      • Influence of Flow: Fluidic forces in dynamic models and in vivo can significantly modulate nanoparticle interactions with the endothelial cells.[1][10]

      • Model Recommendation: Dynamic models like microfluidic BBB-on-a-chip systems have shown better correlation with in vivo brain uptake and are recommended for preclinical assessment.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from cited research to aid in experimental design and data comparison.

Table 1: Nanoparticle and Conjugate Characteristics

ParameterValueSystem / ContextReference
Angiopep-2 Molecular Weight~2.4 kDa19-amino acid oligopeptide[9][11]
Apparent Permeability (Papp)Varies by Ang-2 DensityNanoparticle transport across hCMEC/D3 monolayer in Transwell[1][18]
Nanoparticle Size75 - 100 nmA2-P(MIs)25 and A2-PLGA nanoparticles[15]
Liposome Diameter80 - 95 nmAngiopep-2 conjugated liposomes[10]
TEER Values25-30 Ωcm² / 172 ± 8.5 Ωcm²hCMEC/D3 and bEnd.3 monolayers in BBB models[1][3][10]
Bioconjugation Efficiency~55%Angiopep-2 conjugated to hyaluronic acid nanoparticles[19]

Table 2: In Vitro Efficacy and Binding

ParameterValueSystem / ContextReference
Cell Viability Reductionto 62% (vs. 92% for free drug)U87 cells treated with Thera-ANG-cHANPs with irinotecan[19]
Inhibition of Ang-2 Binding~59%Inhibition by LRP1 antibody in bEnd.3 cells[10]
Inhibition of Ang-2 Binding~40%Inhibition by LRP1 siRNA in RBE4 cells[7]
Inhibition of Ang-2 Uptake69% - 79%Inhibition by cationic molecules (poly-L-lysine, protamine)[7]
Binding Affinity (KD)Varies by cell line & conjugateHomogeneous vs. heterogeneous Ang-2 mAb conjugates on GBM cells[14][16]

Key Experimental Protocols

Protocol 1: Assessing BBB Penetration with a Transwell Model

  • Cell Seeding: Seed human cerebral microvascular endothelial cells (e.g., hCMEC/D3) onto the porous membrane of a Transwell insert (e.g., 3 µm pore size). Culture for 7-8 days to form a confluent monolayer.[1][3]

  • Barrier Integrity Measurement: Measure the trans-endothelial electrical resistance (TEER) to confirm monolayer integrity. Values in the range of 25-30 Ωcm² are characteristic for this model.[3]

  • Application of Nanoparticles: Add the Angiopep-2 conjugated nanoparticles to the upper (donor) chamber.

  • Sampling: At designated time points, collect samples from the lower (receptor) chamber.

  • Quantification: Quantify the concentration of nanoparticles that have traversed the monolayer using an appropriate method (e.g., fluorescence for labeled NPs).

  • Calculate Permeability: Determine the apparent permeability coefficient (Papp) to represent the rate of transport across the barrier.[1][18]

Protocol 2: Evaluating Cytotoxicity via MTT Assay

  • Cell Plating: Seed glioma cells (e.g., U87) in a 96-well plate at a density of 1x10⁵ cells/100 µl per well and culture overnight.[5]

  • Treatment: Prepare aqueous solutions of your Angiopep-2 conjugate, unconjugated drug, and control nanoparticles in culture medium at various concentrations. Replace the existing medium with the treatment solutions.

  • Incubation: Incubate the cells for a defined period (e.g., 24 and 48 hours).[5]

  • MTT Addition: Add MTT solution (e.g., 2 mg/mL in PBS) to each well and incubate for 4 hours to allow for formazan crystal formation.[5]

  • Lysis and Solubilization: Lyse the cells and solubilize the formazan crystals using a lysis buffer (e.g., 50% N,N-dimethylformamide with 20% sodium dodecyl sulfate).[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Visualizations: Pathways and Workflows

Angiopep2_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma AngioNP Angiopep-2 Nanoparticle LRP1_apical LRP1 Receptor (Apical) AngioNP->LRP1_apical 1. Binding Endocytosis Receptor-Mediated Endocytosis (RME) LRP1_apical->Endocytosis 2. Internalization Vesicle Intracellular Vesicle Endocytosis->Vesicle Exocytosis Exocytosis Vesicle->Exocytosis 3. Transcytosis AngioNP_released Angiopep-2 Nanoparticle Exocytosis->AngioNP_released 4. Release LRP1_baso LRP1 Receptor (Basolateral) Glioma Glioma Cell (LRP1 Overexpression) AngioNP_released->Glioma 5. Tumor Targeting Experimental_Workflow cluster_prep Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro BBB & Targeting Assessment cluster_invivo Phase 3: In Vivo Validation Prep Synthesize Angiopep-2 Conjugate/Nanoparticle Char Characterize: - Size / PDI - Zeta Potential - Conjugation Efficiency Prep->Char BBB_model Establish In Vitro BBB Model (e.g., Transwell or Microfluidic Chip) Char->BBB_model Perm Assess BBB Permeability (Papp Calculation) BBB_model->Perm Uptake Measure Tumor Cell Uptake (e.g., Flow Cytometry) BBB_model->Uptake Cyto Evaluate Cytotoxicity (e.g., MTT Assay) Uptake->Cyto Animal Orthotopic Glioma Animal Model Cyto->Animal Dist Biodistribution & Brain Accumulation Studies Animal->Dist Efficacy Therapeutic Efficacy & Survival Analysis Dist->Efficacy Troubleshooting_Tree Start Low Therapeutic Efficacy Observed Check_BBB Is BBB Penetration Low? Start->Check_BBB Check_Tumor Is Tumor Cell Killing Inefficient? Check_BBB->Check_Tumor No Sol_BBB_Density Optimize Angiopep-2 Density on Nanoparticle Surface Check_BBB->Sol_BBB_Density Yes Sol_Tumor_LRP1 Confirm LRP1 Expression on Tumor Cell Line Check_Tumor->Sol_Tumor_LRP1 Yes Sol_BBB_Model Verify LRP1 Expression in BBB Model. Use Dynamic (Flow) Model. Sol_BBB_Density->Sol_BBB_Model Sol_BBB_NP Re-evaluate Nanoparticle Size, Charge, and Stability Sol_BBB_Model->Sol_BBB_NP Sol_Tumor_Release Assess Drug Release Kinetics from Nanoparticle Sol_Tumor_LRP1->Sol_Tumor_Release Sol_Tumor_Conj Review Conjugation Chemistry (Site of Attachment) Sol_Tumor_Release->Sol_Tumor_Conj

References

Technical Support Center: Enhancing the In Vivo Half-life of Angiopeptin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the in vivo half-life of Angiopeptin. This compound, a cyclic octapeptide analog of somatostatin, holds significant therapeutic promise. However, like many peptides, its clinical potential can be limited by a short biological half-life.[1][2] This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in navigating the challenges of extending this compound's duration of action in the body.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo half-life of this compound and similar somatostatin analogs?

Q2: What are the primary strategies for extending the half-life of a cyclic peptide like this compound?

There are three main approaches to prolonging the systemic circulation of this compound:

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size, which reduces renal clearance.[9]

  • Fc-Fusion: Genetically fusing this compound to the Fc region of an immunoglobulin G (IgG) creates a larger molecule that can leverage the neonatal Fc receptor (FcRn) recycling pathway, significantly extending its half-life.[10][11]

  • D-Amino Acid Substitution: Replacing one or more of the naturally occurring L-amino acids in the this compound sequence with their D-isomers can enhance its resistance to enzymatic degradation by proteases.[12]

Q3: How will these modifications affect the biological activity of this compound?

Any modification to a peptide's structure carries the risk of altering its biological activity. It is crucial to empirically test the modified this compound's binding affinity to its target receptors and its functional activity in relevant bioassays. For instance, D-amino acid substitution in the middle of a peptide sequence can disrupt the secondary structure necessary for activity.[12] Similarly, the site and size of PEG chain attachment can sterically hinder receptor binding. Careful design and site-specific modification are key to preserving function.

Troubleshooting Guides

PEGylation of this compound
Problem Potential Cause Troubleshooting Steps
Low PEGylation Yield Inefficient reaction conditions.Optimize reaction pH (typically 7-9 for NHS esters reacting with primary amines), temperature, and reaction time. Ensure the molar ratio of activated PEG to peptide is appropriate (start with a 1:1 to 5:1 ratio and optimize). Use fresh, high-quality activated PEG reagents.
Heterogeneous Product Mixture (Multiple PEGylated species) Non-specific PEGylation at multiple sites.If this compound contains multiple reactive groups (e.g., lysine residues), consider site-specific PEGylation strategies. This could involve using a lysine-deficient analog with a single engineered reactive site or employing protecting groups. N-terminal specific PEGylation can be achieved at a slightly acidic pH.
Difficult Purification of PEGylated this compound Similar properties of reactants and products.Utilize a combination of purification techniques. Size exclusion chromatography (SEC) is effective for removing unreacted PEG and native peptide. Ion-exchange chromatography (IEX) can separate species with different numbers of attached PEG chains due to charge shielding effects. Reverse-phase HPLC (RP-HPLC) can also be used, but may be challenging for larger PEG chains.[13][]
Loss of Biological Activity Steric hindrance from the PEG chain at or near the receptor-binding site.If possible, identify the key residues for this compound's activity and avoid modifying them. Experiment with different PEG sizes (e.g., 5 kDa, 10 kDa, 20 kDa) and geometries (linear vs. branched). Consider using a linker between the peptide and the PEG chain to increase flexibility.
Formation of Anti-PEG Antibodies Immunogenicity of the PEG polymer.While PEG is generally considered to have low immunogenicity, the formation of anti-PEG antibodies has been reported and can lead to accelerated clearance of the PEGylated peptide.[10] This is a factor to consider in preclinical and clinical development.
Fc-Fusion of this compound
Problem Potential Cause Troubleshooting Steps
Low Expression Yields of the Fusion Protein Misfolding or instability of the fusion construct.Optimize the expression system (e.g., mammalian cells like CHO or HEK293 are often preferred for proper folding and glycosylation of the Fc domain). Consider the design of the linker between this compound and the Fc domain; a flexible linker (e.g., (Gly4Ser)n) can help each domain fold independently. Codon-optimize the gene sequence for the chosen expression host.
Protein Aggregation Instability of the fusion protein, particularly under certain buffer conditions or during purification.Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that minimizes aggregation.[15][16] Low pH elution from Protein A columns, a common purification step for Fc-fusion proteins, can induce aggregation; consider using alternative purification methods or optimizing elution conditions (e.g., using arginine-containing buffers).[17]
Reduced Biological Activity Steric hindrance from the large Fc domain or improper folding of the this compound moiety.Experiment with the fusion orientation (N-terminal vs. C-terminal fusion of this compound to Fc). Vary the length and composition of the linker to provide sufficient distance and flexibility between the two domains. Ensure that the expressed fusion protein is correctly folded and that the this compound portion is accessible for receptor binding.
Disulfide Bond Scrambling Incorrect formation of disulfide bonds if both this compound (if it contains cysteines for cyclization) and the Fc hinge region have free cysteines.If this compound's cyclization is via a disulfide bond, ensure that the Fc hinge region cysteines are correctly paired. Consider using an Fc variant with a modified hinge region to prevent scrambling.
D-Amino Acid Substitution in this compound
Problem Potential Cause Troubleshooting Steps
Difficulty in Peptide Synthesis and Cyclization Altered backbone conformation due to the D-amino acid.The introduction of a D-amino acid can either favor or hinder the conformation required for efficient cyclization.[18] If cyclization yields are low, try different cyclization reagents or strategies (e.g., on-resin vs. in-solution cyclization). It may be necessary to screen different positions for D-amino acid substitution to find one that is compatible with efficient synthesis.
Loss of Biological Activity Disruption of the bioactive conformation.The position of the D-amino acid substitution is critical. Avoid substituting residues that are known to be essential for receptor binding. The change in chirality can alter the three-dimensional arrangement of the side chains, affecting how the peptide interacts with its target.[12][19] It is often necessary to synthesize and test a series of analogs with single D-amino acid substitutions at different positions to identify active variants.
Unexpected Change in Receptor Binding Specificity Altered peptide conformation leading to interaction with different receptor subtypes.Characterize the binding profile of the modified this compound against all relevant somatostatin receptor subtypes. While the goal is to extend half-life, it is crucial to ensure that the desired receptor selectivity is maintained.
Difficulty in Confirming the Configuration of the Incorporated Amino Acid Lack of analytical methods to verify D-amino acid incorporation.Use analytical techniques such as chiral gas chromatography or chiral HPLC after hydrolysis of the peptide to confirm the presence and configuration of the D-amino acid.

Data on Half-Life Extension Strategies for Somatostatin Analogs

The following table summarizes the reported half-life data for native somatostatin and its modified analogs. This data can be used as a reference for the expected level of half-life extension with different strategies.

Peptide Modification Reported Half-Life Fold Increase vs. Native Somatostatin
Native SomatostatinNone2-3 minutes[5]1
OctreotideD-amino acid and other modifications1.5 - 2.3 hours[3][4][5][6][7][8]~30-46
SOM230 (Pasireotide)Novel cyclic hexapeptide analog~11.8 hours[7]~236
Orally delivered octreotide with Intravail®Formulation with absorption enhancer~52.1 minutes (in mice)[20]~17-26

Note: The fold increase is an approximation based on the lower end of the native somatostatin half-life range.

Experimental Protocols

Protocol 1: Site-Specific PEGylation of this compound at a Lysine Residue

This protocol describes the PEGylation of a cyclic octapeptide containing a single lysine residue using an N-hydroxysuccinimide (NHS)-activated PEG.

Materials:

  • This compound (with a single lysine residue)

  • mPEG-NHS (e.g., 5 kDa, 10 kDa, or 20 kDa)

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification columns (SEC and/or IEX)

  • Analytical HPLC system

Procedure:

  • Peptide Dissolution: Dissolve the this compound peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEG Activation: Immediately before use, dissolve the mPEG-NHS in the reaction buffer.

  • PEGylation Reaction: Add the dissolved mPEG-NHS to the peptide solution at a molar ratio of 2:1 (PEG:peptide). Gently mix and allow the reaction to proceed at room temperature for 1-2 hours.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purification:

    • Size Exclusion Chromatography (SEC): Use an appropriate SEC column to separate the PEGylated peptide from unreacted PEG and native peptide.

    • Ion-Exchange Chromatography (IEX): If multiple PEGylated species are present, use IEX to separate them based on charge differences.

  • Analysis: Analyze the purified fractions by SDS-PAGE and analytical HPLC to confirm the purity and determine the extent of PEGylation.

  • Characterization: Confirm the identity of the PEGylated product by mass spectrometry and assess its biological activity in a relevant bioassay.

Protocol 2: Expression and Purification of an this compound-Fc Fusion Protein

This protocol outlines the general steps for producing an this compound-Fc fusion protein in a mammalian expression system.

Materials:

  • Expression vector containing the gene for this compound fused to an IgG Fc domain (with a suitable linker)

  • Mammalian host cells (e.g., HEK293 or CHO cells)

  • Transfection reagent

  • Cell culture media and supplements

  • Protein A affinity chromatography column

  • Purification buffers (binding, wash, and elution buffers)

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • Gene Synthesis and Cloning: Synthesize the DNA sequence encoding the this compound-linker-Fc fusion and clone it into a suitable mammalian expression vector.

  • Transfection: Transfect the expression vector into the host cells using a suitable transfection reagent.

  • Cell Culture and Expression: Culture the transfected cells in appropriate media. For stable cell lines, select and expand a high-producing clone. For transient expression, harvest the culture supernatant 3-7 days post-transfection.

  • Harvesting: Separate the cells from the culture supernatant by centrifugation.

  • Purification:

    • Protein A Affinity Chromatography: Load the clarified supernatant onto a Protein A column. Wash the column extensively with binding buffer. Elute the bound Fc-fusion protein using a low pH elution buffer (e.g., 0.1 M glycine, pH 3.0).

    • Neutralization: Immediately neutralize the eluted fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Buffer Exchange: Exchange the buffer of the purified protein into a stable formulation buffer using dialysis or centrifugal concentrators.

  • Analysis: Analyze the purified protein by SDS-PAGE (under reducing and non-reducing conditions) and size exclusion chromatography to assess purity and aggregation.

  • Characterization: Confirm the identity of the fusion protein by mass spectrometry and Western blot. Evaluate its biological activity.

Protocol 3: Synthesis of this compound with a D-Amino Acid Substitution

This protocol describes the solid-phase peptide synthesis (SPPS) of a cyclic octapeptide with a D-amino acid substitution.

Materials:

  • Fmoc-protected L-amino acids

  • Fmoc-protected D-amino acid for substitution

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Cyclization reagents (e.g., HBTU, PyBOP)

  • Solvents (DMF, DCM)

  • Preparative HPLC system

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide sequence on the Rink Amide resin using standard Fmoc-SPPS chemistry. At the desired position, incorporate the Fmoc-protected D-amino acid instead of its L-counterpart.

  • Cleavage and Deprotection: Cleave the linear peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

  • Purification of Linear Peptide: Purify the crude linear peptide by preparative HPLC.

  • Cyclization:

    • Dissolve the purified linear peptide in a high volume of DMF to favor intramolecular cyclization over intermolecular polymerization.

    • Add the cyclization reagent and base.

    • Monitor the reaction by analytical HPLC until completion.

  • Purification of Cyclic Peptide: Purify the crude cyclic peptide by preparative HPLC.

  • Analysis and Characterization: Confirm the mass of the final product by mass spectrometry. Use NMR spectroscopy to confirm the conformation if necessary. Assess the biological activity of the D-amino acid substituted this compound analog.

Signaling Pathways and Experimental Workflows

HalfLifeExtensionStrategies cluster_this compound Native this compound This compound This compound (Cyclic Octapeptide) Half-life: ~1.5-2.3 hr* PEGylation PEGylation This compound->PEGylation Chemical Conjugation FcFusion Fc-Fusion This compound->FcFusion Genetic Fusion DAminoAcid D-Amino Acid Substitution This compound->DAminoAcid Solid-Phase Synthesis PEG_this compound PEG-Angiopeptin (Increased Size) PEGylation->PEG_this compound Results in Fc_this compound This compound-Fc (FcRn Recycling) FcFusion->Fc_this compound Results in D_this compound D-Angiopeptin (Protease Resistance) DAminoAcid->D_this compound Results in PEGylationWorkflow start Start: this compound with Lysine dissolve Dissolve this compound in Reaction Buffer (pH 7.5) start->dissolve add_peg Add Activated mPEG-NHS (Molar Excess) dissolve->add_peg react Incubate at RT (1-2 hours) add_peg->react quench Quench Reaction (e.g., Tris buffer) react->quench purify Purify by Chromatography (SEC and/or IEX) quench->purify analyze Analyze Purity (HPLC, SDS-PAGE) purify->analyze characterize Characterize Product (Mass Spec, Bioassay) analyze->characterize end End: Purified PEG-Angiopeptin characterize->end TroubleshootingLogic start Modification Attempt check_activity Is Biological Activity Retained? start->check_activity check_yield Is Yield/Purity Acceptable? check_activity->check_yield Yes redesign Redesign Modification Strategy - Change modification site - Alter linker/PEG size - Re-evaluate D-amino acid position check_activity->redesign No optimize_reaction Optimize Reaction/Synthesis - Adjust stoichiometry, pH, temp - Use different coupling/cyclization reagents check_yield->optimize_reaction No (Low Yield) optimize_purification Optimize Purification Protocol - Use orthogonal methods (SEC, IEX, HIC) - Adjust gradients and buffers check_yield->optimize_purification No (Low Purity) success Successful Modification check_yield->success Yes activity_no No yield_no No redesign->start optimize_reaction->start optimize_purification->start

References

Validation & Comparative

Angiopeptin vs. Somatostatin: A Comparative Guide to a Novel Synthetic Peptide and its Natural Analogue in Inhibiting Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Angiopeptin and somatostatin in their capacity to inhibit cell proliferation, supported by experimental data, detailed protocols, and pathway visualizations.

Somatostatin, a naturally occurring cyclic peptide, and its synthetic analogue, this compound, have both demonstrated inhibitory effects on cell proliferation, making them subjects of significant interest in therapeutic development, particularly in oncology and for the prevention of vascular restenosis. While this compound was designed to mimic and improve upon the therapeutic properties of somatostatin, their efficacy and mechanisms of action exhibit critical differences. This guide delves into a direct comparison of their anti-proliferative capabilities, receptor interactions, and underlying signaling pathways.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and somatostatin on cell proliferation has been quantified in various cell models. The following tables summarize the half-maximal inhibitory concentration (pIC50) values from a key comparative study. A higher pIC50 value indicates greater potency.

Table 1: Inhibition of bFGF-stimulated Cell Re-growth in CHO-K1 Cells Expressing Human Somatostatin Receptors (sst). [1][2]

CompoundReceptor SubtypepIC50 (Mean ± SEM)Agonist Activity
Somatostatinh sst28.05 ± 0.03Full Agonist
This compoundh sst28.69 ± 0.25Partial Agonist (44.6 ± 2.7% inhibition at 100 nM)
Somatostatinh sst58.56 ± 0.12Full Agonist
This compoundh sst5-No Agonist Activity

Table 2: Inhibition of bFGF-stimulated Cell Re-growth in CHO-K1 Cells Expressing Rat Somatostatin Receptors (sst). [1][2]

CompoundReceptor SubtypepIC50 (Mean ± SEM)Agonist Activity
Somatostatinr sst27.98 ± 0.24Full Agonist
This compoundr sst28.08 ± 0.24Full Agonist
Somatostatinr sst58.50 ± 0.12Full Agonist
This compoundr sst58.60 ± 0.16Partial Agonist (57.7 ± 3.6% inhibition at 100 nM)

Table 3: Inhibition of bFGF-stimulated Cell Re-growth in Rat Aortic Vascular Smooth Muscle Cells (VSMC). [1][2]

CompoundConcentrationInhibitory Effect
Somatostatin0.1–1000 nMConcentration-dependent inhibition (pIC50 = 8.04 ± 0.08)
This compound> 100 nMWeak agonist activity

Mechanisms of Action and Signaling Pathways

Both somatostatin and this compound exert their anti-proliferative effects primarily through interaction with a family of five G-protein coupled somatostatin receptors (SSTR1-5). However, their binding affinities and subsequent downstream signaling can differ significantly.

Somatostatin's Anti-proliferative Signaling:

Somatostatin's inhibitory effects are multifaceted. Directly, binding of somatostatin to its receptors (primarily SSTR1, 2, 4, and 5) can trigger a cascade of intracellular events leading to cell cycle arrest in the G1 phase.[3] SSTR2 and SSTR3 activation can also induce apoptosis.[3] Key signaling pathways involved include the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the activation of phosphotyrosine phosphatases (PTPs) such as SHP-1 and SHP-2.[3] These actions can counteract the signaling of growth factors. Indirectly, somatostatin can inhibit the release of growth-promoting hormones and factors like insulin-like growth factor-1 (IGF-1).[4]

G Somatostatin Somatostatin SSTR SSTR (1, 2, 4, 5) Somatostatin->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates Apoptosis Apoptosis (via SSTR2, SSTR3) SSTR->Apoptosis SSTR2/3 can trigger AC Adenylyl Cyclase G_protein->AC Inhibits PTP SHP-1 / SHP-2 (Tyrosine Phosphatase) G_protein->PTP Activates cAMP ↓ cAMP AC->cAMP CellCycleArrest G1 Cell Cycle Arrest cAMP->CellCycleArrest GrowthFactorPathways Growth Factor Signaling (e.g., MAPK) PTP->GrowthFactorPathways Inhibits GrowthFactorPathways->CellCycleArrest Inhibition leads to

Caption: Somatostatin Signaling Pathway for Cell Proliferation Inhibition.

This compound's Anti-proliferative Signaling:

This compound is a selective analogue of somatostatin, with a higher affinity for SSTR2 and SSTR5.[1] Its mechanism of action is thought to be largely mediated through these receptors. A key aspect of this compound's anti-proliferative effect is its ability to inhibit the production and action of growth factors, notably IGF-1, which are often implicated in the proliferation of smooth muscle cells following vascular injury.[4]

G This compound This compound SSTR2_5 SSTR2 / SSTR5 This compound->SSTR2_5 Binds to GrowthFactorProduction Growth Factor (e.g., IGF-1) Production SSTR2_5->GrowthFactorProduction Inhibits GrowthFactorSignaling Growth Factor Signaling GrowthFactorProduction->GrowthFactorSignaling Leads to reduced CellProliferation Cell Proliferation GrowthFactorSignaling->CellProliferation Promotes Inhibition Inhibition of Cell Proliferation GrowthFactorSignaling->Inhibition Reduction leads to

Caption: this compound's Mechanism of Inhibiting Cell Proliferation.

Experimental Protocols

The following is a representative protocol for a cell proliferation assay used to compare the inhibitory effects of this compound and somatostatin, based on methodologies described in the cited literature.

Cell Proliferation Assay (Wound Healing / Re-growth Model):

This assay measures the ability of cells to migrate and proliferate into a denuded area of a confluent monolayer, simulating in vivo cell growth and repair.

1. Cell Culture and Seeding:

  • Chinese Hamster Ovary (CHO-K1) cells stably transfected with the desired human or rat somatostatin receptor subtype (e.g., h sst2, h sst5) or Vascular Smooth Muscle Cells (VSMCs) are cultured in appropriate growth medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
  • Cells are seeded into 24-well plates and grown to confluence.

2. Creation of the 'Wound':

  • Once confluent, a sterile pipette tip is used to create a linear scratch or 'wound' in the cell monolayer.
  • The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

3. Treatment and Stimulation:

  • The growth medium is replaced with a low-serum medium to minimize basal proliferation.
  • Cells are pre-incubated with varying concentrations of this compound or somatostatin (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 30 minutes).
  • Cell proliferation is then stimulated by adding a growth factor, such as basic fibroblast growth factor (bFGF), at a final concentration of 10 ng/ml. Control wells receive only the vehicle or bFGF alone.

4. Incubation and Imaging:

  • The plates are incubated for a period that allows for significant cell migration and proliferation into the wound area (e.g., 24-48 hours).
  • Images of the wound area in each well are captured at the beginning of the experiment (0 hours) and at subsequent time points using a microscope with a camera.

5. Data Analysis:

  • The area of the wound is measured at each time point using image analysis software.
  • The percentage of wound closure or cell re-growth is calculated for each treatment condition relative to the initial wound area.
  • Concentration-response curves are generated, and pIC50 values are calculated to determine the potency of each compound in inhibiting bFGF-stimulated cell re-growth.

// Nodes Start [label="Start: Confluent\nCell Monolayer", fillcolor="#F1F3F4", fontcolor="#202124"]; Wound [label="Create 'Wound'\nwith Pipette Tip", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash to Remove\nDebris", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Add Test Compounds\n(this compound/Somatostatin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulation [label="Add Growth Factor\n(bFGF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubate (e.g., 24-48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imaging [label="Image Wound Area", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analyze Wound Closure\n& Calculate pIC50", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Wound; Wound -> Wash; Wash -> Treatment; Treatment -> Stimulation; Stimulation -> Incubation; Incubation -> Imaging; Imaging -> Analysis; }

Caption: Experimental Workflow for the Cell Proliferation (Wound Healing) Assay.

Conclusion

The comparison between this compound and somatostatin reveals important distinctions in their anti-proliferative profiles. While both can inhibit cell proliferation, their efficacy is highly dependent on the specific somatostatin receptor subtype expressed by the target cells. Somatostatin demonstrates broad agonist activity across several receptor subtypes, whereas this compound's effects are more selective, primarily targeting SSTR2 and SSTR5.

Notably, in cells expressing human SSTR2, this compound acts as a partial agonist, while it is inactive at human SSTR5.[1][2] This contrasts with its full agonist activity at rat SSTR2 and partial agonism at rat SSTR5. These species-specific differences in activity may have implications for the translation of pre-clinical findings to human studies. In vascular smooth muscle cells, somatostatin shows robust, concentration-dependent inhibition of proliferation, while this compound exhibits only weak activity at higher concentrations.[1][2]

For researchers and drug developers, these findings underscore the importance of considering the specific receptor expression profiles of target tissues when selecting or designing somatostatin analogues for anti-proliferative applications. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation and a deeper understanding of the nuanced activities of these important peptides.

References

Angiopep-2 Outperforms Many Brain-Penetrating Peptides in Blood-Brain Barrier Transcytosis and Brain Tumor Targeting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals the superior efficacy of Angiopep-2 in crossing the blood-brain barrier (BBB) and targeting brain tumors compared to several other brain-penetrating peptides (BPPs). This guide provides a detailed comparison, supported by quantitative data and experimental methodologies, for researchers and drug development professionals in the field of neurotherapeutics.

Angiopep-2, a 19-amino acid peptide, has demonstrated remarkable efficiency in overcoming the formidable obstacle of the BBB, a critical challenge in the treatment of central nervous system (CNS) diseases. Its primary mechanism of action involves receptor-mediated transcytosis via the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed on both the BBB and glioma cells. This dual-targeting capability makes Angiopep-2 a highly promising vector for the delivery of therapeutic agents to the brain.

Comparative Efficacy of Brain-Penetrating Peptides

Experimental evidence consistently highlights the superior brain penetration of Angiopep-2 when compared to other well-known BPPs. While some cell-penetrating peptides (CPPs) like the TAT peptide from the HIV trans-activator of transcription have been explored for brain delivery, their efficacy can be limited. For instance, studies have shown that the functionalization of a chemotherapeutic agent with either Angiopep-2 or the TAT peptide resulted in similar levels of delivery to the brain in mice. However, in other direct comparative studies, Angiopep-2 has shown a significantly higher transcytosis capacity.

In an in vitro BBB model using bovine brain capillary endothelial cells, Angiopep-2 exhibited a transcytosis capacity over 50-fold higher than that of transferrin and lactoferrin[1]. Furthermore, a study comparing various CPPs demonstrated that while peptides like pVEC, SynB3, and Tat 47–57 showed high unidirectional brain influx rates, their mechanism is often non-saturable and can be associated with efflux from the brain[2]. In contrast, Angiopep-2's receptor-mediated pathway provides a more specific and efficient transport mechanism.

The combination of Angiopep-2 with other peptides has also been explored to enhance therapeutic delivery. A conjugate of Angiopep-2 and the TAT peptide (ANG-TAT) showed a significant increase in brain tumor accumulation compared to Angiopep-2 alone, suggesting a synergistic effect that can be exploited for more effective drug delivery[1].

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies on the brain uptake and efficacy of Angiopep-2 and other BPPs.

Table 1: In Vivo Brain Influx Rates of Various Brain-Penetrating Peptides

PeptideUnidirectional Influx Rate (Kin) (μl/g·min)Reference
pVEC6.02[2]
SynB35.63[2]
Tat 47–574.73[2]
TP10-20.36[2]
DermorphinLow to medium[2]
TP100.05[2]

Note: While a direct Kin value for Angiopep-2 from this specific comparative study is unavailable, other studies consistently report its high brain penetration and accumulation.

Table 2: Comparative Brain Delivery of Drug Conjugates

Peptide ConjugateBrain Delivery OutcomeReference
Angiopep-2-PAPTP0.3–0.4 nmoles/g of brain tissue[3]
TAT48–61-PAPTP0.3–0.4 nmoles/g of brain tissue[3]
ANG-TAT-BiotinSignificantly increased brain tumor accumulation vs. Angiopep-2-Biotin[1]

Signaling Pathways and Experimental Workflows

The mechanism of Angiopep-2's transport across the BBB and its subsequent uptake by glioma cells is a well-defined process that can be visualized as a signaling pathway.

LRP1_mediated_transcytosis cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma Angiopep2 Angiopep-2 LRP1 LRP1 Receptor Angiopep2->LRP1 Binding Endosome Endosome LRP1->Endosome Endocytosis Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome Receptor Recycling Lysosome Lysosome (Degradation) Endosome->Lysosome Angiopep2_released Angiopep-2 Endosome->Angiopep2_released Transcytosis & Release Recycling_Endosome->LRP1

Caption: LRP1-mediated transcytosis of Angiopep-2 across the BBB.

The experimental workflow for evaluating the brain penetration of peptides typically involves a series of in vitro and in vivo assays.

experimental_workflow in_vitro In Vitro BBB Model (e.g., Transwell Assay) in_situ In Situ Brain Perfusion in_vitro->in_situ Initial Screening in_vivo In Vivo Animal Studies (e.g., IV injection in mice) in_situ->in_vivo Validation analysis Quantitative Analysis (e.g., LC-MS/MS, Fluorescence) in_vivo->analysis Efficacy Measurement

References

Validating Angiopep-2 Targeting Specificity in Glioma Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angiopep-2, a 19-amino acid peptide, has emerged as a promising ligand for targeted drug delivery to gliomas. Its efficacy stems from its ability to bind to the low-density lipoprotein receptor-related protein 1 (LRP1), a receptor overexpressed on both the blood-brain barrier (BBB) and glioma cells. This dual-targeting capability facilitates the transport of therapeutic payloads across the BBB and subsequent accumulation within the tumor microenvironment. This guide provides a comparative analysis of Angiopep-2's targeting specificity, supported by experimental data, and outlines detailed protocols for key validation experiments.

Angiopep-2: Mechanism of Action

Angiopep-2's targeting strategy revolves around LRP1-mediated transcytosis and endocytosis. LRP1 is a large endocytic receptor involved in the transport of a wide range of ligands across cellular barriers. In the context of glioma therapy, Angiopep-2-functionalized nanocarriers first bind to LRP1 on brain capillary endothelial cells, triggering transcytosis across the BBB. Once in the brain parenchyma, these nanocarriers can then bind to LRP1 expressed on glioma cells, leading to their internalization and the release of the therapeutic cargo.

cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_glioma Glioma Cell Angiopep_NP Angiopep-2 Nanoparticle LRP1_BBB LRP1 Receptor Angiopep_NP->LRP1_BBB Binding Transcytosis Receptor-Mediated Transcytosis LRP1_BBB->Transcytosis Angiopep_NP_Brain Angiopep-2 Nanoparticle Transcytosis->Angiopep_NP_Brain LRP1_Glioma LRP1 Receptor Angiopep_NP_Brain->LRP1_Glioma Binding Endocytosis Receptor-Mediated Endocytosis LRP1_Glioma->Endocytosis Drug_Release Drug Release Endocytosis->Drug_Release

Figure 1: Angiopep-2 mediated targeting of glioma.

Comparative Performance of Angiopep-2

The targeting efficiency of Angiopep-2 has been evaluated in numerous preclinical studies. While a direct head-to-head comparison with other targeting ligands under identical experimental conditions is often lacking in the literature, we can synthesize data from various sources to provide a comparative overview.

In Vitro Cellular Uptake

Studies consistently demonstrate that Angiopep-2 functionalization significantly enhances the uptake of nanoparticles into glioma cells.

Nanoparticle SystemGlioma Cell LineUptake Enhancement (Angiopep-2 vs. Non-targeted)Reference
PAMAM-PEG DendrimersC6Significantly higher uptake of Angiopep-2 modified polyplexes compared to free plasmid.[1][1]
Hyaluronic Acid NanoparticlesU87-MGContinuous increase in fluorescence intensity over 24h, indicating efficient, non-saturating uptake.[2][2]
"Core-Shell" Hybrid NanovehiclesC6Enhanced cellular uptake and apoptosis compared to non-targeted nanoparticles.[3][3]
In Vivo Biodistribution and Therapeutic Efficacy

In vivo studies in glioma-bearing animal models have corroborated the enhanced tumor targeting and therapeutic benefits of Angiopep-2-modified systems.

Nanoparticle SystemAnimal ModelKey FindingsReference
PAMAM-PEG/DNA NanoparticlesBrain tumor-bearing miceHigher biodistribution in the brain, especially the tumor site, compared to non-targeted nanoparticles. Median survival of 61 days vs. 49 days for Temozolomide.[4][4]
PAMAM Dendrimer-DoxorubicinGlioma mouse modelBrain-to-blood ratio was 2.5 times higher than free doxorubicin, leading to a 6-fold increase in tumor growth inhibition.[1][1]
"Core-Shell" Hybrid NanovehiclesIntracranial C6 glioma bearing ratsTargeting efficiency of 24.96% for Angiopep-2 nanoparticles vs. 5.94% for the free drug. Higher tumor accumulation (4.6 ± 2.6% ID/g).[3][3]

Comparison with Other Glioma-Targeting Peptides

While Angiopep-2 is a prominent glioma-targeting ligand, other peptides have also been explored. Direct quantitative comparisons are scarce, but some studies offer insights.

  • TAT Peptide: The TAT peptide, a cell-penetrating peptide, has been used in conjunction with Angiopep-2 to enhance tumor penetration. Studies have shown that dual-functionalized nanoparticles can have prolonged blood circulation and better inhibit tumor growth compared to single-ligand functionalized nanoparticles.

  • Activatable Cell-Penetrating Peptides (ACPPs): ACPPs are designed to become active only in the tumor microenvironment. Nanoparticles modified with both Angiopep-2 and an ACPP have demonstrated higher glioma localization than single-ligand modified nanoparticles.[5]

  • d-Angiopep-2 (Retro-enantio isomer): A retro-enantio isomer of Angiopep-2 (d-Angiopep-2) has been developed to improve stability. While d-Angiopep-2 also binds to LRP-1, it exhibits a weaker receptor affinity compared to the L-form.[7]

Experimental Protocols

Detailed methodologies are crucial for the validation of targeting specificity. Below are synthesized protocols for key experiments based on published literature.

In Vitro Cellular Uptake Assay (Quantitative Analysis using Flow Cytometry)

This protocol allows for the quantification of nanoparticle uptake by glioma cells.

cluster_setup Cell Culture and Treatment cluster_processing Sample Preparation cluster_analysis Flow Cytometry Analysis A1 Seed glioma cells (e.g., U87, C6) in 24-well plates A2 Incubate until 70-80% confluency A1->A2 A3 Treat cells with fluorescently-labeled Angiopep-2 nanoparticles and controls A2->A3 A4 Incubate for a defined period (e.g., 4 hours) A3->A4 B1 Wash cells with PBS to remove non-internalized nanoparticles A4->B1 B2 Trypsinize cells to create a single-cell suspension B1->B2 B3 Resuspend cells in flow cytometry buffer B2->B3 C1 Acquire data on a flow cytometer B3->C1 C2 Gate on the cell population based on forward and side scatter C1->C2 C3 Quantify the percentage of fluorescent cells and mean fluorescence intensity C2->C3

Figure 2: Workflow for quantitative cellular uptake assay.

Materials:

  • Glioma cell lines (e.g., U87-MG, C6)

  • Cell culture medium and supplements

  • 24-well cell culture plates

  • Fluorescently labeled Angiopep-2 nanoparticles and non-targeted control nanoparticles

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Seed glioma cells in 24-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.

  • Incubate the cells under standard cell culture conditions (37°C, 5% CO2).

  • Prepare different concentrations of fluorescently labeled Angiopep-2 nanoparticles and non-targeted control nanoparticles in cell culture medium.

  • Remove the existing medium from the cells and add the nanoparticle-containing medium. Include a control group of untreated cells.

  • Incubate the cells for the desired time period (e.g., 4 hours).

  • After incubation, aspirate the medium and wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.

  • Add trypsin-EDTA to each well and incubate to detach the cells.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to microcentrifuge tubes.

  • Centrifuge the cells and resuspend the pellet in flow cytometry buffer.

  • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of individual cells.

  • The data can be analyzed to determine the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity, which is proportional to the amount of internalized nanoparticles.[8][9]

In Vivo Biodistribution Study

This protocol outlines the steps to assess the accumulation of nanoparticles in different organs of a glioma-bearing animal model.

cluster_model Animal Model and Injection cluster_collection Tissue Collection cluster_quantification Quantification D1 Establish orthotopic glioma model in mice D2 Administer labeled nanoparticles (e.g., via tail vein injection) D1->D2 E1 Euthanize animals at predetermined time points D2->E1 E2 Perfuse to remove blood from organs E1->E2 E3 Excise tumor and major organs (brain, liver, spleen, kidneys, etc.) E2->E3 F1 Weigh the collected tissues E3->F1 F2 Measure the signal from the label (e.g., fluorescence, radioactivity) F1->F2 F3 Calculate percentage of injected dose per gram of tissue (%ID/g) F2->F3

Figure 3: Workflow for in vivo biodistribution study.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Glioma cells for implantation

  • Stereotactic apparatus for intracranial injection

  • Labeled (e.g., fluorescent or radioactive) Angiopep-2 nanoparticles and control nanoparticles

  • Anesthetics

  • Perfusion buffer (e.g., saline)

  • Surgical tools for organ harvesting

  • Detection instrument (e.g., IVIS for fluorescence, gamma counter for radioactivity)

Procedure:

  • Establishment of Orthotopic Glioma Model: Anesthetize the mice and secure them in a stereotactic frame. Inject glioma cells (e.g., U87-MG, GL261) intracranially into the desired brain region.[10][11][12][13][14] Allow the tumors to grow for a specified period.

  • Nanoparticle Administration: Administer the labeled Angiopep-2 nanoparticles and control nanoparticles to the tumor-bearing mice, typically via intravenous (tail vein) injection.

  • Tissue Harvesting: At predetermined time points post-injection (e.g., 4, 24, 48 hours), euthanize the mice.

  • Perform cardiac perfusion with saline to remove blood from the circulatory system, which could interfere with the signal from the organs.

  • Carefully dissect and collect the tumor and major organs (brain, liver, spleen, kidneys, lungs, heart).

  • Quantification: Weigh each organ.

  • Measure the signal from the label in each organ using an appropriate instrument (e.g., an in vivo imaging system for fluorescent labels or a gamma counter for radioactive labels).

  • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the comparison of nanoparticle accumulation across different organs and between different nanoparticle formulations.[15][16][17][18][19]

Conclusion

The available evidence strongly supports the specificity of Angiopep-2 for targeting glioma cells through the LRP1 receptor. Both in vitro and in vivo studies consistently demonstrate enhanced uptake and tumor accumulation of Angiopep-2-functionalized nanoparticles compared to their non-targeted counterparts, leading to improved therapeutic outcomes in preclinical models. While direct, quantitative comparisons with other targeting ligands are an area for future research, the dual-targeting nature of Angiopep-2, which enables it to overcome the BBB and subsequently target glioma cells, makes it a highly attractive candidate for the development of next-generation brain cancer therapies. The experimental protocols provided in this guide offer a framework for researchers to rigorously validate the targeting specificity of their own Angiopep-2-based delivery systems.

References

Comparative Analysis of Angiopep-2 Drug Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The blood-brain barrier (BBB) presents a formidable challenge for the delivery of therapeutics to the central nervous system. Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1) overexpressed on the BBB and glioma cells, has emerged as a promising ligand for enhancing brain drug delivery.[1][2][3][4] Various nanocarrier systems have been functionalized with Angiopep-2 to facilitate the transport of drugs across the BBB. This guide provides a comparative analysis of different Angiopep-2 drug delivery platforms, including nanoparticles, liposomes, micelles, and polymersomes, with a focus on their physicochemical properties, drug loading capabilities, and biological performance.

Performance Comparison of Angiopep-2 Drug Delivery Systems

The choice of a suitable drug delivery system depends on the specific therapeutic agent and the desired pharmacokinetic profile. The following tables summarize the key quantitative data for different Angiopep-2-functionalized nanocarriers.

Delivery SystemDrugParticle Size (nm)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)Reference
Polymersomes Doxorubicin~135-9.0 ± 1.17.94 ± 0.1795.0 ± 1.6[5][6]
Nanoparticles Ginsenoside-Rg3147.1 ± 2.7-27.2 ± 1.480.6 ± 3.0[7]
Micelles DiR (dye)38.4 ± 2.1+0.413--[8][9]
Lipid Cubosomes Cisplatin & Temozolomide~300-->70[10]
Bubble Liposomes -144.7---[11]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluation for these drug delivery systems, the following diagrams illustrate the LRP1-mediated transcytosis pathway and a general experimental workflow.

LRP1_Transcytosis cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma Angiopep2_NP Angiopep-2 Nanoparticle LRP1_receptor LRP1 Receptor Angiopep2_NP->LRP1_receptor 1. Binding Endosome Endosome LRP1_receptor->Endosome 2. Endocytosis Released_Drug Released Drug Endosome->Released_Drug 3. Transcytosis & Release Tumor_Cell Tumor Cell Released_Drug->Tumor_Cell 4. Action on Target Cell

Caption: LRP1-mediated transcytosis of Angiopep-2 nanoparticles across the BBB.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Nanoparticle Synthesis Functionalization Angiopep-2 Conjugation Synthesis->Functionalization Drug_Loading Drug Loading Functionalization->Drug_Loading Physicochemical Particle Size Zeta Potential Drug Loading Encapsulation Drug_Loading->Physicochemical Release In Vitro Drug Release Physicochemical->Release Uptake Cellular Uptake Release->Uptake Biodistribution Brain Accumulation Uptake->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy

Caption: General experimental workflow for Angiopep-2 drug delivery systems.

Comparative Features of Angiopep-2 Delivery Systems

The different nanocarriers possess distinct structural and functional characteristics that influence their suitability for specific applications.

References

A Head-to-Head Comparison of Angiopep-2 and TAT Peptide for Brain Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature restricts the passage of most drugs from the bloodstream into the brain. To overcome this obstacle, various strategies are being explored, including the use of peptide-based delivery vectors. This guide provides a detailed head-to-head comparison of two prominent peptides in this field: Angiopep-2 and the trans-activator of transcription (TAT) peptide. We will delve into their mechanisms of action, compare their brain delivery efficiencies with supporting experimental data, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: A Tale of Two Pathways

Angiopep-2 and TAT peptide employ distinct strategies to traverse the BBB, which are crucial to understanding their respective advantages and limitations.

Angiopep-2: The "Trojan Horse" Approach

Angiopep-2 is a 19-amino acid peptide that leverages a receptor-mediated transcytosis (RMT) pathway to cross the BBB.[1] It acts as a "Trojan horse," binding to the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the surface of brain capillary endothelial cells.[2][3] This binding event triggers the internalization of the Angiopep-2 and its conjugated cargo into the endothelial cell via endocytosis. The vesicle is then transported across the cell and its contents are released into the brain parenchyma.[1] A significant advantage of this mechanism is its dual-targeting capability, as LRP1 is also overexpressed on glioma cells, allowing for targeted delivery to brain tumors.[2][4]

G cluster_blood Blood cluster_bcec Brain Capillary Endothelial Cell cluster_brain Brain Parenchyma Angiopep2_Cargo Angiopep-2-Cargo LRP1 LRP1 Receptor Angiopep2_Cargo->LRP1 1. Binding Endosome Endosome LRP1->Endosome 2. Endocytosis Released_Cargo Released Cargo Endosome->Released_Cargo 3. Transcytosis & Release G cluster_blood Blood cluster_bcec Brain Capillary Endothelial Cell cluster_brain Brain Parenchyma TAT_Cargo TAT-Cargo Membrane Cell Membrane TAT_Cargo->Membrane 1. Electrostatic Interaction Released_Cargo Released Cargo Membrane->Released_Cargo 2. Direct Translocation / Endocytosis G cluster_workflow In Vitro BBB Transwell Assay Workflow A 1. Seed brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert. B 2. Co-culture with astrocytes on the basolateral side (optional, but recommended). A->B C 3. Monitor monolayer integrity by measuring Trans-Endothelial Electrical Resistance (TEER). B->C D 4. Add peptide-cargo conjugate to the apical (donor) chamber. C->D E 5. Incubate for a defined period (e.g., 2, 6, 12, 24 hours). D->E F 6. Collect samples from the basolateral (receiver) chamber at different time points. E->F G 7. Quantify the amount of transported cargo using a suitable analytical method (e.g., fluorescence, LC-MS). F->G H 8. Calculate the apparent permeability coefficient (Papp). G->H

References

Validating LRP1's Crucial Role in Angiopep-2 Mediated Transcytosis Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The blood-brain barrier (BBB) presents a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders. The discovery of peptides that can traverse this barrier has opened new avenues for drug delivery. Among these, Angiopep-2 has emerged as a promising vector, leveraging the low-density lipoprotein receptor-related protein 1 (LRP1) for receptor-mediated transcytosis. This guide provides a comprehensive comparison of Angiopep-2 with other brain-penetrating peptides, supported by experimental data and detailed protocols to validate the pivotal role of LRP1 in this process.

Angiopep-2 Performance: A Comparative Analysis

Angiopep-2, a 19-amino acid peptide, has demonstrated superior transcytosis capacity compared to several other BBB-penetrating molecules.[1] Its efficacy is largely attributed to its high affinity for LRP1, a receptor abundantly expressed on brain capillary endothelial cells and glioma cells, bestowing it with a dual-targeting advantage.[2][3]

While extensive quantitative data directly comparing a wide array of brain-penetrating peptides is still emerging, existing studies provide valuable insights into the relative performance of Angiopep-2.

Delivery VectorCargoBrain Uptake/Transcytosis EfficiencyKey Findings
Angiopep-2 Various (small molecules, nanoparticles)Exhibited higher transcytosis and parenchymal accumulation than transferrin, lactoferrin, and avidin.[1]Transport is partially saturable and mediated by LRP1.[4]
TAT Peptide (48-61) PAPTP (a chemotherapeutic agent)Similar delivery to the brain in mice compared to Angiopep-2 conjugated to the same agent (0.3-0.4 nmoles of construct per gram of brain tissue).[3][5]Demonstrates that for certain cargos, the transcytosis efficiency can be comparable to Angiopep-2.
Aprotinin -Angiopep-2 showed greater transcytosis ability and parenchyma accumulation.[2]Aprotinin also utilizes LRP1 but is less efficient than the engineered Angiopep-2.
KS-487 -Showed significantly higher BBB penetration in in-vitro models (13% and 17% penetration in rat and monkey BBB models, respectively, at 10 µM) compared to Angiopep-2.[6]Highlights the potential for developing next-generation peptides with enhanced BBB transport capabilities.

Deciphering the LRP1-Mediated Transcytosis Pathway

The journey of Angiopep-2 across the BBB is a multi-step process initiated by its binding to LRP1 on the luminal surface of brain endothelial cells. This interaction triggers endocytosis, encapsulating the Angiopep-2 and its cargo into vesicles. These vesicles are then transported across the endothelial cell to the basolateral membrane, where the cargo is released into the brain parenchyma.

LRP1_Angiopep2_Transcytosis cluster_blood Blood cluster_endothelial_cell Brain Endothelial Cell cluster_brain Brain Parenchyma Angiopep2 Angiopep-2 (with cargo) LRP1_luminal LRP1 Receptor Angiopep2->LRP1_luminal 1. Binding Endocytic_Vesicle Endocytic Vesicle LRP1_luminal->Endocytic_Vesicle 2. Endocytosis LRP1_abluminal Release Endocytic_Vesicle->LRP1_abluminal 3. Transcytosis Transcytosis Vesicular Transport Cargo_Released Released Cargo LRP1_abluminal->Cargo_Released 4. Release Experimental_Workflow cluster_invitro In Vitro Validation cluster_insitu In Situ Validation BBB_model Establish In Vitro BBB Model (Transwell) Transcytosis_assay Perform Angiopep-2 Transcytosis Assay BBB_model->Transcytosis_assay Competition Competition Assay (with LRP1 ligands) Transcytosis_assay->Competition siRNA LRP1 siRNA Knockdown Transcytosis_assay->siRNA Quantify_invitro Quantify Reduction in Transcytosis Competition->Quantify_invitro siRNA->Quantify_invitro Conclusion Conclusion: Validate the essential role of LRP1 Quantify_invitro->Conclusion Perfusion_model Perform In Situ Brain Perfusion Competition_insitu Co-perfusion with LRP1 Ligands Perfusion_model->Competition_insitu KO_model Use LRP1 Knockout/ Knockdown Animals Perfusion_model->KO_model Quantify_insitu Measure Reduction in Brain Uptake Competition_insitu->Quantify_insitu KO_model->Quantify_insitu Quantify_insitu->Conclusion Hypothesis Hypothesis: LRP1 mediates Angiopep-2 transcytosis Hypothesis->BBB_model Hypothesis->Perfusion_model

References

Safety Operating Guide

Proper Disposal Procedures for Angiopeptin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Angiopeptin, a synthetic octapeptide and somatostatin analog. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliant waste management in a laboratory setting.

Immediate Safety and Hazard Information

This compound is classified with specific health hazards that necessitate careful handling and disposal. The primary concern is its potential reproductive toxicity.

  • GHS Hazard Classification: Reproductive toxicity, Category 2.[1]

  • Hazard Statement (H361): Suspected of damaging fertility or the unborn child.[1]

  • Signal Word: Warning.[1]

Personnel must obtain special instructions before use and should not handle this compound until all safety precautions have been read and understood. The use of appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

To minimize exposure risk during handling and disposal, the following PPE should be worn:

PPE CategorySpecificationSource
Hand Protection Wear compatible chemical-resistant gloves.[2]
Eye Protection Use safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.
Body Protection Wear appropriate protective clothing to prevent skin exposure.[2]
Respiratory In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is high-temperature incineration by a licensed waste disposal service. Do not dispose of this compound waste in standard laboratory trash or down the drain.

Step 1: Waste Segregation and Classification

Properly classify this compound waste at the point of generation. Waste should be segregated from other laboratory waste streams to ensure correct handling.[3]

  • Bulk this compound Waste: Includes expired or unused pure substance, heavily contaminated items, and solutions with significant concentrations of this compound.

  • Trace this compound Waste: Includes "RCRA empty" containers (e.g., vials with less than 3% of the original net weight remaining) and disposables with minimal residual contamination, such as gloves, bench paper, and empty syringes.

Step 2: Containerization

Select the appropriate, clearly labeled waste container based on the waste classification.

  • For Bulk Waste:

    • Use a dedicated, leak-proof hazardous waste container, often designated by a black lid or label, as per institutional and RCRA guidelines for P-listed or U-listed wastes.[3][4]

    • Ensure the container is properly labeled with a hazardous waste tag, identifying the contents as "this compound" and noting the associated hazards (Reproductive Toxicity).[3]

  • For Trace Waste:

    • Dispose of contaminated disposable items like gloves and absorbent pads in a designated container for trace chemotherapy or hazardous drug waste, which is often a yellow sealable container.[3][4]

    • Used syringes and needles must be placed directly into a designated sharps container for hazardous materials.[3]

Step 3: Preparing for Disposal

For bulk quantities of this compound, the Safety Data Sheet (SDS) recommends a specific preparation method prior to incineration. This step should only be performed by trained personnel in a controlled environment, typically by the waste disposal company itself.

  • Recommended Treatment: Dissolve or mix the material with a combustible solvent. This process facilitates complete destruction in a chemical incinerator equipped with an afterburner and scrubber.

Step 4: Storage and Collection

  • Store sealed waste containers in a designated, secure Satellite Accumulation Area (SAA) away from incompatible materials.[3]

  • Store containers locked up and ensure they are only accessible to authorized personnel.

  • Arrange for pickup by contacting your institution’s Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Angiopeptin_Disposal_Workflow cluster_start Waste Generation cluster_classification Classification cluster_containerization Containerization cluster_disposal Final Disposal cluster_legend *RCRA Empty: <3% of former net weight remains. start This compound Waste Generated classify Is container 'RCRA Empty'* and contamination minimal? start->classify trace_container Place in TRACE Hazardous Drug Waste Container (e.g., Yellow Bin) classify->trace_container  Yes bulk_container Place in BULK Hazardous Chemical Waste Container (e.g., Black Bin) classify->bulk_container  No storage Store in Secure Satellite Accumulation Area trace_container->storage bulk_container->storage pickup Arrange Pickup by Licensed Waste Disposal Service storage->pickup incineration High-Temperature Incineration pickup->incineration l1 This workflow provides a general guideline. Always follow your institution's specific EH&S protocols.

Caption: Decision workflow for the segregation and disposal of this compound waste.

Experimental Protocols

The available literature and safety data sheets do not provide specific experimental protocols for the chemical deactivation or degradation of this compound for disposal purposes. The industry-standard and recommended procedure is destruction via chemical incineration. There is no single accepted method of chemical deactivation for all such agents.[3]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately:

Exposure TypeProcedure
Spill Evacuate personnel to a safe area. Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation and do not breathe dust, vapors, or gas.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Flush eyes with water as a precaution. Consult a physician.
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

References

Personal protective equipment for handling Angiopeptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Angiopeptin, a long-acting cyclic octapeptide with potent biological activity. Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of the compound. This compound is suspected of damaging fertility or the unborn child, necessitating stringent safety protocols.[1]

Personal Protective Equipment (PPE) and Engineering Controls

A comprehensive risk assessment should be conducted for all procedures involving this compound to ensure appropriate containment and PPE are utilized.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.To provide a robust barrier against skin contact. Nitrile gloves have shown high resistance to permeation by various cytotoxic agents.[2][3]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect the eyes from splashes or dust particles.
Lab Coat Impervious, disposable gown with long sleeves and elastic cuffs.To protect the skin and personal clothing from contamination.[1]
Respiratory Protection An N95 respirator may be required for procedures that could generate aerosols or dusts (e.g., weighing, reconstituting lyophilized powder).To prevent inhalation of the compound.

Engineering Controls:

Control MeasureApplication
Chemical Fume Hood or Biological Safety Cabinet All handling of this compound powder and solutions should be performed within a certified chemical fume hood or Class II Biological Safety Cabinet to minimize inhalation exposure.
Vented Balance Enclosure When weighing lyophilized this compound powder, a vented balance enclosure should be used to contain any airborne particles.

Occupational Exposure and Hazard Information

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, an Occupational Exposure Banding (OEB) approach can be used to guide risk management.[4][5] Given its potent biological activity and reproductive toxicity, this compound would likely fall into a high-potency category requiring stringent control measures.

Hazard Classification:

HazardDescription
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child.[1]
Target Organ Effects This compound is a somatostatin analogue and may have systemic effects.[6]

Step-by-Step Handling and Disposal Plan

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, follow spill procedures.

  • Storage of Lyophilized Powder:

    • Store in a cool, dry, and dark place.[3]

    • For long-term storage, keep at -20°C to -80°C.[3][7][8]

    • Store in a tightly sealed container, purged with an inert gas like nitrogen or argon if possible, to prevent degradation from moisture and oxidation.[2]

  • Storage of Stock Solutions:

    • Prepare aliquots to avoid repeated freeze-thaw cycles.[2][7]

    • Store solutions frozen at -20°C or -80°C for maximum stability.[2][7]

    • Solutions are generally stable for up to a week at 4°C, but freezing is recommended for longer storage.[7]

    • Use glass or high-quality polypropylene vials to prevent adsorption of the peptide.[2][9]

Experimental Workflow: Reconstitution and Handling

The following workflow outlines the key steps for safely preparing and using this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Equilibrate this compound to Room Temperature B Weigh Powder in Vented Enclosure A->B In desiccator C Reconstitute with Appropriate Solvent B->C Use appropriate PPE D Perform Experiment in Fume Hood/BSC C->D Transfer carefully E Aliquot and Store Stock Solutions D->E For future use F Decontaminate Surfaces D->F Post-experiment G Segregate and Dispose of Waste F->G Follow waste protocol

Caption: Experimental workflow for this compound handling.
Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste StreamDisposal Procedure
Contaminated PPE (gloves, gowns, etc.) Place in a designated, sealed, and labeled hazardous waste bag.
Sharps (needles, syringes) Dispose of immediately in a designated sharps container for hazardous chemical waste. Do not recap needles.
Liquid Waste (unused solutions, contaminated buffers) Collect in a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste streams.
Solid Waste (contaminated vials, pipette tips, etc.) Collect in a designated, sealed, and labeled hazardous waste container.
Spills Absorb with an inert material and collect in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate cleaning agent.

This compound's Mechanism of Action: Inhibition of IGF-1 Signaling

This compound exerts its anti-proliferative effects in part by inhibiting the Insulin-like Growth Factor-1 (IGF-1) signaling pathway.[6] Understanding this pathway is crucial for researchers working with this compound.

IGF1_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds This compound This compound This compound->IGF1R Inhibits IRS IRS Proteins IGF1R->IRS Activates PI3K PI3K IRS->PI3K RAS RAS IRS->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the IGF-1 signaling pathway.

By providing this essential safety and logistical information, we aim to empower researchers to handle this compound with the utmost care, ensuring both personal safety and the integrity of their valuable research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.